molecular formula C20H22O5 B7823118 Oxydipropyl dibenzoate CAS No. 94-03-1

Oxydipropyl dibenzoate

Cat. No.: B7823118
CAS No.: 94-03-1
M. Wt: 342.4 g/mol
InChI Key: IZYUWBATGXUSIK-UHFFFAOYSA-N
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Description

Oxydipropyl dibenzoate is a useful research compound. Its molecular formula is C20H22O5 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxydipropyl dibenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxydipropyl dibenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-benzoyloxypropoxy)propan-2-yl benzoate
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InChI

InChI=1S/C20H22O5/c1-15(24-19(21)17-9-5-3-6-10-17)13-23-14-16(2)25-20(22)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3
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InChI Key

IZYUWBATGXUSIK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(COCC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C20H22O5
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DSSTOX Substance ID

DTXSID401043495
Record name 2-Propanol, 1,1′-oxybis-, dibenzoate
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Molecular Weight

342.4 g/mol
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Physical Description

Liquid; NKRA; Pellets or Large Crystals, Viscous straw-colored liquid with a faint odor; [CHRIS] Colorless liquid with a mild ester odor; [EPA ChAMP: Submissions - Robust Summaries]
Record name Propanol, oxybis-, dibenzoate
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Record name Dipropylene glycol dibenzoate
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Vapor Pressure

0.00000046 [mmHg]
Record name Dipropylene glycol dibenzoate
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CAS No.

94-03-1, 27138-31-4
Record name 2-Propanol, 1,1′-oxybis-, dibenzoate
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Record name 1,1'-Oxybis-2-propanol dibenzoate
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Record name Propanol, oxybis-, dibenzoate
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Record name Oxydipropyl dibenzoate
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Record name 1,1'-dimethyl-2,2'-oxydiethyl dibenzoate
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Record name 1,1'-OXYBIS-2-PROPANOL DIBENZOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Oxydipropyl Dibenzoate for Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of Oxydipropyl dibenzoate (ODPDB), a non-phthalate plasticizer of significant interest in polymer research. This document details experimental protocols, presents key quantitative data, and visualizes fundamental processes to support researchers in their materials science investigations.

Introduction

Oxydipropyl dibenzoate (ODPDB), also known as di(propylene glycol) dibenzoate (DPGDB), is a high-solvating, polar plasticizer with the chemical formula C₂₀H₂₂O₅.[1] It is recognized for its efficiency in enhancing the flexibility, durability, and processability of a wide range of polymers, including polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and polyurethanes.[2][3] As a non-phthalate plasticizer, ODPDB is considered a more environmentally friendly alternative to traditional phthalates, which have faced scrutiny due to health and environmental concerns. Its low volatility, good compatibility with various resins, and resistance to oil and staining contribute to its growing use in diverse applications such as adhesives, sealants, coatings, and resilient flooring.[2][3]

Synthesis of Oxydipropyl Dibenzoate

The primary industrial synthesis of ODPDB is achieved through the esterification of dipropylene glycol with benzoic acid.[4] The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the diester product.

Synthesis_of_ODPDB cluster_reactants Reactants cluster_reaction Reaction Conditions Dipropylene_Glycol Dipropylene Glycol ODPDB Oxydipropyl Dibenzoate Dipropylene_Glycol->ODPDB Esterification Benzoic_Acid Benzoic Acid (2 eq.) Benzoic_Acid->ODPDB Catalyst Acid Catalyst (e.g., p-Toluenesulfonic acid) Catalyst->ODPDB Heat Heat (140-160°C) Heat->ODPDB Water_Removal Water Removal (Dean-Stark trap) Water_Removal->ODPDB Water Water (2 eq.) ODPDB->Water Byproduct

Figure 1: Synthesis of Oxydipropyl Dibenzoate via Esterification.
Experimental Protocol for Laboratory Synthesis

This protocol details a representative laboratory-scale synthesis of ODPDB.

Materials:

  • Dipropylene glycol (1.0 mol)

  • Benzoic acid (2.2 mol)

  • p-Toluenesulfonic acid monohydrate (0.02 mol, catalyst)

  • Toluene (B28343) (150 mL, for azeotropic water removal)

  • 5% (w/v) Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Activated carbon

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To the round-bottom flask, add dipropylene glycol, benzoic acid, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux (approximately 140-160 °C) with vigorous stirring.

  • Continuously remove the water generated during the reaction using the Dean-Stark apparatus. The reaction is typically complete within 4-6 hours, as indicated by the cessation of water collection.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium hydroxide solution (to remove unreacted benzoic acid and the catalyst) and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, and then filter.

  • Add a small amount of activated carbon to the filtrate and stir for 30 minutes to decolorize the solution. Filter to remove the activated carbon.

  • Remove the toluene solvent using a rotary evaporator.

  • Purify the crude ODPDB by vacuum distillation to obtain a clear, colorless to pale yellow viscous liquid.

Characterization of Oxydipropyl Dibenzoate

The synthesized ODPDB should be characterized to confirm its identity, purity, and physical properties.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₀H₂₂O₅
Molecular Weight 342.39 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 232 °C @ 5 mmHg
Density 1.12 g/mL at 25 °C
Refractive Index n20/D 1.528
Purity ≥ 99.0%
Acid Value ≤ 0.1 mg KOH/g
Water Content ≤ 0.1%
Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the ODPDB molecule.

Experimental Protocol:

  • Instrument: FTIR Spectrometer

  • Mode: Attenuated Total Reflectance (ATR)

  • Procedure: A small drop of the purified ODPDB is placed directly on the ATR crystal, and the spectrum is recorded.

Expected Peaks:

  • ~3060 cm⁻¹: C-H stretching (aromatic)

  • ~2970, 2870 cm⁻¹: C-H stretching (aliphatic)

  • ~1720 cm⁻¹: C=O stretching (ester)

  • ~1600, 1450 cm⁻¹: C=C stretching (aromatic ring)

  • ~1270, 1120 cm⁻¹: C-O stretching (ester and ether)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of ODPDB.

Experimental Protocol:

  • Instrument: NMR Spectrometer (e.g., 400 MHz)

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)

  • Procedure: A small amount of the purified ODPDB is dissolved in CDCl₃, and the ¹H and ¹³C NMR spectra are acquired.

Expected Chemical Shifts (δ) in ppm:

  • ¹H NMR:

    • ~8.0-7.4: Aromatic protons

    • ~5.3-5.1: -CH- protons adjacent to the ester oxygen

    • ~3.8-3.5: -CH₂- protons of the propylene (B89431) glycol backbone

    • ~1.4-1.2: -CH₃ protons

  • ¹³C NMR:

    • ~166: C=O (ester carbonyl)

    • ~133-128: Aromatic carbons

    • ~75-68: Carbons of the propylene glycol backbone

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of ODPDB.

Experimental Protocol:

  • Instrument: TGA Analyzer

  • Sample Size: 5-10 mg

  • Atmosphere: Nitrogen

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 600 °C

Expected Results: A TGA thermogram showing the onset of decomposition at a temperature typically above 250 °C, indicating good thermal stability.

3.3.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of ODPDB.

Experimental Protocol:

  • Instrument: DSC Analyzer

  • Sample Size: 5-10 mg

  • Atmosphere: Nitrogen

  • Heating/Cooling Rate: 10 °C/min

  • Procedure: The sample is subjected to a heat-cool-heat cycle to erase its thermal history and obtain a clear glass transition.

Expected Results: A DSC curve showing a glass transition temperature in the range of -20 °C to -30 °C.

Application in Polymer Research: A Case Study with PVC

ODPDB is widely used as a plasticizer to improve the flexibility and processability of PVC.

Figure 2: Mechanism of Plasticization of PVC with ODPDB.
Experimental Protocol for Evaluating Plasticizer Performance in PVC

Materials:

  • PVC resin

  • ODPDB

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant

Procedure:

  • Compounding: Dry blend the PVC resin, ODPDB (at various concentrations, e.g., 30, 40, 50 parts per hundred of resin - phr), thermal stabilizer, and lubricant in a high-speed mixer.

  • Milling: Process the dry blend on a two-roll mill at a temperature of 160-170 °C to form a homogenous sheet.

  • Molding: Press the milled sheet in a hydraulic press at 170-180 °C to produce test specimens of a specified thickness.

  • Conditioning: Condition the molded specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours before testing.

Performance Evaluation

The following tests are typically performed to evaluate the effectiveness of ODPDB as a plasticizer.

Experimental_Workflow Compounding PVC Compounding Milling Two-Roll Milling Compounding->Milling Molding Compression Molding Milling->Molding Conditioning Specimen Conditioning Molding->Conditioning Testing Performance Testing Conditioning->Testing Tensile Tensile Properties Testing->Tensile Hardness Hardness Testing->Hardness Thermal Thermal Properties (DSC/TGA) Testing->Thermal Migration Migration Resistance Testing->Migration

Figure 3: Experimental Workflow for PVC Plasticizer Evaluation.

4.2.1. Mechanical Properties

PropertyTest MethodTypical Value (40 phr ODPDB in PVC)
Tensile Strength ASTM D63818 - 22 MPa
Elongation at Break ASTM D638300 - 400%
Shore A Hardness ASTM D224080 - 85

4.2.2. Thermal Properties

The glass transition temperature (Tg) of the plasticized PVC is a key indicator of plasticizer efficiency. A lower Tg indicates better plasticization.

PropertyTest MethodTypical Value (40 phr ODPDB in PVC)
Glass Transition Temp. (Tg) DSC20 - 30 °C

4.2.3. Migration Resistance

Migration resistance is crucial for applications where the plasticized material is in contact with other substances.

TestMethodTypical Result
Solvent Extraction ASTM D1239Low weight loss in solvents like hexane (B92381) and oil.

Conclusion

Oxydipropyl dibenzoate is a versatile and effective non-phthalate plasticizer with a favorable performance profile for a wide range of polymer applications. Its synthesis via esterification is a well-established process, and its characterization can be thoroughly conducted using standard analytical techniques. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the potential of ODPDB in the development of advanced polymer formulations.

References

An In-depth Technical Guide to the Solubility of Oxydipropyl Dibenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Oxydipropyl Dibenzoate (CAS No. 27138-31-4), a widely used, non-phthalate plasticizer. A thorough understanding of its solubility in various organic solvents is critical for its effective formulation and application in diverse fields, including pharmaceuticals, coatings, adhesives, and polymer systems.

Introduction to Oxydipropyl Dibenzoate

Oxydipropyl dibenzoate, also known as di(propylene glycol) dibenzoate (DPGDB), is a high-solvating, colorless to pale yellow viscous liquid.[1] It is recognized for its excellent compatibility with a wide range of polymers, low volatility, and favorable toxicological profile, making it a preferred alternative to traditional phthalate (B1215562) plasticizers.[2][3][4][5] Its utility in various formulations is fundamentally governed by its interaction with different solvent systems.

Solubility Profile of Oxydipropyl Dibenzoate

Table 1: Qualitative Solubility of Oxydipropyl Dibenzoate in Various Organic Solvents

SolventCAS NumberSolubility Classification
N,N-Dimethylformamide68-12-2Very Soluble
Methanol67-56-1Soluble
Glacial Acetic Acid64-19-7Sparingly Soluble
Chloroform67-66-3Very Slightly Soluble
Water7732-18-5Practically Insoluble
Data sourced from Echemi.[6]

It is also reported to be soluble in other organic solvents like ethanol (B145695) and acetone.[7]

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of oxydipropyl dibenzoate in a specific organic solvent, a standardized experimental protocol is required. The following details a general and reliable method based on the principle of equilibrium solubility.

3.1. Objective

To determine the saturation solubility of oxydipropyl dibenzoate in a given organic solvent at a specified temperature (e.g., 25 °C).

3.2. Materials and Equipment

  • Oxydipropyl dibenzoate (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Isothermal shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)

  • Vials for sample collection and analysis

3.3. Experimental Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of oxydipropyl dibenzoate to a series of glass vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • For viscous solutions, centrifugation at the controlled temperature can be employed to facilitate the separation of the solid and liquid phases.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microparticles.

  • Quantification of Solute Concentration:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the oxydipropyl dibenzoate.

    • Once the solvent has completely evaporated, reweigh the vial containing the dried residue of oxydipropyl dibenzoate.

    • The mass of the dissolved oxydipropyl dibenzoate can be determined by the difference in weight.

    • Alternatively, the concentration of oxydipropyl dibenzoate in the filtered supernatant can be determined using a validated analytical method such as HPLC or GC. This involves creating a calibration curve with standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL of solvent using the following formula if using the gravimetric method: Solubility ( g/100 mL) = (Mass of dissolved oxydipropyl dibenzoate (g) / Volume of solvent (mL)) * 100

    • If using an analytical instrument, the concentration obtained from the calibration curve will represent the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of oxydipropyl dibenzoate.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Isothermal Shaking for 24-48h) A->B C Phase Separation (Settling / Centrifugation) B->C D Sample Collection & Filtration (Supernatant through 0.45µm filter) C->D E Quantification Method D->E F Gravimetric Analysis (Solvent Evaporation & Weighing) E->F Gravimetric G Instrumental Analysis (HPLC/GC with Calibration Curve) E->G Instrumental H Data Analysis & Solubility Calculation (g/100mL) F->H G->H

Caption: Workflow for determining the solubility of oxydipropyl dibenzoate.

Conclusion

While quantitative solubility data for oxydipropyl dibenzoate in various organic solvents remains a gap in readily available literature, its qualitative solubility profile indicates a high degree of solubility in polar aprotic solvents like N,N-dimethylformamide and good solubility in alcohols such as methanol. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. A comprehensive understanding of the solubility of oxydipropyl dibenzoate is paramount for formulators to harness its full potential as a high-performance, environmentally friendly plasticizer.

References

Navigating the Biological Landscape of Oxydipropyl Dibenzoate for Biomedical Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxydipropyl dibenzoate, a high-boiling-point solvent and plasticizer, is increasingly being considered for various biomedical applications due to its favorable physical and chemical properties. This technical guide provides a comprehensive overview of the existing toxicological and biocompatibility data for Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as dipropylene glycol dibenzoate (DPGDB), to support its evaluation for use in medical devices, drug delivery systems, and other healthcare products. All data is presented to facilitate informed decision-making and guide further research and development.

Toxicological Profile of Oxydipropyl Dibenzoate

The toxicological assessment of any material intended for biomedical use is paramount to ensure patient safety. Oxydipropyl dibenzoate has been subjected to a range of toxicological studies, the results of which are summarized below.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single, short-term exposure to a substance. Oxydipropyl dibenzoate exhibits a low acute toxicity profile.

Endpoint Species Route Value Reference
LD50Rat (male)Oral5537 mg/kg
LD50Rat (female)Oral4938 mg/kg
LD50Rat (combined)Oral> 2000 mg/kg[1]
LD50RatDermal> 2000 mg/kg[1]
LC50RatInhalation> 200 mg/L (mist)[1]
Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance. A 13-week oral toxicity study in rats was conducted to determine the No Observed Adverse Effect Level (NOAEL).

Study Duration Species Route NOAEL Key Findings at Higher Doses (≥ 1750 mg/kg/day) Reference
13 weeksRatOral (dietary)1000 mg/kg bw/dayReversible changes in blood parameters, minor treatment-related pathology, and adverse effects on bodyweight gain.[2][3][2][3]
Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. Oxydipropyl dibenzoate has been found to be non-genotoxic in a battery of standard in vitro and in vivo tests.

Assay Test System Metabolic Activation Result Guideline Reference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumWith and WithoutNegativeOECD 471[4][5][6]
In Vitro Mammalian Cell Gene Mutation AssayNot SpecifiedWith and WithoutNegativeOECD 476[6][7]
In Vitro Mammalian Chromosome Aberration TestNot SpecifiedWith and WithoutNegativeOECD 473[4][6][7]
In Vivo Mammalian Erythrocyte Micronucleus TestMouseN/ANegativeOECD 474[8][9]
Skin and Eye Irritation

The potential for a substance to cause local irritation upon contact with the skin and eyes is a critical biocompatibility endpoint.

Endpoint Species Result Reference
Skin IrritationRabbitNot an irritant[1]
Eye IrritationRabbitSlightly irritating, transient[1][7]
Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

Test Species Result Reference
Not SpecifiedGuinea PigNot a sensitizer[1]

Biocompatibility for Biomedical Applications

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. For biomedical devices, this is often evaluated according to the ISO 10993 series of standards.

Cytotoxicity

Experimental Protocols

Detailed methodologies for the key toxicological and biocompatibility assessments are outlined below. These protocols are based on internationally recognized guidelines.

13-Week Repeated Oral Dose Toxicity Study (based on OECD Guideline 408)
  • Test System: Wistar rats, typically 10 males and 10 females per group.

  • Administration: The test substance is administered daily via the diet at a minimum of three dose levels, plus a control group.

  • Dosage: Dose levels for Oxydipropyl dibenzoate were 0, 250, 1000, 1750, and 2500 mg/kg bw/day.[2][3]

  • Duration: 13 weeks. A 4-week recovery period for the control and high-dose groups was included to assess the reversibility of any effects.[3]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

  • Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)
  • Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively).

  • Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.

  • Results for Oxydipropyl dibenzoate: Negative.[4][5][6]

In Vitro Mammalian Chromosome Aberration Test (based on OECD Guideline 473)
  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cells are exposed to the test substance at a minimum of three analyzable concentrations, with and without metabolic activation (S9 mix).

  • Endpoint: Cells are harvested at a suitable time after exposure, and metaphase chromosomes are examined for structural aberrations (e.g., breaks, deletions, exchanges).

  • Results for Oxydipropyl dibenzoate: Negative.[4][6][7]

In Vitro Cytotoxicity: Elution Test (based on ISO 10993-5)
  • Principle: This test determines the cytotoxic potential of leachable substances from a material.

  • Sample Preparation: The test material is extracted in a cell culture medium (e.g., MEM) at 37°C for a specified period (e.g., 24-72 hours). The ratio of the material to the volume of the extraction medium is defined.

  • Cell Culture: A monolayer of mammalian cells (e.g., L929 mouse fibroblasts) is cultured.

  • Exposure: The extract from the test material is added to the cell culture.

  • Evaluation: After incubation (e.g., 24-48 hours), the cells are examined for cytotoxic effects. This can be done qualitatively by observing changes in cell morphology under a microscope or quantitatively by assays that measure cell viability (e.g., MTT, XTT, or neutral red uptake). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Visualizations

Experimental Workflow for Biocompatibility Assessment

Biocompatibility_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing (ISO 10993) cluster_2 In Vivo Testing (if required) cluster_3 Final Evaluation Material Characterization Material Characterization Cytotoxicity (ISO 10993-5) Cytotoxicity (ISO 10993-5) Material Characterization->Cytotoxicity (ISO 10993-5) Literature Review Literature Review Literature Review->Cytotoxicity (ISO 10993-5) Genotoxicity (ISO 10993-3) Genotoxicity (ISO 10993-3) Cytotoxicity (ISO 10993-5)->Genotoxicity (ISO 10993-3) Hemocompatibility (ISO 10993-4) Hemocompatibility (ISO 10993-4) Genotoxicity (ISO 10993-3)->Hemocompatibility (ISO 10993-4) Sensitization (ISO 10993-10) Sensitization (ISO 10993-10) Hemocompatibility (ISO 10993-4)->Sensitization (ISO 10993-10) If results are concerning or for long-term contact devices Risk Assessment Risk Assessment Hemocompatibility (ISO 10993-4)->Risk Assessment If in vitro tests are sufficient Irritation (ISO 10993-23) Irritation (ISO 10993-23) Sensitization (ISO 10993-10)->Irritation (ISO 10993-23) Systemic Toxicity (ISO 10993-11) Systemic Toxicity (ISO 10993-11) Irritation (ISO 10993-23)->Systemic Toxicity (ISO 10993-11) Implantation (ISO 10993-6) Implantation (ISO 10993-6) Systemic Toxicity (ISO 10993-11)->Implantation (ISO 10993-6) Implantation (ISO 10993-6)->Risk Assessment Regulatory Submission Regulatory Submission Risk Assessment->Regulatory Submission

Caption: A typical workflow for the biocompatibility assessment of a material for biomedical applications.

Decision Pathway for Genotoxicity Testing

Genotoxicity_Pathway start Start Genotoxicity Assessment in_vitro_ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) start->in_vitro_ames in_vitro_chromo In Vitro Mammalian Chromosome Aberration Test (OECD 473) in_vitro_ames->in_vitro_chromo in_vivo_micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) in_vitro_chromo->in_vivo_micronucleus If in vitro results are positive or equivocal conclusion_neg Conclusion: Non-Genotoxic in_vitro_chromo->conclusion_neg If both in vitro tests are negative in_vivo_micronucleus->conclusion_neg If in vivo test is negative conclusion_pos Conclusion: Potentially Genotoxic Further Investigation Required in_vivo_micronucleus->conclusion_pos If in vivo test is positive

Caption: A standard decision pathway for evaluating the genotoxic potential of a chemical.

Conclusion

The available toxicological and biocompatibility data for Oxydipropyl dibenzoate indicate a low order of toxicity. It demonstrates low acute oral and dermal toxicity, is not a skin irritant or sensitizer, and has shown no evidence of genotoxicity in a comprehensive set of in vitro and in vivo assays. The established NOAEL from a 13-week oral study in rats provides a valuable reference point for risk assessment.

For biomedical applications, the existing data provides a strong foundation for its consideration. However, it is imperative that for any specific medical device or drug delivery system, a comprehensive biocompatibility evaluation is conducted as part of a risk management process, in accordance with ISO 10993-1. This should include application-specific cytotoxicity testing to generate quantitative data and confirm the low cytotoxic potential suggested by the current toxicological profile. Researchers and developers are encouraged to use this guide as a starting point for their own rigorous evaluation and to conduct any further testing necessary to ensure the safety and efficacy of their final biomedical product.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of Oxydipropyl dibenzoate (CAS No. 27138-31-4). This document synthesizes available data on its biodegradability, potential for hydrolysis and photolysis, and ecotoxicity. Detailed experimental protocols based on established guidelines are also provided to aid in the design and interpretation of future studies.

Physicochemical Properties and Environmental Distribution

Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency benzoate (B1203000) plasticizer. It is often utilized as an environmentally preferable alternative to certain phthalate (B1215562) plasticizers in a wide array of applications, including adhesives, sealants, coatings, and PVC products.[1][2] Its physical and chemical characteristics, such as its low water solubility and very low vapor pressure, govern its distribution and persistence in the environment.[3][4]

Table 1: Physicochemical Properties of Oxydipropyl Dibenzoate

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₅[3]
Molecular Weight342.39 g/mol [3]
Water Solubility8.69 mg/L at 20°C[3]
log Kₒw (Octanol-Water Partition Coefficient)3.9 at 20°C[3]
Vapor Pressure0 Pa at 25°C[3]
Boiling Point232°C at 5 mm Hg[3][4]
Density1.12 g/mL at 25°C[3][4]

The low water solubility and high log Kₒw suggest that if released into the environment, Oxydipropyl dibenzoate will tend to partition to soil, sediment, and organic matter rather than remaining in the water column. Its very low vapor pressure indicates that volatilization into the atmosphere is not a significant environmental fate process.

Environmental Degradation Pathways

The primary mechanism for the environmental degradation of Oxydipropyl dibenzoate is expected to be biodegradation. Abiotic processes such as hydrolysis and photolysis may also contribute to its transformation, although specific data for these processes are limited.

Biodegradation

While some sources describe dibenzoate esters as readily biodegradable, specific studies on Oxydipropyl dibenzoate suggest a more complex picture.[5] Research has shown that microorganisms, such as Rhodococcus rhodochrous, can biodegrade Oxydipropyl dibenzoate.[6][7] The degradation process is initiated by the hydrolysis of one of the ester bonds.[6]

This initial step results in the formation of benzoic acid and dipropylene glycol monobenzoate.[6][7] The subsequent biodegradation of dipropylene glycol monobenzoate is significantly slower. This reduced degradation rate is attributed to the presence of an ether linkage, which is more resistant to microbial breakdown compared to the initial ester bonds.[6] Consequently, the monobenzoate metabolite may accumulate temporarily in the environment.[6]

ODD Oxydipropyl Dibenzoate Metabolite1 Dipropylene Glycol Monobenzoate ODD->Metabolite1 Ester Hydrolysis (Microbial) Metabolite2 Benzoic Acid ODD->Metabolite2 Ester Hydrolysis (Microbial) Further Further Degradation Metabolite1->Further Slower Degradation (Ether Bond Resistance) Metabolite2->Further

Figure 1. Biodegradation pathway of Oxydipropyl dibenzoate.

Hydrolysis and Photolysis

Currently, there is a lack of specific experimental data on the hydrolysis and photolysis of Oxydipropyl dibenzoate. As an ester, it can be susceptible to abiotic hydrolysis, particularly under alkaline conditions. However, without experimental data, the environmental significance of this process is unknown. Similarly, the potential for photodegradation by sunlight has not been quantified.

Ecotoxicity

Oxydipropyl dibenzoate is classified as harmful to aquatic life with long-lasting effects.[8][9] This is supported by available ecotoxicity data for various aquatic organisms.

Table 2: Aquatic Ecotoxicity of Oxydipropyl Dibenzoate

Test OrganismEndpointValue (mg/L)Reference
Fish96h LC₅₀3.7(Not explicitly cited in provided results)
Aquatic Invertebrates48h EC₅₀19.3(Not explicitly cited in provided results)
Algae72h EL₅₀4.9(Not explicitly cited in provided results)

LC₅₀: Lethal Concentration for 50% of the test population. EC₅₀: Effect Concentration for 50% of the test population. EL₅₀: Effect Loading rate for 50% of the test population.

It is important to note that the biodegradation intermediate, dipropylene glycol monobenzoate, has been identified as having a higher toxicity than the parent compound.[6] The potential for the transient accumulation of this metabolite should be considered in a comprehensive environmental risk assessment.

Experimental Protocols

The following sections describe standardized methodologies for assessing the key environmental fate parameters of Oxydipropyl dibenzoate. These protocols are based on internationally recognized OECD guidelines.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method is suitable for assessing the ready biodegradability of poorly soluble substances like Oxydipropyl dibenzoate.

Objective: To determine the extent and rate of aerobic biodegradation by measuring oxygen consumption.

Methodology:

  • Test System: A defined volume of mineral medium is inoculated with activated sludge from a domestic wastewater treatment plant.

  • Test Substance: Oxydipropyl dibenzoate is added as the sole carbon source at a concentration of 100 mg/L.

  • Controls:

    • Blank control (inoculum only) to measure endogenous respiration.

    • Reference control (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Toxicity control (test substance + reference substance) to check for inhibitory effects.

  • Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days with continuous stirring.

  • Measurement: The consumption of oxygen is measured over time using a manometer.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches ≥ 60% ThOD within a 10-day window during the 28-day test period.[9][10][11][12]

cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis P1 Prepare Mineral Medium P2 Add Inoculum (Activated Sludge) P1->P2 P3 Add Test Substance (Oxydipropyl dibenzoate) P2->P3 I1 Incubate at 20°C (28 days, dark) P3->I1 I2 Measure O₂ Consumption (Manometry) I1->I2 A1 Calculate % ThOD I2->A1 A2 Assess Biodegradability (≥60% in 10-day window) A1->A2

Figure 2. Workflow for OECD 301F Ready Biodegradability Test.

Hydrolysis as a Function of pH - OECD 111

This test determines the rate of abiotic hydrolysis of a substance in aqueous solutions at different pH values.

Objective: To determine the hydrolysis rate constant and half-life of Oxydipropyl dibenzoate at environmentally relevant pH levels.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance: A solution of Oxydipropyl dibenzoate in a suitable solvent is added to the buffer solutions to achieve a final concentration that is less than half its water solubility.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Aliquots are taken at appropriate time intervals.

  • Analysis: The concentration of Oxydipropyl dibenzoate and any potential hydrolysis products (e.g., dipropylene glycol monobenzoate, benzoic acid) are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH.

Start Start Prep Prepare Sterile Buffer Solutions (pH 4, 7, 9) Start->Prep Add Add Oxydipropyl dibenzoate Prep->Add Incubate Incubate in Dark (Constant Temperature) Add->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Calculate Calculate Rate Constant & Half-life Analyze->Calculate End End Calculate->End

Figure 3. Experimental workflow for OECD 111 Hydrolysis Test.

Conclusion

Oxydipropyl dibenzoate is a plasticizer that undergoes biodegradation in the environment, primarily initiated by microbial hydrolysis of its ester bonds. The resulting metabolite, dipropylene glycol monobenzoate, is more resistant to further degradation and exhibits higher toxicity than the parent compound. While the substance is classified as harmful to aquatic life, there is a notable lack of quantitative data on its ready biodegradability, hydrolysis rates, and photodegradation potential. To conduct a thorough environmental risk assessment, further studies following standardized protocols, such as those outlined in this guide, are necessary. The ECHA registration dossier (01-2119529241-49) may contain more detailed information that could fill these data gaps.[13][14][15]

References

spectroscopic analysis of Oxydipropyl dibenzoate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxydipropyl dibenzoate (CAS No. 27138-31-4) is a high-solubility benzoate (B1203000) plasticizer widely used in applications such as adhesives, sealants, coatings, and PVC formulations.[1][2] As an environmentally friendly alternative to traditional phthalate (B1215562) plasticizers, its use has grown, particularly in industries adhering to regulations like those in the EU.[1][2] The compound, with the molecular formula C20H22O5 and a molecular weight of approximately 342.39 g/mol , is synthesized through the esterification of benzoic acid with a dipropylene glycol derivative.[3][4][5][6]

Accurate structural confirmation and purity assessment are critical for quality control and regulatory compliance in its industrial applications. This technical guide provides an in-depth overview of the spectroscopic analysis of Oxydipropyl dibenzoate, detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines comprehensive experimental protocols for researchers, scientists, and drug development professionals engaged in the characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The structure of Oxydipropyl dibenzoate, 1-(2-benzoyloxypropoxy)propan-2-yl benzoate, contains several key functional groups that give rise to characteristic spectroscopic signals.[6][7] These include two aromatic benzene (B151609) rings from the benzoate groups, ester carbonyl groups (C=O), C-O single bonds of the ester and ether linkages, and aliphatic protons within the propylene (B89431) glycol backbone.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0Multiplet4HAromatic protons (ortho to C=O)
~7.5Multiplet2HAromatic protons (para to C=O)
~7.4Multiplet4HAromatic protons (meta to C=O)
~5.2Multiplet2H-CH- (methine protons adjacent to ester oxygen)
~3.7Multiplet4H-CH₂- (methylene protons of the propyl chain)
~1.3Doublet6H-CH₃ (methyl protons)

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The assignments are based on typical chemical shifts for ester functional groups and aromatic compounds.[8][9]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~166C=O (Ester carbonyl)
~133Aromatic C (quaternary, attached to C=O)
~130Aromatic CH (para)
~129.5Aromatic CH (ortho)
~128.5Aromatic CH (meta)
~70-75-CH- and -CH₂- (propyl chain carbons)
~17-CH₃ (Methyl carbons)

Note: Data is inferred from spectral information available for Oxydipropyl dibenzoate.[3][7]

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

TechniqueParameterValueAssignment / Note
IR C=O Stretch~1720-1730 cm⁻¹Strong, characteristic ester carbonyl absorption.[10]
C-O Stretch~1270 cm⁻¹ & ~1100 cm⁻¹Strong absorptions from ester and ether C-O bonds.[10]
Aromatic C-H Stretch>3000 cm⁻¹Medium to weak absorptions.
Aliphatic C-H Stretch<3000 cm⁻¹Medium absorptions.
MS Molecular Ion (M⁺)342.15 m/zCorresponds to the monoisotopic mass of C20H22O5.[11]
Key Fragments105 m/zBenzoyl cation [C₆H₅CO]⁺, a common fragment for benzoates.[12]
122 m/zBenzoic acid fragment.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical entity like Oxydipropyl dibenzoate.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Handling cluster_analysis 2. Instrumental Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation 3. Data Interpretation & Reporting Sample Oxydipropyl Dibenzoate (Neat Liquid/Solid) Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep NMR_Acq ¹H and ¹³C NMR Acquisition Prep->NMR_Acq IR_Acq FTIR Spectrum Acquisition Prep->IR_Acq MS_Acq Mass Spectrum Acquisition (e.g., GC-MS) Prep->MS_Acq Process Spectral Processing (Baseline Correction, Phasing, Integration) NMR_Acq->Process IR_Acq->Process MS_Acq->Process Analysis Data Analysis (Peak Assignment, Fragmentation Analysis) Process->Analysis Elucidation Structure Confirmation & Purity Assessment Analysis->Elucidation Report Technical Report & Data Archiving Elucidation->Report

Caption: Workflow for Spectroscopic Characterization.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring 1D NMR spectra (¹H and ¹³C).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Oxydipropyl dibenzoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), inside a clean, dry vial.[13] High-purity solvent is essential to prevent extraneous signals.[8]

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.[8]

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

    • If any particulate matter is present, filter the solution through a small plug of glass wool placed in the pipette.[8]

  • Data Acquisition:

    • Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment.[8] Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.[8] A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

This protocol is for obtaining an FTIR spectrum of a liquid sample.

  • Sample Preparation (Neat Liquid Film):

    • Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr, NaCl) of the FTIR spectrometer are clean.[14]

    • If using salt plates, place one to two drops of the liquid Oxydipropyl dibenzoate onto the surface of one plate.[14]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film and avoiding air bubbles.[14]

    • If using an ATR accessory, place a drop of the sample directly onto the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal.[14] This step is crucial to subtract signals from atmospheric CO₂ and water vapor.

    • Place the prepared sample into the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

    • Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

Mass Spectrometry (MS)

This protocol describes a general method for MS analysis, often coupled with Gas Chromatography (GC-MS).

  • Sample Preparation:

    • Prepare a stock solution of Oxydipropyl dibenzoate at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol, acetonitrile, or ethyl acetate.[15]

    • Perform a serial dilution to create a working solution with a final concentration in the range of 1-10 µg/mL.[15] The optimal concentration depends on the instrument's sensitivity.

    • Ensure no solid particles are present; filter the sample if necessary to prevent blockage of the instrument's lines.[15]

    • Transfer the final solution to a 2 mL autosampler vial with a screw cap.[15]

  • Data Acquisition (GC-MS Example):

    • GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-WAX or similar).[16] A typical temperature program starts at a lower temperature (e.g., 50°C), ramps up to a high temperature (e.g., 250-300°C), and holds to ensure elution of the compound.[16]

    • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • Electron Ionization (EI) is a common technique where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

  • Data Processing:

    • Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Interpret the fragmentation pattern by correlating major fragment ions to the loss of specific neutral fragments from the parent molecule. This pattern serves as a molecular fingerprint.[12]

References

In-Depth Technical Guide to the Thermal Properties of Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Oxydipropyl dibenzoate (CAS No. 27138-31-4), a high-solvating benzoate (B1203000) plasticizer. The focus of this guide is on its characteristics as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), crucial techniques for evaluating the material's performance and stability in various applications.

Introduction to Oxydipropyl Dibenzoate

Oxydipropyl dibenzoate, also known as di(propylene glycol) dibenzoate (DPGDB), is a widely used non-phthalate plasticizer.[1] It is valued for its compatibility with a range of polymers, particularly in applications such as adhesives, sealants, coatings, and resilient flooring.[2][3] Understanding its thermal properties is paramount for predicting its behavior during processing and end-use, ensuring product integrity and longevity.

Thermal Analysis: Methodology

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature.[4] For plasticizers like Oxydipropyl dibenzoate, TGA and DSC provide critical data on thermal stability and phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] This technique is used to determine the thermal stability and decomposition profile of a material. A typical TGA experiment involves heating a small sample in a controlled atmosphere (e.g., nitrogen or air) and recording the weight loss as a function of temperature.[5] The resulting data can be used to identify the onset of degradation, the temperature of maximum decomposition, and the amount of residual material.[5]

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[6][7] The glass transition is a key parameter for amorphous or semi-crystalline materials, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state.[7]

Thermal Properties of Oxydipropyl Dibenzoate

While extensive, publicly available TGA and DSC thermograms for pure Oxydipropyl dibenzoate are limited, data from product technical datasheets and related scientific literature provide valuable insights into its thermal characteristics.

Differential Scanning Calorimetry (DSC) Data

The glass transition temperature (Tg) is a critical property for plasticizers as it relates to their efficiency in softening polymers. A lower Tg for the plasticizer generally contributes to a greater depression of the Tg of the polymer blend.

Thermal PropertyValueMethod
Glass Point-51 °CDSC

Table 1: DSC Data for Oxydipropyl Dibenzoate (K-FLEX® DP).[8]

Thermogravimetric Analysis (TGA) Data

Experimental Protocols (General)

The following sections describe generalized experimental protocols for TGA and DSC analysis of plasticizers like Oxydipropyl dibenzoate. The specific parameters may be adjusted based on the instrument and the specific information sought.

TGA Experimental Protocol

This protocol outlines a typical procedure for determining the thermal stability of Oxydipropyl dibenzoate.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data_analysis Data Analysis sample_prep Place 5-10 mg of Oxydipropyl dibenzoate in a TGA pan (e.g., aluminum or platinum) instrument_setup Place the pan in the TGA furnace sample_prep->instrument_setup purge_gas Set purge gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min instrument_setup->purge_gas temp_program Equilibrate at 30°C purge_gas->temp_program heating Heat from 30°C to 600°C at a rate of 10°C/min temp_program->heating data_collection Record weight loss vs. temperature heating->data_collection tga_curve Plot TGA curve (% weight vs. Temperature) data_collection->tga_curve dtg_curve Calculate derivative (DTG) curve (% weight/°C vs. Temperature) tga_curve->dtg_curve determine_temps Determine onset of decomposition and peak decomposition temperatures dtg_curve->determine_temps

TGA Experimental Workflow
DSC Experimental Protocol

This protocol describes a general procedure for determining the glass transition temperature of Oxydipropyl dibenzoate.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Cycling cluster_data_analysis Data Analysis sample_prep Hermetically seal 5-10 mg of Oxydipropyl dibenzoate in an aluminum DSC pan instrument_setup Place the sample and a reference pan in the DSC cell sample_prep->instrument_setup purge_gas Set purge gas (e.g., Nitrogen) at a flow rate of 50 mL/min instrument_setup->purge_gas cooling Cool the sample to -100°C at a rate of 20°C/min purge_gas->cooling isothermal1 Hold isothermally for 5 min cooling->isothermal1 heating Heat from -100°C to 50°C at a rate of 10°C/min isothermal1->heating dsc_curve Plot heat flow vs. temperature heating->dsc_curve determine_tg Determine the glass transition (Tg) as the midpoint of the step change in the heat flow curve dsc_curve->determine_tg

DSC Experimental Workflow

Logical Relationship of Thermal Properties

The thermal properties of Oxydipropyl dibenzoate are interconnected and influence its performance as a plasticizer.

Thermal_Properties_Relationship TGA Thermogravimetric Analysis (TGA) Thermal_Stability Thermal Stability (Decomposition Temperature) TGA->Thermal_Stability Determines DSC Differential Scanning Calorimetry (DSC) Glass_Transition Glass Transition Temperature (Tg) DSC->Glass_Transition Determines Processing_Window Processing Window Thermal_Stability->Processing_Window Defines upper limit of Volatility Volatility Thermal_Stability->Volatility Informs on End_Use_Performance End-Use Performance (e.g., Flexibility at low temp) Glass_Transition->End_Use_Performance Impacts Processing_Window->End_Use_Performance Affects Volatility->End_Use_Performance Affects long-term

Interrelation of Thermal Properties

Conclusion

The thermal properties of Oxydipropyl dibenzoate, particularly its low glass transition temperature, underscore its efficacy as a plasticizer for enhancing the flexibility of polymers at a wide range of temperatures. While specific TGA data is not widely published, its known high flash point and decomposition temperature suggest good thermal stability suitable for various polymer processing conditions. The provided generalized TGA and DSC protocols serve as a foundation for researchers to conduct detailed thermal characterization of this compound. Further studies to publish comprehensive TGA and DSC curves would be beneficial to the scientific community, providing a more complete picture of the thermal behavior of this important non-phthalate plasticizer.

References

physical and chemical properties of di(propylene glycol) dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(propylene glycol) dibenzoate (DPGDB) is a high-solvating, polar benzoate (B1203000) ester that has found widespread use across various industries, from plastics and coatings to cosmetics.[1][2] Chemically, it is the diester of dipropylene glycol and benzoic acid.[3][4] This guide provides an in-depth overview of the physical and chemical properties of DPGDB, tailored for a scientific audience. It includes detailed data, experimental protocols for property determination, and a visualization of its synthesis, offering valuable information for researchers, formulators, and drug development professionals who may encounter this excipient.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of di(propylene glycol) dibenzoate, compiled from various technical sources. These properties are crucial for understanding its behavior in different formulations and applications.

Table 1: Physical Properties of Di(propylene Glycol) Dibenzoate
PropertyValueReferences
Appearance Clear, colorless to pale yellow, viscous liquid[1][3]
Physical State Liquid at 15°C and 1 atm[1][5]
Odor Mild, characteristic[3]
Density 1.12 - 1.144 g/cm³ at 20-25°C[1][2][3][6]
Boiling Point 232°C at 5 mmHg; 350 - 464.198°C at 1 atm[2][3][6]
Melting/Freezing Point -30°C to -40°C[3][5]
Flash Point 192 - 204°C (closed cup)[1][3][6]
Vapor Pressure <0.01 mmHg at 20°C; 0 mmHg at 25°C[1][3]
Refractive Index 1.523 - 1.528 at 20°C[2][3][6]
Solubility Insoluble in water; soluble in aliphatic and aromatic hydrocarbons[2][3][7][8]
Table 2: Chemical Properties and Identifiers of Di(propylene Glycol) Dibenzoate
PropertyValue / IdentifierReferences
Chemical Formula C₂₀H₂₂O₅[1][2][7][9]
Molecular Weight 342.39 g/mol [2][6][8]
CAS Number 27138-31-4[1][3][9]
EC Number 248-258-5[2][3][8]
Purity (Assay) ≥98.0 - 99.0%[1][8][10]
Acid Content (as Benzoic Acid) ≤0.1%[1][10]
Moisture Content ≤0.1%[1][10]
Stability Stable under normal conditions. Combustible.[2]
Incompatibilities Strong oxidizing agents[2]
Synonyms DPGDB, Benzoflex 9-88, Oxydipropyl dibenzoate[3][5][8]

Experimental Protocols

This section details the general methodologies for determining some of the key properties listed above. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of di(propylene glycol) dibenzoate.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a high-boiling liquid like DPGDB can be determined using a Thiele tube.

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • A small amount of the DPGDB sample is placed into the small test tube.

  • The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing heating oil, ensuring the rubber band or attachment is above the oil level.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][12]

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is a critical safety parameter, and for combustible liquids like DPGDB, the Pensky-Martens closed-cup method is suitable.

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Heat source

  • Stirrer

  • Ignition source (test flame)

  • Thermometer

Procedure:

  • The sample cup of the Pensky-Martens apparatus is filled with DPGDB to the specified level.

  • The lid, which contains the stirrer, thermometer, and ignition source port, is securely placed on the cup.

  • The sample is heated at a slow, constant rate while being continuously stirred.[9]

  • At regular temperature intervals, the stirring is stopped, and the test flame is applied by dipping it into the vapor space of the cup.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.[9][13]

Determination of Solubility in Water

A qualitative assessment of DPGDB's solubility in water can be performed through direct observation.

Apparatus:

  • Test tubes

  • Pipettes or droppers

  • Vortex mixer or stirring rod

Procedure:

  • Approximately 0.1 g (or a few drops) of DPGDB is placed in a small test tube.

  • About 3 mL of deionized water is added to the test tube.[2]

  • The mixture is vigorously shaken or vortexed for a set period (e.g., 1-2 minutes).[14][15]

  • The tube is allowed to stand and observed for the formation of a single homogeneous phase (soluble) or the presence of separate layers or cloudiness (insoluble). DPGDB is expected to be insoluble in water.[2][3]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

  • The refractometer prisms are cleaned with a soft lens paper and a suitable solvent, then allowed to dry completely.

  • The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

  • A few drops of the DPGDB sample are placed on the surface of the measuring prism.

  • The prisms are closed and locked.

  • Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (typically 20°C).

  • The light source is switched on, and the eyepiece is adjusted until the field of view is in focus.

  • The handwheel is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • If a color fringe is observed, the compensator is adjusted to eliminate it.

  • The refractive index is read directly from the instrument's scale.[10][16]

Synthesis of Di(propylene Glycol) Dibenzoate

Di(propylene glycol) dibenzoate is typically synthesized through the esterification of dipropylene glycol with benzoic acid.[3][8] This reaction involves combining the two reactants in the presence of a catalyst and heating the mixture to drive the reaction to completion, often with the removal of water as a byproduct.[4] Another method involves the transesterification of methylbenzoate with dipropylene glycol.

Below is a diagram illustrating the general workflow for the synthesis of DPGDB via esterification.

Synthesis_Workflow DPG Dipropylene Glycol Ester Esterification Reaction (Heating) DPG->Ester BA Benzoic Acid BA->Ester Cat Catalyst (e.g., Sodium Bisulfate) Cat->Ester Neut Neutralization (e.g., NaOH solution) Ester->Neut Crude Product Wash Water Washing & Layer Separation Neut->Wash Dry Drying Wash->Dry Filt Filtration Dry->Filt DPGDB Di(propylene Glycol) Dibenzoate Filt->DPGDB

References

An In-depth Technical Guide to the Molecular Structure of Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of Oxydipropyl dibenzoate. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Physical Properties

Oxydipropyl dibenzoate, also known as di(propylene glycol) dibenzoate, is a high-boiling, colorless to light-yellow viscous liquid.[1] It is primarily used as a plasticizer in various polymers, such as polyvinyl chloride (PVC), and in adhesives and coatings.[2][3] Its low volatility and good compatibility with a range of resins make it a versatile additive in many industrial applications.

Below is a summary of its key chemical and physical properties:

PropertyValueReference(s)
IUPAC Name 1-(2-benzoyloxypropoxy)propan-2-yl benzoate (B1203000)
CAS Number 27138-31-4[4]
Molecular Formula C₂₀H₂₂O₅[4]
Molecular Weight 342.39 g/mol [4]
Appearance Colorless to pale yellow viscous liquid[1]
Boiling Point 232 °C @ 5 mm Hg[4]
Density 1.12 g/mL at 25 °C[4]
Refractive Index n20/D 1.528[4]
Solubility Insoluble in water[1]

Molecular Structure

The molecular structure of Oxydipropyl dibenzoate consists of two benzoate groups ester-linked to a dipropylene glycol backbone. The central ether linkage within the dipropylene glycol moiety provides flexibility to the molecule.

Molecular Structure of Oxydipropyl Dibenzoate

Experimental Protocols

Synthesis of Oxydipropyl Dibenzoate

A common method for the synthesis of Oxydipropyl dibenzoate is through the esterification of dipropylene glycol with benzoic acid.[1] A detailed experimental protocol based on a patented method is described below.[2][5][6]

Materials:

  • Benzoic Acid

  • Dipropylene Glycol

  • Catalyst (e.g., sodium bisulfate or stannous chloride)[2]

  • 5% Sodium Hydroxide (NaOH) aqueous solution

  • Toluene (B28343) (as a water-entraining solvent, optional)[6]

Procedure:

  • In a reaction kettle equipped with a stirrer, thermometer, and a distillation setup, charge benzoic acid and dipropylene glycol in a molar ratio of approximately 2.0-2.2:1 (benzoic acid:dipropylene glycol).[6]

  • Add a catalytic amount of sodium bisulfate (or stannous chloride, approximately 0.1-0.3 mol% relative to benzoic acid).[2][6]

  • If using a water-entraining solvent, add toluene (8-15% of the reaction mixture volume).[6]

  • Heat the mixture with stirring. The reaction temperature is typically maintained between 180-220 °C.[6]

  • Water produced during the esterification is continuously removed by distillation, either directly or as an azeotrope with toluene, to drive the reaction to completion.

  • Monitor the reaction progress by measuring the amount of water collected or by techniques such as Thin Layer Chromatography (TLC). The reaction is considered complete when no more water is distilled.

  • Cool the reaction mixture to approximately 70-100 °C.[5]

  • Transfer the crude product to a neutralization vessel.

  • Add a 5% aqueous solution of NaOH to neutralize any unreacted benzoic acid, adjusting the pH to approximately 8.[5]

  • Allow the layers to separate and remove the lower aqueous layer.

  • The organic layer can be further washed with water, decolored with an appropriate agent (e.g., activated carbon or hydrogen peroxide), and dried over an anhydrous drying agent (e.g., magnesium sulfate).[2]

  • The final product is obtained after filtration to remove the drying agent and any solid impurities. Further purification can be achieved by vacuum distillation, collecting the fraction at 210-223 °C under a pressure of 666.6 Pa.[6]

synthesis_workflow start Start reactants Charge Benzoic Acid, Dipropylene Glycol, & Catalyst start->reactants esterification Esterification Reaction (180-220 °C) reactants->esterification water_removal Continuous Water Removal esterification->water_removal cooling Cool Reaction Mixture esterification->cooling neutralization Neutralization with NaOH cooling->neutralization separation Phase Separation neutralization->separation washing_decoloring Washing & Decoloring separation->washing_decoloring drying Drying washing_decoloring->drying filtration Filtration drying->filtration purification Vacuum Distillation (Optional) filtration->purification end Final Product filtration->end purification->end

Synthesis and Purification Workflow

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate groups, as well as signals for the methyl, methylene, and methine protons of the dipropylene glycol backbone. The aromatic protons would typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The protons on the carbons attached to the ester oxygens would be deshielded and appear at a lower field compared to the other aliphatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups (typically in the range of δ 165-175 ppm), the aromatic carbons (δ 120-140 ppm), and the aliphatic carbons of the dipropylene glycol chain (δ 20-80 ppm). The carbons attached to the oxygen atoms will be shifted downfield.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons: ~7.4-8.1 ppmCarbonyl Carbon: ~166 ppm
-OCH- Protons: ~5.1-5.3 ppmAromatic Carbons: ~128-133 ppm
-OCH₂- Protons: ~3.5-3.8 ppm-OCH- Carbons: ~70-73 ppm
-CH₃ Protons: ~1.2-1.3 ppm-OCH₂- Carbons: ~72-75 ppm
-CH₃ Carbons: ~16-17 ppm
Infrared (IR) Spectroscopy

The IR spectrum of Oxydipropyl dibenzoate is characterized by the strong absorption bands of the ester functional group.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~3000-2850C-H stretchAliphatic
~1720C=O stretchEster
~1600, ~1450C=C stretchAromatic Ring
~1270, ~1100C-O stretchEster
Mass Spectrometry (MS)

The mass spectrum of Oxydipropyl dibenzoate under electron ionization would likely show a molecular ion peak (M⁺) at m/z 342. The fragmentation pattern is expected to be dominated by cleavages characteristic of esters and ethers.

A plausible fragmentation pathway involves the cleavage of the ester bond, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a prominent peak for benzoate esters.[9] Another significant fragmentation could be the cleavage of the C-O bond of the ether linkage.

mass_spec_fragmentation parent Oxydipropyl Dibenzoate (m/z = 342) frag1 Benzoyl Cation (m/z = 105) parent->frag1 α-cleavage frag2 [M - C₇H₅O]⁺ (m/z = 237) parent->frag2 Ester cleavage frag3 [C₇H₅O₂]⁺ (m/z = 121) parent->frag3 McLafferty type rearrangement frag4 Further Fragmentation frag2->frag4

Plausible Mass Spectrometry Fragmentation

References

Oxydipropyl Dibenzoate: A Preliminary Technical Investigation for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary, in-depth investigation of Oxydipropyl dibenzoate (ODDB) as a potential solvent for pharmaceutical applications. Drawing from available data, this document outlines its physicochemical properties, known applications, and safety profile, alongside standardized experimental protocols relevant to its evaluation in drug formulation.

Executive Summary

Oxydipropyl dibenzoate (CAS No. 27138-31-4), a high-solvating, polar, non-phthalate plasticizer, presents interesting characteristics for consideration as a solvent or co-solvent in pharmaceutical formulations.[1][2][3][4] Primarily utilized in the polymer, adhesive, and cosmetic industries, its low volatility, good compatibility with a range of polar polymers, and favorable safety profile warrant a closer look for drug delivery applications.[1][2][3][4][5][6][7] This guide summarizes the current state of knowledge on ODDB and provides a framework for its systematic evaluation.

Physicochemical Properties

A comprehensive understanding of a solvent's physicochemical properties is fundamental to its application in drug development. Oxydipropyl dibenzoate is a colorless to pale yellow, viscous liquid with a faint, non-distinct odor.[6] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Oxydipropyl Dibenzoate

PropertyValueReference(s)
CAS Number 27138-31-4[2][6][8]
Molecular Formula C₂₀H₂₂O₅[2][8]
Molecular Weight 342.39 g/mol [2][8]
Appearance Colorless to pale yellow viscous liquid[6]
Density 1.12 g/mL at 25 °C[2][]
Boiling Point 232 °C at 5 mm Hg[2][]
Melting Point -40 °C[2]
Flash Point >230 °F[2][8]
Refractive Index n20/D 1.528[2][]
Viscosity 215 cP at 20 °C[2]
LogP 3.9 at 20 °C[2]
Water Solubility 8.69 mg/L at 20 °C[2]

Solubility Profile

Table 2: Qualitative Solubility of Oxydipropyl Dibenzoate

SolventSolubilityReference(s)
N,N-DimethylformamideVery Soluble[8]
MethanolSoluble[8]
AlcoholsSoluble
EthersSoluble
Aliphatic HydrocarbonsSoluble[3][10]
Aromatic HydrocarbonsSoluble[3][10]
Glacial Acetic AcidSparingly Soluble[8]
ChloroformVery Slightly Soluble[8]
WaterPractically Insoluble[6][8]

Applications and Precedent of Use

Currently, Oxydipropyl dibenzoate is predominantly used as a plasticizer in a variety of materials, including polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and polyurethane.[5] It is valued for its ability to improve flexibility and durability.[6]

In the cosmetics and personal care industry , ODDB serves multiple functions. It is used as an emollient, providing moisturization without a greasy feel.[1][8] Its strong solvent properties are leveraged to dissolve poorly soluble ingredients such as UV filters and fragrances.[4][7][8] It also finds use in hair care products, where it can impart shine and moisture.[1]

While its direct use as a primary solvent in a marketed pharmaceutical product is not well-documented in the available literature, its established use in topical products that come into contact with the skin suggests a degree of biological acceptance. Its function as a "superior solvent and solubilizer for active materials" in personal care formulations provides a strong rationale for its investigation in topical and transdermal drug delivery systems.[1]

Figure 1: Known and potential applications of Oxydipropyl dibenzoate.

Safety and Toxicology Profile

Based on available data, Oxydipropyl dibenzoate exhibits low acute oral and dermal toxicity.[6] However, there is limited long-term data to assess chronic effects or carcinogenicity.[6] It is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[6] Prolonged or repeated skin contact may lead to mild irritation or sensitization in susceptible individuals.[6] It is classified as harmful to aquatic life with long-lasting effects.[8] In terms of chemical compatibility, it is stable but should be kept away from strong oxidizing agents, acids, and bases.[2][6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate Oxydipropyl dibenzoate as a solvent in a research and development setting.

Equilibrium Solubility Assessment

This protocol determines the maximum solubility of an API in ODDB.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Oxydipropyl dibenzoate

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and/or 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated method for the API

Methodology:

  • Add an excess amount of API to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.

  • Add a known volume or weight of Oxydipropyl dibenzoate to the vial.

  • Securely cap the vials and place them in a shaking incubator set to the desired temperature.

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved API.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solids.

  • Carefully pipette an aliquot of the supernatant, ensuring no solid material is transferred.

  • Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved API.

  • Calculate the solubility in mg/mL or other appropriate units.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess API to vial B Add known volume of ODDB A->B C Agitate at controlled temperature (24-72h) B->C D Centrifuge to separate solid C->D E Extract & dilute supernatant D->E F Analyze by HPLC E->F G Calculate Solubility F->G

Figure 2: Workflow for Equilibrium Solubility Assessment.
Drug-Excipient Compatibility Study

This protocol assesses the chemical stability of an API in the presence of ODDB.

Materials:

  • API

  • Oxydipropyl dibenzoate

  • Other formulation excipients (as needed)

  • Glass vials with appropriate stoppers

  • Stability chambers with controlled temperature and humidity (e.g., 40°C/75% RH)

  • HPLC system with a validated stability-indicating method for the API

Methodology:

  • Prepare binary mixtures of the API and Oxydipropyl dibenzoate, typically in a 1:1 or other relevant ratio by weight.

  • Also prepare a sample of the pure API and a sample of the full formulation (if applicable) as controls.

  • Place the samples in glass vials, leaving some open to exposure to humidity and others sealed.

  • Store the vials in stability chambers under accelerated conditions (e.g., 40°C/75% RH) and at room temperature as a control.

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), remove a set of samples for analysis.

  • Prepare the samples for analysis by dissolving them in a suitable solvent.

  • Analyze the samples using a stability-indicating HPLC method to determine the potency of the API and to detect and quantify any degradation products.

  • Compare the chromatograms of the stressed samples to the initial time point and the pure API control to assess for any new peaks (degradants) or significant loss of the API.

Conclusion and Future Outlook

Oxydipropyl dibenzoate is a well-characterized compound with a history of safe use in the cosmetic and polymer industries. Its properties as a high-solvating, low-volatility, and water-insoluble liquid make it a plausible candidate for investigation as a solvent or co-solvent in pharmaceutical formulations, particularly for topical and potentially oral delivery of poorly water-soluble drugs.

However, a significant data gap exists regarding its quantitative solubility for a wide range of APIs and in commonly used pharmaceutical co-solvents. The experimental protocols outlined in this guide provide a clear path for researchers to generate this crucial data. Future studies should focus on systematic solubility screening, detailed drug-excipient compatibility testing, and in vitro permeation studies to fully elucidate the potential of Oxydipropyl dibenzoate in the field of drug development.

References

An In-depth Technical Guide to the Biodegradation Pathways of Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biodegradation pathways of Oxydipropyl dibenzoate (also known as Dipropylene glycol dibenzoate, DPGDB), a commonly used non-phthalate plasticizer. This document details the enzymatic processes, microbial mediators, and metabolic intermediates involved in its degradation, supported by available quantitative data and detailed experimental protocols.

Introduction

Oxydipropyl dibenzoate is valued for its efficacy as a plasticizer in a variety of polymer applications.[1][2][3] While considered more environmentally friendly than some of its phthalate (B1215562) counterparts, understanding its environmental fate and biodegradation pathways is crucial for a complete assessment of its ecological impact. The primary mechanism of biodegradation is initiated by microbial action, leading to the breakdown of the parent molecule into smaller, more readily metabolized compounds. The bacterium Rhodococcus rhodochrous has been a key organism in studying the degradation of dibenzoate plasticizers.[1][4]

The Biodegradation Pathway of Oxydipropyl Dibenzoate

The biodegradation of Oxydipropyl dibenzoate is a multi-step process initiated by the enzymatic hydrolysis of its ester bonds, followed by the slower degradation of the resulting intermediates.

Step 1: Initial Hydrolysis

The first and most well-documented step in the biodegradation of Oxydipropyl dibenzoate is the hydrolysis of one of its two ester bonds by microbial esterases.[1][4] This reaction yields two primary metabolites: benzoic acid and dipropylene glycol monobenzoate (D(PG)MB).[4] Studies with Rhodococcus rhodochrous have shown that this initial hydrolysis is a prerequisite for further degradation.[4] Often, a co-substrate such as hexadecane (B31444) is required to stimulate the degradation process.[4]

Biodegradation_Step1 ODDB Oxydipropyl dibenzoate Esterase Microbial Esterase (e.g., from Rhodococcus rhodochrous) ODDB->Esterase BA Benzoic Acid DPGMB Dipropylene Glycol Monobenzoate Esterase->BA + H₂O Esterase->DPGMB + H₂O

Figure 1: Initial enzymatic hydrolysis of Oxydipropyl dibenzoate.

Step 2: Degradation of Benzoic Acid

Benzoic acid, a common metabolic intermediate, is readily degraded by a wide range of microorganisms through various aerobic and anaerobic pathways. A prevalent aerobic pathway is the β-ketoadipate pathway, which ultimately converts benzoic acid into intermediates of the citric acid cycle, such as succinyl-CoA and acetyl-CoA.

Step 3: Degradation of Dipropylene Glycol Monobenzoate (D(PG)MB)

The subsequent biodegradation of D(PG)MB is significantly slower than that of benzoic acid.[4] This recalcitrance is attributed to the presence of an ether linkage within the dipropylene glycol moiety, which blocks the typical β-oxidation pathway.[4] The degradation of D(PG)MB proceeds through two main stages:

  • Hydrolysis of the remaining ester bond: This releases a second molecule of benzoic acid and dipropylene glycol (DPG).

  • Cleavage of the ether bond in DPG: This is the rate-limiting step. While the precise enzymatic mechanism in Rhodococcus for this specific substrate is not fully elucidated, it is proposed to involve ether-cleaving enzymes (etherases). Such enzymes are known to act on similar structures, often initiating oxidation at the carbon atom adjacent to the ether oxygen.[5] This cleavage would yield propylene (B89431) glycol.

DPGMB_Degradation DPGMB Dipropylene Glycol Monobenzoate Esterase Microbial Esterase DPGMB->Esterase BA2 Benzoic Acid Central_Metabolism Central Metabolism (e.g., Citric Acid Cycle) BA2->Central_Metabolism DPG Dipropylene Glycol Etherase Proposed Microbial Etherase DPG->Etherase PG Propylene Glycol PG->Central_Metabolism Esterase->BA2 + H₂O Esterase->DPG + H₂O Etherase->PG

Figure 2: Proposed degradation pathway of Dipropylene Glycol Monobenzoate.

Step 4: Mineralization of Propylene Glycol

Propylene glycol is readily biodegradable and is metabolized by many microorganisms.[6] It is typically oxidized to pyruvate, which then enters the central metabolic pathways (e.g., the citric acid cycle) and is ultimately mineralized to carbon dioxide and water.

Quantitative Data on Biodegradation

Quantitative data on the biodegradation of Oxydipropyl dibenzoate and its metabolites is limited. However, studies have provided some insights into the relative degradation rates.

CompoundOrganismConditionsDegradation Rate/EfficiencyReference
Oxydipropyl dibenzoate (D(PG)DB)Rhodococcus rhodochrousAerobic, with alkane co-substratePartial degradation, accumulation of D(PG)MB[4]
Dipropylene Glycol Monobenzoate (D(PG)MB)Rhodococcus rhodochrousAerobic, with alkane co-substrateVery slow degradation[1][4]
Dipropylene Glycol (DPG)Mixed microbial culturesOECD 301F (Ready Biodegradability)Meets criteria for "ready biodegradability"[7][8]
Propylene GlycolMixed microbial culturesVariousRapid degradation (e.g., 76-83 mg/L/day in nutrient-rich water)[6]

Experimental Protocols

The following sections outline generalized protocols for key experiments in the study of Oxydipropyl dibenzoate biodegradation.

4.1. Microbial Culture and Biodegradation Assay

This protocol is based on methodologies used for studying plasticizer degradation by Rhodococcus rhodochrous.

Objective: To assess the biodegradation of Oxydipropyl dibenzoate by a specific microbial strain.

Materials:

  • Rhodococcus rhodochrous culture

  • Basal salt medium

  • Oxydipropyl dibenzoate (analytical grade)

  • Co-substrate (e.g., n-hexadecane)

  • Sterile culture flasks

  • Shaking incubator

  • Analytical instruments (GC-MS, HPLC)

Procedure:

  • Inoculum Preparation: Grow a culture of Rhodococcus rhodochrous in a suitable nutrient broth to the late exponential phase. Harvest the cells by centrifugation and wash with sterile basal salt medium.

  • Experimental Setup: In sterile culture flasks, combine the basal salt medium, a known concentration of Oxydipropyl dibenzoate (e.g., 100 mg/L), and the co-substrate.

  • Inoculation: Inoculate the flasks with the washed Rhodococcus rhodochrous cells to a specific optical density.

  • Incubation: Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C) for a defined period (e.g., 28 days).

  • Sampling: Aseptically withdraw samples at regular intervals for analysis.

  • Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of metabolites using GC-MS or HPLC.

Experimental_Workflow_Biodegradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Inoculum (R. rhodochrous) Inoculation Inoculate Media Inoculum->Inoculation Media Prepare Media with Oxydipropyl dibenzoate and Co-substrate Media->Inoculation Incubation Incubate with Shaking Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Sample Extraction Sampling->Extraction Analysis GC-MS / HPLC Analysis Extraction->Analysis Data Data Interpretation Analysis->Data

Figure 3: General workflow for a biodegradation assay.

4.2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of Oxydipropyl dibenzoate and its metabolites.

Objective: To identify and quantify Oxydipropyl dibenzoate and its degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., HP-5ms).

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of compounds with different boiling points. For example, an initial temperature of 70°C held for 10 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.[9]

  • Injector Temperature: 250°C.[9]

  • MS Scan Range: m/z 29-370 amu.[9]

Sample Preparation:

  • Liquid-Liquid Extraction: Extract the aqueous samples with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Concentration: Concentrate the organic extract under a gentle stream of nitrogen.

  • Derivatization (Optional): For polar metabolites, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.

Analysis:

  • Inject the prepared sample into the GC-MS.

  • Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and by running analytical standards.

  • Quantify compounds using an internal standard method.

Conclusion

The biodegradation of Oxydipropyl dibenzoate is a complex process initiated by the hydrolysis of its ester bonds. While the resulting benzoic acid is readily mineralized, the intermediate dipropylene glycol monobenzoate is more persistent due to its ether linkage. The complete mineralization of the dipropylene glycol moiety likely involves specialized ether-cleaving enzymes. Further research is needed to fully elucidate the enzymatic pathways involved in the cleavage of the ether bond of D(PG)MB and to obtain more comprehensive quantitative data on the degradation rates of all intermediates. The protocols outlined in this guide provide a foundation for conducting such investigations, which are essential for a thorough environmental risk assessment of this widely used plasticizer.

References

In Vitro Cytotoxicity Assessment of Oxydipropyl Dibenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydipropyl dibenzoate (ODPDB), a widely used plasticizer, is generally considered to have low toxicity.[1][2] However, a comprehensive understanding of its effects at the cellular level is crucial for a complete safety assessment. This technical guide outlines a framework for evaluating the in vitro cytotoxicity of Oxydipropyl dibenzoate. Due to a lack of publicly available in vitro cytotoxicity studies specifically for ODPDB, this document provides a detailed guide to the principles, experimental protocols, and data interpretation based on established OECD guidelines and standard toxicological practices.[3][4] It is intended to serve as a foundational resource for researchers initiating cytotoxicological assessments of this compound.

Introduction to Oxydipropyl Dibenzoate

Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as di(propylene glycol) dibenzoate, is a high-solvency plasticizer.[5] It is characterized as a colorless to pale yellow viscous liquid and is used in a variety of applications, including adhesives, sealants, coatings, and as a solvent.[1][2][6] While it is often used as a replacement for phthalate (B1215562) plasticizers due to its favorable safety profile, detailed in vitro toxicological data remains limited in publicly accessible literature.[1] This guide provides the necessary theoretical and practical framework to generate such data.

Recommended In Vitro Cytotoxicity Assays

A battery of tests is recommended to assess the potential cytotoxicity of Oxydipropyl dibenzoate, covering different cellular mechanisms. The choice of cell line should be relevant to potential routes of human exposure (e.g., skin, lung, or liver cell lines).

Cell Viability Assays

These assays measure cellular metabolic activity as an indicator of cell viability.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Neutral Red Uptake (NRU) Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

Cell Membrane Integrity Assay
  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.

Experimental Protocols

The following are detailed protocols for the recommended assays, designed to be adaptable for the assessment of Oxydipropyl dibenzoate.

General Cell Culture and Treatment
  • Cell Line Selection: Human keratinocytes (HaCaT), human lung epithelial cells (A549), or human hepatoma cells (HepG2) are suitable choices.

  • Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Test Compound: Oxydipropyl dibenzoate should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with medium containing various concentrations of Oxydipropyl dibenzoate or the vehicle control. The cells are then incubated for a specified exposure period (e.g., 24, 48, or 72 hours).

MTT Assay Protocol
  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle control.

Neutral Red Uptake (NRU) Assay Protocol
  • After the exposure period, the treatment medium is removed, and cells are washed with PBS.

  • Medium containing Neutral Red (50 µg/mL) is added to each well, and the plate is incubated for 3 hours.

  • The cells are then washed with a solution of 1% CaCl2 and 0.5% formaldehyde.

  • The incorporated dye is extracted with a solution of 1% acetic acid and 50% ethanol.

  • The absorbance is measured at 540 nm.

  • Cell viability is calculated as a percentage of the control.

LDH Release Assay Protocol
  • After incubation, the culture plate is centrifuged at 250 x g for 10 minutes.

  • An aliquot of the supernatant from each well is transferred to a new 96-well plate.

  • The LDH reaction mixture (containing diaphorase and INT) is added to each well.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 490 nm.

  • A positive control for maximum LDH release (cells treated with a lysis buffer) is included. The percentage of LDH release is calculated relative to the positive control.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison. The half-maximal inhibitory concentration (IC50) should be calculated from the dose-response curves.

Table 1: Hypothetical Cytotoxicity of Oxydipropyl Dibenzoate on HaCaT Cells after 24-hour Exposure

Concentration (µM)MTT Assay (% Viability)NRU Assay (% Viability)LDH Release (% of Max)
Vehicle Control 100 ± 5.2100 ± 4.85.1 ± 1.2
10 98.1 ± 4.997.5 ± 5.16.2 ± 1.5
50 95.3 ± 5.594.8 ± 4.98.9 ± 2.1
100 88.7 ± 6.185.4 ± 5.815.3 ± 3.4
250 70.2 ± 5.965.9 ± 6.230.7 ± 4.1
500 51.5 ± 4.748.2 ± 5.355.4 ± 5.0
1000 25.8 ± 3.922.1 ± 4.178.9 ± 6.3
IC50 (µM) ~500~520>500

Data are presented as mean ± standard deviation (n=3). The IC50 values are estimated from the dose-response curves.

Visualizations

Diagrams are essential for illustrating experimental workflows and potential mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HaCaT) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Oxydipropyl Dibenzoate Stock treatment Treat Cells with Serial Dilutions compound_prep->treatment seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt MTT Assay incubation->mtt nru NRU Assay incubation->nru ldh LDH Assay incubation->ldh readout Measure Absorbance mtt->readout nru->readout ldh->readout calculation Calculate % Viability/ % LDH Release readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing of Oxydipropyl dibenzoate.

signaling_pathway cluster_cell Cellular Effects cluster_pathway Signaling Cascade ODPDB Oxydipropyl Dibenzoate ROS Reactive Oxygen Species (ROS) Production ODPDB->ROS Mito_Dys Mitochondrial Dysfunction ODPDB->Mito_Dys Membrane_Damage Membrane Damage ODPDB->Membrane_Damage ROS->Mito_Dys Caspase_Act Caspase Activation Mito_Dys->Caspase_Act Necrosis Necrosis Membrane_Damage->Necrosis DNA_Frag DNA Fragmentation Caspase_Act->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Caption: Hypothetical signaling pathway for ODPDB-induced cytotoxicity.

Conclusion

While Oxydipropyl dibenzoate is considered to have low acute toxicity, this guide provides a robust framework for conducting detailed in vitro cytotoxicity studies to further substantiate its safety profile. The presented protocols for MTT, NRU, and LDH assays are standard, reliable methods for an initial cytotoxicological assessment. The generation of empirical data using these methods will provide a more complete understanding of the cellular effects of Oxydipropyl dibenzoate and will be invaluable for regulatory submissions and comprehensive risk assessment.

References

Methodological & Application

Application Notes and Protocols: Oxydipropyl Dibenzoate as a Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydipropyl dibenzoate (CAS No: 27138-31-4), also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvating, non-phthalate plasticizer increasingly utilized in polyvinyl chloride (PVC) formulations.[1][2] It is recognized for its strong compatibility with PVC resins, low volatility, and excellent durability.[3][4] As a benzoate (B1203000) ester, it presents an environmentally friendly alternative to traditional phthalate (B1215562) plasticizers, addressing growing health and environmental concerns.[1][5]

These application notes provide a comprehensive overview of the use of Oxydipropyl dibenzoate in PVC, including its performance characteristics, relevant experimental protocols for evaluation, and a comparative analysis with the conventional plasticizer, Di(2-ethylhexyl) phthalate (DOP).

Key Performance Characteristics

Oxydipropyl dibenzoate imparts a range of desirable properties to PVC compounds:

  • High Plasticizing Efficiency: It has a strong solvent action which can reduce processing temperatures and shorten processing cycles.[1][6]

  • Good Compatibility: It integrates well into PVC formulations, leading to homogenous and high-performing end products.[3][4]

  • Low Volatility: Its low evaporation rate ensures it remains within the polymer matrix, contributing to the long-term flexibility and durability of the PVC product.[3][7]

  • Enhanced Durability: It offers good resistance to oils and pollution, extending the service life of the final product.[1][3]

  • Improved Aesthetics: In non-filled films, sheets, and pipes, the use of Oxydipropyl dibenzoate can result in products with good transparency and surface gloss.[4]

  • Favorable Environmental Profile: It is a non-phthalate plasticizer, making it a suitable choice for applications with stringent regulatory requirements.[1][2][5]

Data Presentation: Comparative Performance

The following tables summarize the typical performance of Oxydipropyl dibenzoate in PVC compared to DOP. The data is compiled from various industry sources and scientific publications. Formulations are based on 100 parts per hundred of resin (phr) of PVC.

Table 1: Mechanical Properties of Plasticized PVC (at 50 phr plasticizer)

PropertyTest MethodOxydipropyl DibenzoateDi(2-ethylhexyl) phthalate (DOP)
Tensile Strength (MPa)ASTM D63818 - 2220 - 24
Elongation at Break (%)ASTM D638350 - 400300 - 350
Shore A HardnessASTM D224075 - 8078 - 83
100% Modulus (MPa)ASTM D6388 - 119 - 12

Table 2: Thermal and Migration Properties of Plasticized PVC (at 50 phr plasticizer)

PropertyTest MethodOxydipropyl DibenzoateDi(2-ethylhexyl) phthalate (DOP)
Volatility (Weight Loss, %, 24h @ 100°C)ASTM D1203< 1.01.5 - 2.5
Migration to Activated Carbon (Weight Loss, %, 24h @ 70°C)ASTM D1203< 2.03.0 - 5.0
TGA - Onset of Degradation (°C)TGA~270 - 280~250 - 260

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of Oxydipropyl dibenzoate in their specific PVC formulations.

Protocol for PVC Compound Preparation

Objective: To prepare plasticized PVC sheets for subsequent testing.

Materials & Equipment:

  • PVC resin (suspension grade)

  • Oxydipropyl dibenzoate

  • Thermal stabilizer (e.g., Ca/Zn or organotin-based)

  • Two-roll mill with heating and cooling capabilities

  • Hydraulic press with heated platens

  • Molds for test specimens

Procedure:

  • Formulation: Accurately weigh the PVC resin, Oxydipropyl dibenzoate, and thermal stabilizer according to the desired formulation (e.g., 100 phr PVC, 50 phr plasticizer, 2 phr stabilizer).

  • Dry Blending: In a high-speed mixer, blend the components until a homogeneous dry blend is obtained.

  • Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C.

  • Compounding: Mill the compound until a uniform, molten sheet is formed. This process typically takes 5-10 minutes.

  • Sheet Formation: Remove the sheet from the mill and place it into a preheated mold.

  • Compression Molding: Transfer the mold to a hydraulic press. Press at 170-180°C for 5 minutes at a pressure of 10-15 MPa.

  • Cooling: Cool the mold under pressure to room temperature.

  • Specimen Preparation: Carefully remove the molded PVC sheet and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol for Evaluation of Mechanical Properties (ASTM D638/D2240)

Objective: To determine the tensile properties and hardness of the plasticized PVC.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped die for cutting test specimens (ASTM D638 Type IV)

  • Shore A Durometer (ASTM D2240)

Procedure:

  • Tensile Testing (ASTM D638):

    • Cut at least five dumbbell-shaped specimens from the conditioned PVC sheet.

    • Measure the thickness and width of the gauge section of each specimen.

    • Set the crosshead speed of the UTM to 500 mm/min.

    • Mount a specimen in the grips of the UTM and apply a tensile load until the specimen fractures.

    • Record the tensile strength, elongation at break, and modulus of elasticity.

    • Calculate the average and standard deviation for the tested specimens.

  • Hardness Testing (ASTM D2240):

    • Use a conditioned PVC sheet with a minimum thickness of 6 mm (stack sheets if necessary).

    • Place the durometer on the surface of the specimen and apply firm, constant pressure.

    • Take the reading within one second of firm contact.

    • Perform at least five measurements at different locations on the specimen and calculate the average hardness value.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability of the plasticized PVC.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Cut a small, representative sample (5-10 mg) from the conditioned PVC sheet.

  • TGA Measurement:

    • Place the sample in a TGA pan (e.g., platinum or alumina).

    • Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of degradation, which is an indicator of thermal stability.

Protocol for Migration Resistance (ASTM D1203 - Activated Carbon Method)

Objective: To quantify the amount of plasticizer that migrates from the PVC.

Materials & Equipment:

  • Conditioned PVC test specimens (circular discs)

  • Activated carbon

  • Oven capable of maintaining 70 ± 1°C

  • Analytical balance

Procedure:

  • Initial Weighing: Accurately weigh the conditioned PVC test specimen (W1).

  • Exposure: Place the specimen in a container and completely surround it with activated carbon.

  • Heating: Place the container in an oven at 70°C for 24 hours.

  • Final Weighing: After 24 hours, remove the specimen from the activated carbon and carefully brush off any adhering particles. Re-condition the specimen for 24 hours and then reweigh it (W2).

  • Calculation: Calculate the percentage of weight loss due to migration: Weight Loss (%) = [(W1 - W2) / W1] x 100

Visualizations

Experimental Workflow

G cluster_prep PVC Compound Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis p1 Dry Blending (PVC, Plasticizer, Stabilizer) p2 Two-Roll Milling (160-170°C) p1->p2 p3 Compression Molding (170-180°C) p2->p3 p4 Conditioning (23°C, 50% RH) p3->p4 t1 Mechanical Testing (ASTM D638, D2240) p4->t1 t2 Thermal Analysis (TGA) p4->t2 t3 Migration Testing (ASTM D1203) p4->t3 a1 Tensile Strength, Elongation, Hardness t1->a1 a2 Degradation Temperature t2->a2 a3 Weight Loss (%) t3->a3

References

Application of Oxydipropyl Dibenzoate in Water-Based Adhesives and Sealants: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydipropyl dibenzoate (DPGDB), a non-phthalate plasticizer, is gaining significant traction in the formulation of water-based adhesives and sealants.[1][2][3] Its adoption is driven by a favorable environmental profile, low toxicity, and high plasticizing efficiency, offering a viable alternative to traditional phthalate-based plasticizers.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Oxydipropyl dibenzoate in these systems, with a focus on its impact on key performance characteristics.

Oxydipropyl dibenzoate is a high-solvency plasticizer that is compatible with a wide range of polymers commonly used in water-based formulations, including polyvinyl acetate (B1210297) (PVAc), vinyl acetate-ethylene (VAE), and acrylics.[1] Its primary function is to increase the flexibility and durability of the adhesive or sealant by lowering the glass transition temperature (Tg) of the polymer matrix.[4] This enhancement of flexibility prevents the dried film from becoming brittle and cracking, thereby improving the overall performance and longevity of the bond.[4]

Performance Benefits in Water-Based Formulations

The incorporation of Oxydipropyl dibenzoate into water-based adhesive and sealant formulations imparts several key performance benefits:

  • Improved Flexibility and Elongation: By reducing the Tg of the polymer, DPGDB allows for greater movement and flexibility of the adhesive or sealant film, which is crucial in applications where substrates may expand or contract.

  • Enhanced Adhesion: The plasticizer can improve the wetting characteristics of the adhesive on various substrates, leading to better surface contact and stronger adhesion.[5]

  • Increased Open Time: The presence of DPGDB can extend the open time of an adhesive, providing a longer window for assembly and positioning of bonded parts.[5]

  • Reduced Set Time: While extending the open time, it can also contribute to a more controlled and efficient setting process.[5]

  • Improved Wet Tack: For pressure-sensitive adhesives, DPGDB can enhance the initial tackiness of the adhesive in a wet state.[5]

  • Lower Minimum Film Formation Temperature (MFFT): The addition of a plasticizer like DPGDB can lower the MFFT, allowing for the formation of a continuous polymer film at lower temperatures.[6]

  • Good Viscosity Response: It can be used to modify the rheological properties of the formulation.[5]

Data Presentation: Quantitative Effects of Non-Phthalate Plasticizers

Table 1: Effect of Non-Phthalate Plasticizer Content on Adhesion Strength of a PVAc Emulsion Adhesive [7]

Plasticizer Content (wt%)Di-n-butyl Phthalate (DBP) - Adhesion Strength (kgf/cm²)Eco-friendly Plasticizer (EFP) - Adhesion Strength (kgf/cm²)
015.215.2
216.816.5
417.517.8
618.118.5
817.217.6
1016.516.9

Table 2: Effect of Non-Phthalate Plasticizer Content on Wet Adhesion Strength of a PVAc Emulsion Adhesive [7]

Plasticizer Content (wt%)Di-n-butyl Phthalate (DBP) - Wet Adhesion Strength (kgf/cm²)Eco-friendly Plasticizer (EFP) - Wet Adhesion Strength (kgf/cm²)
03.53.5
24.14.5
44.85.2
65.55.9
85.15.6
104.75.1

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of water-based adhesives and sealants containing Oxydipropyl dibenzoate. These protocols are based on established ASTM standards.

Determination of Peel Adhesion (ASTM D1876 - T-Peel Test)

This test method is used to measure the peel separation strength of two flexible materials that have been bonded together.

a. Specimen Preparation:

  • Prepare representative adhesive formulations with varying concentrations of Oxydipropyl dibenzoate (e.g., 0%, 2%, 4%, 6%, 8%, 10% by weight of the polymer solids).

  • Apply a uniform film of the adhesive to one of the flexible substrates (e.g., canvas, plastic film).

  • Immediately bring the second flexible substrate into contact with the adhesive-coated surface.

  • Press the assembly together with a standardized weight (e.g., a 2 kg roller) to ensure uniform bonding and remove any entrapped air.

  • Allow the bonded specimens to cure under controlled conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period (e.g., 24 hours).

  • Cut the bonded assembly into test specimens of a specified width (e.g., 25 mm).

b. Test Procedure:

  • Bend the unbonded ends of the test specimen back to form a "T" shape.

  • Clamp the ends of the specimen in the grips of a tensile testing machine.

  • Separate the grips at a constant rate of speed (e.g., 254 mm/min).

  • Record the force required to peel the adhesive bond over a specified distance.

c. Data Analysis:

  • Calculate the average peel strength in Newtons per meter (N/m) or pounds per inch (lb/in) of width.

  • Compare the peel strength of formulations with different concentrations of Oxydipropyl dibenzoate.

Determination of Shear Strength (ASTM D1002 - Lap Shear Test)

This test method determines the shear strength of an adhesive bond between two rigid substrates.

a. Specimen Preparation:

  • Prepare representative adhesive formulations with varying concentrations of Oxydipropyl dibenzoate.

  • Use standard rigid substrates (e.g., aluminum, steel, or wood panels) of specified dimensions.

  • Apply a uniform film of the adhesive to a defined area on one of the substrates.

  • Join the two substrates in a single-lap configuration with a specified overlap area.

  • Apply pressure to the bonded joint to ensure uniform contact and adhesive thickness.

  • Allow the specimens to cure under controlled conditions for a specified period.

b. Test Procedure:

  • Mount the test specimen in the grips of a universal testing machine.

  • Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.

  • Record the maximum load sustained by the specimen before failure.

c. Data Analysis:

  • Calculate the shear strength in megapascals (MPa) or pounds per square inch (psi) by dividing the maximum load by the overlap area.

  • Compare the shear strength of formulations with different concentrations of Oxydipropyl dibenzoate.

Determination of Open Time and Set Time

These properties are critical for understanding the handling and curing characteristics of an adhesive.

a. Open Time Determination: [8][9]

  • Apply a uniform film of the adhesive to a substrate.

  • At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 20 minutes), bring a second substrate into contact with the adhesive film.

  • Apply a standard pressure for a short duration.

  • After a fixed curing time, attempt to separate the two substrates.

  • The open time is the maximum time interval after adhesive application at which a satisfactory bond can still be formed.

b. Set Time Determination: [8]

  • Apply a uniform film of the adhesive to a substrate and immediately join it with a second substrate.

  • At various time intervals after joining (e.g., 1, 5, 10, 30, 60 minutes), subject the bonded assembly to a small, consistent force (e.g., by hand or with a simple weight).

  • The set time is the time required for the adhesive to develop sufficient strength to resist this force without the substrates shifting or separating.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows described in this document.

G cluster_1 Performance Enhancement Polymer Polymer Emulsion (PVAc, VAE, Acrylic) Water Water OD Oxydipropyl Dibenzoate (Plasticizer) Flexibility Increased Flexibility & Elongation OD->Flexibility Adhesion Enhanced Adhesion OD->Adhesion OpenTime Extended Open Time OD->OpenTime SetTime Reduced Set Time OD->SetTime Additives Other Additives (Thickeners, Surfactants, etc.) G start Start: Formulate Adhesive with varying DPGDB % prep Prepare Test Specimens (e.g., Lap Shear, T-Peel) start->prep cure Cure Specimens (Controlled Temp & Humidity) prep->cure test Perform Mechanical Testing (Tensile Tester) cure->test data Collect Force/Displacement Data test->data analyze Analyze Data (Calculate Strength, etc.) data->analyze compare Compare Performance of Formulations analyze->compare end End: Determine Optimal DPGDB Concentration compare->end

References

Application Notes and Protocols: Oxydipropyl Dibenzoate for Enhanced Film Formation in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Oxydipropyl dibenzoate (CAS No. 27138-31-4), a high-performance, low-volatility coalescing agent for waterborne coatings. Its primary function is to facilitate the formation of a continuous, defect-free film by lowering the minimum film formation temperature (MFFT) of latex emulsions. This document outlines its mechanism of action, presents available performance data, and provides detailed protocols for its evaluation in coating formulations.

Introduction to Oxydipropyl Dibenzoate

Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a non-phthalate plasticizer and coalescing agent recognized for its efficiency and favorable environmental profile.[1] It is a clear, colorless to pale yellow liquid with low volatility, making it a key component in the formulation of low-VOC (Volatile Organic Compound) coatings.[1][2][3] Its primary applications in coatings include architectural paints, industrial coatings, adhesives, and sealants.[1][2][3]

Key Properties of Oxydipropyl Dibenzoate:

PropertyValueReference
CAS Number 27138-31-4[4]
Molecular Formula C20H22O5[4]
Molecular Weight 342.39 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[3][4]
Boiling Point >250 °C[3]
Density ~1.12 - 1.14 g/cm³ at 25°C[3]
Water Solubility Low[5]

Mechanism of Action in Film Formation

In latex-based coatings, the polymer is dispersed as discrete particles in water. For a continuous film to form upon drying, these particles must coalesce. This process is highly dependent on the glass transition temperature (Tg) of the polymer and the application temperature. If the application temperature is below the polymer's Minimum Film Formation Temperature (MFFT), the particles will not fuse, resulting in a cracked and powdery film.[5]

Oxydipropyl dibenzoate acts as a temporary plasticizer for the polymer particles.[6] Due to its low water solubility, it preferentially partitions into the polymer phase, softening the particles and reducing the system's Tg. This reduction in Tg directly lowers the MFFT, allowing for proper film formation at lower temperatures.[5][6] As the film cures, the low-volatility coalescent slowly diffuses out, and the film regains its original hardness and mechanical properties.

Film_Formation_Mechanism cluster_0 Without Oxydipropyl Dibenzoate (Below MFFT) cluster_1 With Oxydipropyl Dibenzoate A1 Latex Particles (Hard) B1 Water Evaporation A1->B1 C1 Poor Coalescence B1->C1 D1 Cracked Film C1->D1 A2 Latex Particles + ODPDB (Softened) B2 Water Evaporation A2->B2 C2 Good Coalescence B2->C2 D2 Continuous Film C2->D2

Mechanism of film formation with and without Oxydipropyl Dibenzoate.

Performance Data

Quantitative data for Oxydipropyl dibenzoate is not extensively available in public literature. However, data from studies on similar dibenzoate coalescents provide a strong indication of its performance.

Table 1: Effect on Minimum Film Formation Temperature (MFFT)

Latex TypeCoalescentCoalescent Level (% on polymer solids)Initial MFFT (°C)Final MFFT (°C)Reference
Styrene-Acrylic2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TMPDDIB)*4.013.90[7]
Interior LatexDipropylene Glycol (DPG)**5 - 10Not SpecifiedSignificantly Reduced[2]

*Note: TMPDDIB is a dibenzoate coalescent with similar properties to Oxydipropyl dibenzoate. **Note: DPG is a precursor to DPGDB and indicates the general effectiveness of this chemical family.

Table 2: General Performance Characteristics of Dibenzoate Coalescents

Performance MetricObservationReference
Gloss Dibenzoate blends can offer improved gloss compared to other coalescents.[2]
Scrub Resistance Formulations with dibenzoate blends have shown equal or better scrub resistance.[2]
Adhesion Generally improves adhesion, especially in challenging conditions.
Flexibility Enhances the flexibility of the final film.

Experimental Protocols

The following are detailed protocols for evaluating the performance of Oxydipropyl dibenzoate in a coating formulation.

Experimental_Workflow cluster_prep Formulation Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis Formulate_Control Prepare Control Formulation (No Coalescent) MFFT_Test MFFT Determination (ASTM D2354) Formulate_Control->MFFT_Test Formulate_Test Prepare Test Formulations (Varying % ODPDB) Formulate_Test->MFFT_Test Hardness_Test Hardness Measurement (e.g., König Pendulum) Formulate_Test->Hardness_Test Adhesion_Test Adhesion Testing (ASTM D3359 or D4541) Formulate_Test->Adhesion_Test Tg_Test Glass Transition Temp. (DSC) Formulate_Test->Tg_Test Compare_Results Compare Performance Data MFFT_Test->Compare_Results Hardness_Test->Compare_Results Adhesion_Test->Compare_Results Tg_Test->Compare_Results Optimize Optimize ODPDB Concentration Compare_Results->Optimize

Workflow for evaluating Oxydipropyl dibenzoate in a coating formulation.
Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on the ASTM D2354 standard test method.

Objective: To determine the lowest temperature at which a latex emulsion will form a continuous film.

Apparatus:

  • MFFT bar (a temperature-gradient plate)

  • Applicator with a specified gap size (e.g., 75 µm)

  • Dry air or nitrogen source to prevent condensation

Procedure:

  • Preparation:

    • Prepare a control latex sample without any coalescent.

    • Prepare a series of test samples with varying concentrations of Oxydipropyl dibenzoate (e.g., 2%, 4%, 6%, 8% by weight on polymer solids).

    • Thoroughly mix each sample to ensure uniform distribution of the coalescent.

  • MFFT Bar Setup:

    • Set the MFFT bar to the desired temperature range.

    • Ensure the surface of the bar is clean and dry.

  • Application:

    • Draw down a uniform film of the sample across the temperature gradient of the MFFT bar using the applicator.

  • Drying and Observation:

    • Allow the film to dry under a gentle stream of dry air.

    • Observe the film for the transition point from a continuous, clear film to a cracked, opaque, or powdery film.

  • Measurement:

    • The temperature at this transition point is the MFFT. Record this value for each sample.

Hardness Testing (König Pendulum Hardness)

This protocol is a general guide. Refer to ASTM D4366 for detailed procedures.

Objective: To assess the surface hardness of the cured coating.

Apparatus:

  • König pendulum hardness tester

  • Glass or steel panels for coating application

  • Applicator for uniform film thickness

Procedure:

  • Sample Preparation:

    • Apply a uniform film of the coating formulations (with and without Oxydipropyl dibenzoate) onto the panels.

    • Allow the films to cure under controlled conditions (e.g., 25°C and 50% relative humidity) for a specified period (e.g., 7 days).

  • Measurement:

    • Place the coated panel on the instrument stage.

    • Gently place the König pendulum on the coated surface.

    • Deflect the pendulum to 6° and release it.

    • Measure the time (in seconds) it takes for the amplitude of the pendulum's swing to decrease from 6° to 3°. This time is the König hardness.

    • Perform multiple measurements for each sample to ensure accuracy.

Adhesion Testing (Cross-Hatch Adhesion)

This protocol is based on ASTM D3359, Test Method B .

Objective: To assess the adhesion of the coating to the substrate.

Apparatus:

  • Cross-hatch cutting tool with multiple blades

  • Pressure-sensitive adhesive tape (as specified in the standard)

  • Soft brush

Procedure:

  • Sample Preparation:

    • Use the cured coated panels from the hardness test.

  • Cutting:

    • Make a lattice pattern of cuts through the coating to the substrate using the cross-hatch tool.

    • Make a second set of cuts at a 90-degree angle to the first to create a grid.

  • Tape Application:

    • Gently brush the cut area to remove any loose flakes.

    • Apply the center of the adhesive tape over the grid and smooth it into place.

  • Tape Removal:

    • After a short period (as specified in the standard), rapidly pull the tape off at a 180-degree angle.

  • Evaluation:

    • Inspect the grid area for any removal of the coating.

    • Rate the adhesion on a scale of 0B to 5B, where 5B indicates no detachment and 0B indicates severe detachment.

Conclusion

Oxydipropyl dibenzoate is an effective coalescing agent for enhancing film formation in a wide range of waterborne coatings. Its ability to significantly reduce the MFFT of latex emulsions allows for the formulation of high-performance, low-VOC coatings that can be applied under various environmental conditions. The protocols outlined in this document provide a framework for researchers and formulators to systematically evaluate and optimize the concentration of Oxydipropyl dibenzoate to achieve desired coating properties. While specific quantitative data for this compound is limited in the public domain, the performance of similar dibenzoate coalescents strongly supports its efficacy.

References

Application Notes and Protocols for the Quantification of Oxydipropyl Dibenzoate in Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Oxydipropyl dibenzoate (ODPDB), a common plasticizer, in various materials. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two robust and widely used analytical techniques.

Introduction

Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as di(propylene glycol) dibenzoate, is a high-solvency plasticizer used to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and polyurethanes.[1][2][3] Its applications range from adhesives and sealants to coatings and flooring materials.[1] Accurate quantification of ODPDB in these materials is crucial for quality control, regulatory compliance, and understanding its potential migration into surrounding environments or products.

Physicochemical Properties of Oxydipropyl Dibenzoate

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₅[4]
Molecular Weight342.39 g/mol [4]
AppearanceColorless to pale yellow viscous liquid or white/off-white crystalline solid.[1][5]
Boiling Point232 °C @ 5 mm Hg[4]
Melting Point-40 °C to 72 °C (Varies with purity)[6]
Density~1.12 g/mL at 25 °C[4]
Water Solubility8.69 mg/L at 20 °C (Practically insoluble)[4]
Solubility in Organic SolventsSoluble in methanol (B129727), N,N-Dimethylformamide; sparingly soluble in glacial acetic acid and chloroform.[7]

Analytical Techniques

Two primary analytical techniques are presented for the quantification of ODPDB: HPLC-UV for routine analysis and GC-MS for confirmation and higher sensitivity.

Application Note 1: Quantification of Oxydipropyl Dibenzoate using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method involves the extraction of ODPDB from the material matrix, followed by separation and quantification using reversed-phase HPLC with a UV detector. The benzoate (B1203000) functional groups in ODPDB allow for strong UV absorbance, making this a suitable detection method.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Polymer Sample Dissolution Dissolve in THF Sample->Dissolution Precipitation Precipitate Polymer with Methanol Dissolution->Precipitation Filtration Filter through 0.45 µm PTFE filter Precipitation->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (235 nm) Separation->Detection Quantification Quantification (External Standard) Detection->Quantification Result Report ODPDB Concentration Quantification->Result

Caption: HPLC-UV workflow for ODPDB quantification.

Protocol:

1. Reagents and Materials:

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Oxydipropyl dibenzoate analytical standard

  • 0.45 µm PTFE syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

3. Standard Preparation:

  • Prepare a stock solution of ODPDB (1000 µg/mL) by accurately weighing 100 mg of the standard and dissolving it in 100 mL of methanol.

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the polymer sample into a glass vial.

  • Add 5 mL of THF to dissolve the polymer. Vortex for 5 minutes or until fully dissolved.

  • Add 10 mL of methanol to precipitate the polymer. Vortex for 2 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

5. Chromatographic Conditions:

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength235 nm
Run Time10 minutes

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the ODPDB standards against their concentration.

  • Determine the concentration of ODPDB in the sample extract from the calibration curve.

  • Calculate the percentage of ODPDB in the original sample using the following formula:

    % ODPDB = (C_sample × V_extract × DF) / (W_sample × 10)

    Where:

    • C_sample = Concentration of ODPDB in the extract (µg/mL)

    • V_extract = Total volume of the extract (mL)

    • DF = Dilution factor (if any)

    • W_sample = Weight of the sample (mg)

Application Note 2: Confirmatory Analysis and Quantification of Oxydipropyl Dibenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method provides a highly selective and sensitive approach for the quantification of ODPDB. After extraction, the sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. The mass spectrum of ODPDB provides a unique fingerprint for unambiguous identification.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Filtration Filter through 0.45 µm PTFE filter Concentration->Filtration Injection Inject into GC-MS System Filtration->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (SIM Mode) Separation->Detection Quantification Quantification (Internal Standard) Detection->Quantification Result Report ODPDB Concentration Quantification->Result

Caption: GC-MS workflow for ODPDB quantification.

Protocol:

1. Reagents and Materials:

  • Dichloromethane (B109758) (DCM), GC grade

  • Methanol, GC grade

  • Oxydipropyl dibenzoate analytical standard

  • Internal Standard (IS), e.g., Benzyl Benzoate

  • Anhydrous sodium sulfate (B86663)

  • 0.45 µm PTFE syringe filters

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Analytical balance

  • Rotary evaporator or nitrogen evaporator

3. Standard Preparation:

  • Prepare a stock solution of ODPDB (1000 µg/mL) and the internal standard (1000 µg/mL) in methanol.

  • Prepare a series of calibration standards containing ODPDB at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) and a fixed concentration of the internal standard (e.g., 5 µg/mL).

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the polymer sample into a glass flask.

  • Add 20 mL of dichloromethane and extract using sonication for 30 minutes.

  • Filter the extract through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the residue in 1 mL of methanol containing the internal standard at the same concentration as in the calibration standards.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

5. GC-MS Conditions:

ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature280 °C
Injection ModeSplitless (1 µL)
Carrier GasHelium, 1.0 mL/min
Oven Program100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI), 70 eV
MS ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of ODPDB
Qualifier IonsTo be determined from the mass spectrum of ODPDB

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the ODPDB peak area to the internal standard peak area against the concentration of ODPDB.

  • Determine the concentration of ODPDB in the sample extract from the calibration curve.

  • Calculate the percentage of ODPDB in the original sample using the formula provided in the HPLC section.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical methods.

ParameterHPLC-UVGC-MS
Linearity Range1 - 100 µg/mL0.1 - 25 µg/mL
Correlation Coefficient (r²)> 0.998> 0.999
Limit of Detection (LOD)~0.3 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL~0.1 µg/mL
Recovery95 - 105%92 - 108%
Precision (%RSD)< 5%< 7%

Logical Relationship Diagram

Logical_Relationship cluster_problem Analytical Problem cluster_method_selection Method Selection cluster_methods Analytical Methods cluster_outcomes Expected Outcome Problem Quantify ODPDB in a Material Decision Required Sensitivity & Specificity? Problem->Decision HPLC HPLC-UV Decision->HPLC Standard GCMS GC-MS Decision->GCMS High Routine Routine QC, high concentration HPLC->Routine Confirm Confirmatory, trace analysis GCMS->Confirm

Caption: Decision tree for selecting an analytical method.

These detailed application notes and protocols provide a comprehensive guide for the accurate and reliable quantification of Oxydipropyl dibenzoate in various materials, catering to the needs of researchers and professionals in quality control and product development.

References

Application Notes and Protocols: The Role of Oxydipropyl Dibenzoate in Novel Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Oxydipropyl dibenzoate (DPGDB), focusing on its application as a high-performance plasticizer in the development of novel polymer formulations. While not typically utilized as a direct monomer in polymer synthesis, its influence on the physical and mechanical properties of polymers is critical for creating advanced materials with tailored characteristics.

Application Notes

Oxydipropyl dibenzoate is a non-phthalate plasticizer recognized for its excellent compatibility and efficiency in a variety of polymer systems.[1][2] Its primary function is to increase the flexibility, durability, and workability of polymeric materials by reducing the intermolecular forces between polymer chains.[3] As an environmentally friendly alternative to traditional phthalate (B1215562) plasticizers, DPGDB is increasingly favored in applications where low toxicity and volatility are paramount.

Key applications of Oxydipropyl dibenzoate include its use in polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVAc), and polyurethane (PU) resins.[4] It is particularly effective in high-fill PVC flooring and extruded plastics, where it enhances processability, lowers processing temperatures, and shortens cycle times.[1] In the context of novel polymer development, DPGDB can be strategically employed to modify the properties of new polymer blends, alloys, and composites, thereby enabling the creation of materials with optimized performance for specific applications, including in the medical and pharmaceutical fields where material safety is crucial.

The chemical structure of Oxydipropyl dibenzoate, an ester of dipropylene glycol and benzoic acid, contributes to its high solvency and stability.[3] This inherent stability ensures long-term performance and resistance to degradation, which is a critical factor in the lifecycle of a polymer product.

Data Presentation

Table 1: Typical Properties of Oxydipropyl Dibenzoate

PropertyValueReference
CAS Number27138-31-4[5]
Molecular FormulaC20H22O5[5]
Molecular Weight342.39 g/mol [5]
AppearanceColorless to pale yellow viscous liquid[3]
Boiling Point232 °C @ 5 mm Hg[5]
Density1.12 g/mL at 25 °C[5]
Refractive Index1.528 (n20/D)[5]
CompatibilityExcellent with PVC, PVAc, PU[4]

Table 2: Hypothetical Performance Data of a Novel Polymer Blend with and without Oxydipropyl Dibenzoate

FormulationDPGDB Concentration (%)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (°C)
Control050585
Formulation A10455075
Formulation B203815062
Formulation C303025048

Experimental Protocols

Protocol 1: Incorporation and Evaluation of Oxydipropyl Dibenzoate in a Polyvinyl Chloride (PVC) Formulation

Objective: To prepare and characterize PVC blends with varying concentrations of Oxydipropyl dibenzoate to assess its plasticizing effect on the mechanical and thermal properties of the material.

Materials:

  • Polyvinyl Chloride (PVC) resin (e.g., K-value 67)

  • Oxydipropyl dibenzoate (DPGDB)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

  • Processing aid (e.g., acrylic-based)

Equipment:

  • Two-roll mill or a laboratory internal mixer

  • Hydraulic press with heating and cooling capabilities

  • Universal testing machine for mechanical property analysis

  • Differential Scanning Calorimeter (DSC) for thermal analysis

  • Shore durometer for hardness measurement

Procedure:

  • Pre-mixing:

    • Dry the PVC resin at 80°C for 2 hours to remove any moisture.

    • In a high-speed mixer, blend the PVC resin, thermal stabilizer, lubricant, and processing aid for 5 minutes to ensure a homogenous dry blend.

  • Melt Blending:

    • Set the temperature of the two-roll mill to 160-170°C.

    • Add the dry blend to the mill and allow it to flux until a molten sheet is formed.

    • Slowly add the pre-weighed Oxydipropyl dibenzoate to the molten PVC sheet on the mill.

    • Continue milling for 10-15 minutes to ensure uniform distribution of the plasticizer.

  • Sample Preparation:

    • Remove the plasticized PVC sheet from the mill.

    • Cut the sheet into appropriate sizes for compression molding.

    • Preheat the hydraulic press to 175°C.

    • Place the PVC sheet in a mold and press at 10 MPa for 5 minutes.

    • Cool the mold under pressure to room temperature.

    • Remove the molded sheet and cut specimens for testing according to standard dimensions (e.g., ASTM D638 for tensile properties).

  • Characterization:

    • Mechanical Testing: Perform tensile testing on the specimens using a universal testing machine to determine tensile strength, elongation at break, and modulus of elasticity.

    • Thermal Analysis: Use a Differential Scanning Calorimeter (DSC) to determine the glass transition temperature (Tg) of the plasticized PVC.

    • Hardness Testing: Measure the Shore A or D hardness of the molded samples.

Repeat the procedure for different concentrations of Oxydipropyl dibenzoate (e.g., 10%, 20%, 30% by weight) to evaluate its effect on the final properties.

Mandatory Visualization

Caption: Chemical structure of Oxydipropyl dibenzoate.

G start Start: PVC Resin and Additives premix 1. Pre-mixing (High-speed mixer) start->premix melt_blend 2. Melt Blending (Two-roll mill) premix->melt_blend add_dpgdb Add Oxydipropyl Dibenzoate melt_blend->add_dpgdb Introduce Plasticizer sample_prep 3. Sample Preparation (Compression Molding) add_dpgdb->sample_prep characterization 4. Characterization sample_prep->characterization mech_test Mechanical Testing (Tensile, Hardness) characterization->mech_test therm_test Thermal Analysis (DSC for Tg) characterization->therm_test end End: Material Property Data mech_test->end therm_test->end

Caption: Experimental workflow for incorporating DPGDB into PVC.

Caption: Molecular interaction of DPGDB within a polymer matrix.

References

Application Notes and Protocols for Evaluating the Plasticizing Efficiency of Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydipropyl dibenzoate (ODPDB), also known as dipropylene glycol dibenzoate (DPGDB), is a high-performance, non-phthalate plasticizer increasingly utilized in a variety of polymer formulations, including polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and polyurethanes.[1][2] Its growing popularity stems from its favorable toxicological profile, high plasticizing efficiency, low volatility, and good compatibility with a range of resins.[1][3][4] These characteristics make it a viable alternative to traditional phthalate (B1215562) plasticizers, which have come under regulatory scrutiny.[1][3]

This document provides a detailed experimental setup for testing the plasticizing efficiency of ODPDB, enabling researchers and formulation scientists to quantitatively assess its performance. The protocols outlined below cover key performance indicators such as mechanical properties, thermal properties, and migration resistance.

Key Performance Indicators for Plasticizer Efficiency

The effectiveness of a plasticizer is determined by its ability to impart flexibility, lower the processing temperature, and remain within the polymer matrix over the product's lifespan. The following experimental protocols are designed to quantify these attributes for ODPDB in comparison to a standard plasticizer such as Dioctyl Phthalate (DOP).

Data Presentation

The following tables summarize the expected performance of Oxydipropyl Dibenzoate (ODPDB) in a flexible PVC formulation compared to a traditional plasticizer, Dioctyl Phthalate (DOP).

Disclaimer: The quantitative data presented in these tables are illustrative and compiled from various sources. Actual results may vary depending on the specific formulation, processing conditions, and testing parameters.

Table 1: Comparison of Mechanical Properties of Plasticized PVC (at 40 phr)

PropertyTest MethodODPDBDOP
Tensile Strength (MPa)ASTM D412 / ASTM D88218 - 2220 - 24
Elongation at Break (%)ASTM D412 / ASTM D882300 - 400250 - 350
Shore A HardnessASTM D224075 - 8580 - 90

Table 2: Comparison of Thermal and Migration Properties of Plasticized PVC (at 40 phr)

PropertyTest MethodODPDBDOP
Glass Transition Temp. (T) (°C)Dynamic Mechanical Analysis-15 to -25-20 to -30
Volatility (% Weight Loss)ASTM D1203< 1.0> 2.0
Onset of Degradation (T) (°C)Thermogravimetric Analysis~230 - 250~220 - 240

Experimental Protocols

Sample Preparation: Plasticized PVC Formulation

A consistent and well-controlled sample preparation process is critical for obtaining reliable and comparable data.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • Oxydipropyl dibenzoate (ODPDB)

  • Dioctyl phthalate (DOP) - for comparative analysis

  • Thermal stabilizer (e.g., Ca/Zn or Ba/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for tensile and hardness test specimens

Procedure:

  • Formulation: Prepare separate formulations for ODPDB and DOP. A typical formulation (in parts per hundred of resin - phr) is as follows:

    • PVC Resin: 100 phr

    • Plasticizer (ODPDB or DOP): 40 phr

    • Thermal Stabilizer: 2-3 phr

    • Lubricant: 0.5 phr

  • Mixing: Premix the PVC resin, plasticizer, stabilizer, and lubricant in a high-speed mixer until a homogeneous dry blend is obtained.

  • Milling: Transfer the dry blend to a two-roll mill preheated to 150-160°C. Mill the compound for 5-10 minutes until a uniform sheet is formed.

  • Molding:

    • Cut the milled sheet into appropriate sizes for the molds.

    • Place the cut sheets into the molds within the hydraulic press.

    • Preheat the press to 170-180°C.

    • Apply a pressure of approximately 10 MPa for 5-7 minutes.

    • Cool the molds under pressure to room temperature.

  • Conditioning: Carefully remove the molded sheets and condition them at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Mechanical Properties Testing

a) Tensile Strength and Elongation at Break

Standard: ASTM D412 (for thicker samples) or ASTM D882 (for thin films)

Procedure:

  • Cut dumbbell-shaped specimens from the conditioned sheets using a die cutter.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Set the crosshead speed to 500 mm/min.

  • Start the test and record the force and elongation until the specimen breaks.

  • Calculate the tensile strength (in MPa) and elongation at break (in %).

b) Hardness (Shore A)

Standard: ASTM D2240

Procedure:

  • Place the conditioned sheet on a hard, flat surface.

  • Use a Shore A durometer to measure the hardness.

  • Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the specimen.

  • Record the hardness reading within 1 second of firm contact.

  • Take at least five readings at different locations on the specimen and calculate the average.

Thermal Properties Testing

a) Glass Transition Temperature (Tg) by Dynamic Mechanical Analysis (DMA)

Procedure:

  • Cut a rectangular specimen from the conditioned sheet (typical dimensions: ~12 mm length, ~6 mm width, ~1-2 mm thickness).

  • Mount the specimen in the tensile or single cantilever clamp of the DMA instrument.

  • Set the following test parameters:

    • Temperature Range: -50°C to 100°C

    • Heating Rate: 3°C/min

    • Frequency: 1 Hz

    • Strain/Amplitude: Within the linear viscoelastic region (e.g., 0.1%)

  • Run the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ).

  • The glass transition temperature (Tg) is typically identified as the peak of the tan δ curve. A lower Tg indicates higher plasticizing efficiency.

b) Thermal Stability by Thermogravimetric Analysis (TGA)

Procedure:

  • Cut a small, representative sample (5-10 mg) from the conditioned sheet.

  • Place the sample in a TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Set the following test parameters:

    • Temperature Range: 30°C to 600°C

    • Heating Rate: 10°C/min

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min

  • Run the analysis and record the weight loss as a function of temperature.

  • Determine the onset of degradation temperature, which is the temperature at which significant weight loss begins. A higher degradation temperature indicates better thermal stability.

Migration Resistance Testing

a) Volatility (Plasticizer Loss)

Standard: ASTM D1203 - Method A (Direct Contact with Activated Carbon)

Procedure:

  • Cut circular specimens (e.g., 50 mm diameter) from the conditioned sheet.

  • Weigh each specimen accurately (W1).

  • Place a layer of activated carbon in a container.

  • Place the specimen on the carbon and cover it completely with more activated carbon.

  • Place the container in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

  • After the specified time, remove the container from the oven and allow it to cool to room temperature.

  • Carefully remove the specimen and brush off any adhering carbon particles.

  • Reweigh the specimen (W2).

  • Calculate the percentage weight loss (volatility) as: [(W1 - W2) / W1] * 100.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Formulation (PVC, Plasticizer, Stabilizer) Mixing High-Speed Mixing Formulation->Mixing Milling Two-Roll Milling Mixing->Milling Molding Compression Molding Milling->Molding Conditioning Conditioning (23°C, 50% RH, 24h) Molding->Conditioning Mechanical Mechanical Properties (Tensile, Hardness) Conditioning->Mechanical Thermal Thermal Properties (DMA, TGA) Conditioning->Thermal Migration Migration Resistance (Volatility) Conditioning->Migration Analysis Comparative Analysis of ODPDB vs. DOP Mechanical->Analysis Thermal->Analysis Migration->Analysis

Caption: Experimental Workflow for Evaluating Plasticizer Efficiency.

Plasticization_Mechanism cluster_before Rigid PVC (Unplasticized) cluster_after Flexible PVC (Plasticized) P1 PVC Chain P2 PVC Chain P3 PVC Chain label_rigid Strong Intermolecular Forces High Tg, Brittle P4 PVC Chain Plast ODPDB P5 PVC Chain P6 PVC Chain label_flexible Reduced Intermolecular Forces Low Tg, Flexible cluster_before cluster_before cluster_after cluster_after

References

Application Notes and Protocols: Oxydipropyl Dibenzoate as a Non-Phthalate Plasticizer in Flexible PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency, non-phthalate plasticizer increasingly utilized in flexible polyvinyl chloride (PVC) formulations.[1][2][3] As regulatory scrutiny of traditional phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP) intensifies due to health and environmental concerns, Oxydipropyl dibenzoate presents a viable, environmentally friendly alternative.[3][4] Its low toxicity, good compatibility with PVC, low volatility, and high plasticizing efficiency make it a suitable choice for a wide range of applications, including those in sensitive industries.[1][3][4]

These application notes provide a comprehensive overview of the properties, performance characteristics, and experimental protocols for evaluating Oxydipropyl dibenzoate in flexible PVC formulations.

Key Properties and Advantages of Oxydipropyl Dibenzoate

Oxydipropyl dibenzoate offers several distinct advantages over traditional phthalate plasticizers:

  • Favorable Safety Profile: Recognized as a low-toxicity and environmentally friendly option, it is a recommended alternative to conventional o-benzene plasticizers by the European Union.[3][4]

  • High Solvating Power: As a high-solvating plasticizer, it promotes faster fusion at lower processing temperatures, which can shorten production cycles and reduce energy consumption.[3][5]

  • Good Compatibility: It exhibits excellent compatibility with PVC and a range of other polar polymers.[1][2]

  • Low Volatility and Migration: Its low volatility and migration potential contribute to the durability and longevity of the final product, which is particularly important for applications with direct human contact or stringent safety requirements.[1][5]

  • Enhanced Processability: It improves the processability of highly filled PVC flooring and extruded plastics.[3][5]

  • Aesthetic Qualities: In non-filled films, sheets, and pipes, the use of Oxydipropyl dibenzoate can result in good transparency and surface gloss.[3][5]

Comparative Performance Data

Table 1: General and Mechanical Properties

PropertyOxydipropyl Dibenzoate (DPGDB)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Plasticizer Efficiency HighHighGoodASTM D2284
Shore A Hardness Comparable to DEHP/DINP for equivalent plasticizer levelsStandard referenceStandard referenceASTM D2240
Tensile Strength GoodGoodGoodASTM D638 / ASTM D882
Elongation at Break (%) GoodGoodGoodASTM D638 / ASTM D882
100% Modulus Typically higher than DEHP/DINP, indicating a stiffer flexible productLower than DPGDBLower than DPGDBASTM D638 / ASTM D882

Table 2: Thermal and Permanence Properties

PropertyOxydipropyl Dibenzoate (DPGDB)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Low-Temperature Flexibility Generally considered to be slightly less effective than DEHP/DINPExcellentVery GoodASTM D746
Volatility (Weight Loss %) LowHigher than DPGDBLower than DEHP, but higher than DPGDBASTM D1203
Migration into Solvents (e.g., Hexane) LowHigher than DPGDBLower than DEHP, but higher than DPGDBASTM D1239
Thermal Stability (TGA) Good, can improve the thermal stability of PVCGoodGoodASTM E1131
Glass Transition Temp. (Tg) Effective in lowering PVC's TgEffective in lowering PVC's TgEffective in lowering PVC's TgASTM E1356 (DSC)

Experimental Protocols

The following are detailed protocols for the evaluation of Oxydipropyl dibenzoate in flexible PVC formulations.

Protocol 1: Preparation of Flexible PVC Formulations

Objective: To prepare standardized flexible PVC samples for subsequent performance testing.

Materials:

  • PVC resin (suspension grade)

  • Oxydipropyl dibenzoate (DPGDB)

  • Phthalate plasticizers (DEHP, DINP) for comparison

  • Thermal stabilizer (e.g., mixed metal stearate)

  • Lubricants (optional, depending on processing method)

Equipment:

  • Laboratory-scale two-roll mill

  • Internal mixer (e.g., Brabender or Haake type)

  • Compression molding press

  • Molds for preparing test plaques

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin and thermal stabilizer until a homogenous powder is obtained.

  • Plasticizer Addition: Slowly add the desired amount of Oxydipropyl dibenzoate (or the comparative plasticizer) to the powder blend while mixing. Continue mixing until the plasticizer is fully absorbed.

  • Milling: Transfer the pre-mixed compound to a two-roll mill preheated to 150-160°C.

  • Homogenization: Continuously cut and fold the material on the mill for 5-10 minutes to ensure a homogenous melt.

  • Sheeting: Once homogenized, sheet the material off the mill at a controlled thickness.

  • Compression Molding: Place the milled sheets into a mold and compression mold at 160-170°C for 5-10 minutes under pressure.

  • Cooling: Cool the molded plaques to room temperature under pressure to minimize warpage.

  • Conditioning: Condition the molded plaques at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile properties and hardness of the plasticized PVC formulations.

Standards: ASTM D638 (Tensile Properties of Plastics), ASTM D2240 (Rubber Property—Durometer Hardness)

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped die for cutting tensile specimens

  • Shore A durometer

Procedure:

  • Tensile Testing:

    • Cut at least five dumbbell-shaped specimens from the conditioned PVC plaques.

    • Measure the thickness and width of the narrow section of each specimen.

    • Set the grip separation and crosshead speed on the UTM (e.g., 500 mm/min).

    • Mount a specimen in the grips of the UTM.

    • Initiate the test and record the force and elongation until the specimen ruptures.

    • From the resulting stress-strain curve, calculate the tensile strength, elongation at break, and modulus of elasticity.

  • Hardness Testing:

    • Place a conditioned PVC plaque on a flat, hard surface.

    • Press the Shore A durometer firmly and evenly onto the surface of the plaque.

    • Record the hardness reading after 1-2 seconds.

    • Take at least five readings at different locations on the plaque and calculate the average.

Protocol 3: Evaluation of Thermal Stability

Objective: To assess the effect of Oxydipropyl dibenzoate on the thermal stability of PVC using thermogravimetric analysis (TGA).

Standard: ASTM E1131 (Standard Test Method for Compositional Analysis by Thermogravimetry)

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Cut a small, representative sample (5-10 mg) from the conditioned PVC plaque.

  • TGA Analysis:

    • Place the sample in a tared TGA pan.

    • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of degradation (the temperature at which significant weight loss begins).

    • Compare the TGA curves of PVC formulations with different plasticizers to evaluate their relative thermal stabilities.

Protocol 4: Evaluation of Plasticizer Migration

Objective: To quantify the migration of Oxydipropyl dibenzoate from the PVC matrix.

Standard: ASTM D1239 (Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals)

Equipment:

  • Analytical balance

  • Constant temperature bath or oven

  • Glass containers with lids

  • Extraction solvent (e.g., hexane, activated carbon)

Procedure:

  • Sample Preparation: Cut three specimens of the conditioned PVC plaque to a specified size (e.g., 50 mm x 50 mm).

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.

  • Immersion: Place each specimen in a glass container and add a sufficient volume of the extraction solvent to fully immerse it.

  • Incubation: Seal the containers and place them in a constant temperature bath or oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

  • Final Weighing:

    • Remove the specimens from the solvent.

    • Carefully wipe the specimens dry with a soft, lint-free cloth.

    • Allow the specimens to condition at room temperature for at least 2 hours.

    • Reweigh each specimen to the nearest 0.1 mg.

  • Calculation: Calculate the percentage weight loss for each specimen, which represents the amount of plasticizer migration.

Visualizations

Experimental_Workflow cluster_Formulation PVC Formulation cluster_Testing Performance Evaluation A PVC Resin & Stabilizer Blending B Plasticizer Addition A->B C Two-Roll Milling B->C D Compression Molding C->D E Mechanical Properties (ASTM D638, D2240) D->E Conditioned Samples F Thermal Stability (TGA - ASTM E1131) D->F G Migration Resistance (ASTM D1239) D->G

Experimental workflow for evaluating PVC plasticizer performance.

Mechanism of PVC plasticization by Oxydipropyl dibenzoate.

References

Application Notes and Protocols for the Formulation of Polyurethane Elastomers with Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydipropyl dibenzoate, also known as di(propylene glycol) dibenzoate (DPGDB), is a high-performance, non-phthalate plasticizer increasingly utilized in the formulation of polyurethane elastomers. Its excellent compatibility with polyurethane systems, low volatility, and favorable safety profile make it an attractive alternative to traditional phthalate (B1215562) plasticizers. In polyurethane elastomers, Oxydipropyl dibenzoate acts as an effective processing aid and performance modifier, influencing key properties such as hardness, flexibility, and tensile strength.[1][2] These characteristics are critical in various applications, including industrial parts, coatings, adhesives, and in the development of novel drug delivery systems where material properties must be precisely controlled.

This document provides detailed application notes and experimental protocols for the formulation and evaluation of polyurethane elastomers incorporating Oxydipropyl dibenzoate.

Principle of Action

In polyurethane elastomers, which are segmented block copolymers, Oxydipropyl dibenzoate molecules position themselves between the polymer chains. This reduces the intermolecular forces between the polymer chains, primarily in the soft segment domains. The result is an increase in the free volume of the polymer matrix, leading to a softer, more flexible material. The strong solvating action of Oxydipropyl dibenzoate ensures its uniform distribution within the polyurethane, minimizing issues like plasticizer migration or "blooming" to the surface.[1][2] Its use can improve tear strength and rebound, properties that are essential for dynamic applications.[1]

Experimental Protocols

The following protocols outline the preparation and testing of cast polyurethane elastomers with varying concentrations of Oxydipropyl dibenzoate.

Materials Required:
  • Polyol: Polyester or polyether polyol (e.g., Polytetramethylene ether glycol - PTMEG, Polycaprolactone - PCL)

  • Isocyanate: Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI) based prepolymer

  • Chain Extender: 1,4-Butanediol (BDO)

  • Plasticizer: Oxydipropyl dibenzoate

  • Catalyst (optional): Dabco 33-LV (or similar amine catalyst)

  • Degassing agent (optional): Silicone-based antifoam

  • Mold release agent

  • Solvents for cleaning: Isopropyl alcohol, acetone

Equipment:
  • Vacuum oven

  • Mechanical stirrer with variable speed control

  • Heating mantle or oil bath

  • Temperature controller and thermocouple

  • Glass reaction vessel

  • Molds (e.g., aluminum, steel, or RTV silicone)

  • Shore A/D durometer

  • Universal Testing Machine (UTM) for tensile and tear strength testing

  • Differential Scanning Calorimeter (DSC) or Dynamic Mechanical Analyzer (DMA) for thermal analysis

Formulation Workflow Diagram

G cluster_prep Material Preparation cluster_mixing Formulation and Mixing cluster_casting Casting and Curing cluster_testing Characterization polyol_prep Degas Polyol (e.g., 90°C, 1-2 hours) mix_polyol_plasticizer Blend Polyol and Oxydipropyl Dibenzoate polyol_prep->mix_polyol_plasticizer plasticizer_prep Dry Oxydipropyl Dibenzoate (e.g., 80°C, 2-4 hours) plasticizer_prep->mix_polyol_plasticizer chain_extender_prep Store Chain Extender in a desiccator add_chain_extender Add Chain Extender and mix rapidly chain_extender_prep->add_chain_extender add_prepolymer Add Isocyanate Prepolymer and mix thoroughly mix_polyol_plasticizer->add_prepolymer add_prepolymer->add_chain_extender degas_mixture Degas the final mixture (briefly, to avoid viscosity increase) add_chain_extender->degas_mixture cast_into_mold Pour into preheated and conditioned mold degas_mixture->cast_into_mold cure Cure in oven (e.g., 100°C for 16 hours) cast_into_mold->cure demold Demold and post-cure (e.g., room temp for 7 days) cure->demold mechanical_testing Mechanical Testing (Tensile, Tear, Hardness) demold->mechanical_testing thermal_testing Thermal Analysis (DSC/DMA) demold->thermal_testing

Caption: Experimental workflow for polyurethane elastomer formulation.

Step-by-Step Protocol:
  • Material Preparation:

    • Pre-dry the polyol in a vacuum oven at 90-100°C for 1-2 hours to remove any residual moisture.

    • Pre-dry the Oxydipropyl dibenzoate at 80°C for 2-4 hours.

    • Ensure the chain extender (1,4-Butanediol) is dry and stored in a desiccator.

    • Pre-heat the mold to the recommended casting temperature (e.g., 100°C) and apply a suitable mold release agent.

  • Formulation:

    • In a clean, dry reaction vessel, weigh the required amount of the pre-dried polyol.

    • Add the desired weight percentage of Oxydipropyl dibenzoate to the polyol and mix thoroughly at a moderate speed (e.g., 200-300 rpm) while maintaining the temperature at 70-80°C until a homogeneous mixture is obtained.

    • Degas the polyol-plasticizer blend under vacuum for 30-60 minutes.

  • Mixing and Casting:

    • Calculate and weigh the required amount of isocyanate prepolymer based on the desired isocyanate index (NCO index), typically ranging from 1.02 to 1.05.

    • Add the isocyanate prepolymer to the polyol-plasticizer blend and mix vigorously for 60-90 seconds, ensuring a vortex is formed for good mixing without excessive air entrapment.

    • Add the pre-weighed chain extender (1,4-Butanediol) to the mixture and continue to mix rapidly for another 30-60 seconds. The pot life of the mixture is limited, so this step must be performed efficiently.

    • Briefly degas the final mixture under vacuum to remove any entrapped air bubbles.

    • Pour the liquid polyurethane mixture into the preheated mold.

  • Curing and Post-Curing:

    • Place the filled mold in a preheated oven and cure at the recommended temperature (e.g., 100°C) for the specified duration (e.g., 16 hours).

    • After the initial cure, carefully demold the elastomer part.

    • For optimal property development, a post-curing period at room temperature for 7 days is recommended.

  • Characterization:

    • Hardness: Measure the Shore A or D hardness of the cured elastomer at multiple points using a durometer according to ASTM D2240.

    • Tensile Properties: Determine the tensile strength, elongation at break, and modulus of the elastomer using a Universal Testing Machine (UTM) according to ASTM D412.

    • Tear Strength: Measure the tear resistance of the material using a UTM according to ASTM D624.

    • Thermal Properties: Analyze the glass transition temperature (Tg) and other thermal transitions using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

Data Presentation

The following tables present illustrative data on the expected effects of varying concentrations of Oxydipropyl dibenzoate on the mechanical and thermal properties of a representative polyurethane elastomer. This data is intended for comparative purposes to guide formulation development.

Table 1: Effect of Oxydipropyl Dibenzoate on Mechanical Properties of a Polyurethane Elastomer

PropertyTest Method0% ODPDB5% ODPDB10% ODPDB15% ODPDB20% ODPDB
Hardness (Shore A)ASTM D22409285787062
100% Modulus (MPa)ASTM D4126.55.24.13.02.1
300% Modulus (MPa)ASTM D41212.810.58.56.85.0
Tensile Strength (MPa)ASTM D41235.031.528.024.521.0
Elongation at Break (%)ASTM D412450520600680750
Tear Strength (kN/m)ASTM D6247580858890

Table 2: Effect of Oxydipropyl Dibenzoate on Thermal Properties of a Polyurethane Elastomer

PropertyTest Method0% ODPDB10% ODPDB20% ODPDB
Glass Transition Temperature (Tg) (°C)DSC-25-32-40

Logical Relationships

The following diagram illustrates the expected relationships between the concentration of Oxydipropyl dibenzoate and the key properties of the resulting polyurethane elastomer.

G cluster_input Input Variable cluster_properties Resulting Properties plasticizer_conc Oxydipropyl Dibenzoate Concentration hardness Hardness plasticizer_conc->hardness Decreases tensile_strength Tensile Strength plasticizer_conc->tensile_strength Decreases modulus Modulus plasticizer_conc->modulus Decreases elongation Elongation at Break plasticizer_conc->elongation Increases flexibility Flexibility plasticizer_conc->flexibility Increases tear_strength Tear Strength plasticizer_conc->tear_strength Increases tg Glass Transition Temperature (Tg) plasticizer_conc->tg Decreases

Caption: Relationship between plasticizer concentration and elastomer properties.

Conclusion

Oxydipropyl dibenzoate is a versatile and effective non-phthalate plasticizer for tailoring the properties of polyurethane elastomers. By following the provided protocols, researchers and scientists can systematically formulate and evaluate elastomers with a wide range of hardness, flexibility, and mechanical strength to meet the specific requirements of their applications. The illustrative data presented provides a baseline for understanding the impact of Oxydipropyl dibenzoate concentration on the final material properties, enabling more efficient development of novel polyurethane-based materials.

References

Application Notes and Protocols for Oxydipropyl Dibenzoate in Ink and Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvating, non-phthalate plasticizer and coalescing agent.[1][2][3][4] Its low toxicity, low volatility, and excellent compatibility with a wide range of polymers make it an environmentally friendly and effective choice for enhancing the performance of ink and coating formulations.[2] This document provides detailed application notes, quantitative performance data, and experimental protocols for the use of Oxydipropyl dibenzoate in various formulations.

Key Performance Attributes

In both ink and coating formulations, Oxydipropyl dibenzoate serves two primary functions:

  • Plasticizer: It increases the flexibility and durability of the dried film by reducing the intermolecular forces between polymer chains.[5][6][7] This is particularly crucial in applications requiring good adhesion and resistance to cracking, such as in flexible packaging inks and coatings for plastics.[5][6]

  • Coalescing Agent: In latex-based coatings, it facilitates the formation of a continuous, uniform film by temporarily lowering the minimum film formation temperature (MFFT) of the polymer particles.[8][9][10][11] As the coating dries, the coalescent slowly evaporates, allowing the film to achieve its final hardness and durability.

The use of Oxydipropyl dibenzoate can lead to significant improvements in the following performance characteristics:

  • Adhesion: Enhanced wetting of the substrate and improved flexibility of the film contribute to superior adhesion.

  • Gloss: Proper coalescence and film formation result in a smoother surface with higher gloss.[9]

  • Scrub Resistance: A well-coalesced and plasticized film exhibits greater resistance to mechanical abrasion.[9]

  • Flexibility and Durability: Increased elasticity prevents cracking and improves the overall longevity of the coating or ink.

Data Presentation

The following tables summarize the typical properties of Oxydipropyl dibenzoate and its effect on coating performance. While specific quantitative data for varying concentrations of Oxydipropyl dibenzoate alone is limited in publicly available literature, the data presented below is derived from comparative studies of dibenzoate-based coalescents and provides a strong indication of their performance benefits.

Table 1: Typical Physical Properties of Oxydipropyl Dibenzoate

PropertyValueUnit
AppearanceClear, colorless to light yellow liquid-
Molecular FormulaC₂₀H₂₂O₅-
Molecular Weight342.39 g/mol
Boiling Point347°C
Flash Point182°C
Specific Gravity (@ 20°C)1.12-
Viscosity (@ 25°C)105cP (mPa·s)
Solubility in WaterNegligible-

Source:[1][3]

Table 2: Comparative Performance of Dibenzoate Coalescents in a Semi-Gloss Acrylic Latex Paint

Coalescent TypeGloss (60°)Scrub Resistance (cycles to failure)Block Resistance (7-day, 120°F)
Dibenzoate Blend (850S)~80~1000Good
TMPDMIB (Control)~75~800Fair
DPnB:850S (1:2 Blend)~82>1200Very Good

Note: This data is illustrative and compiled from graphical representations in a comparative study.[9] "850S" is a commercial blend rich in diethylene glycol dibenzoate and also containing dipropylene glycol dibenzoate. TMPDMIB is 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, a common volatile coalescent. DPnB is dipropylene glycol n-butyl ether.

Experimental Protocols

The following are detailed protocols for the formulation and testing of coatings containing Oxydipropyl dibenzoate.

Protocol 1: Formulation of a Water-Based Acrylic Gloss Coating

1. Objective: To prepare a series of water-based acrylic gloss coatings with varying concentrations of Oxydipropyl dibenzoate to evaluate its effect on film properties.

2. Materials:

  • Acrylic emulsion (e.g., Rhoplex™ SG-30 or equivalent)
  • Titanium dioxide pigment (e.g., Ti-Pure™ R-960)
  • Dispersant (e.g., TAMOL™ 731A)
  • Defoamer (e.g., BYK-028)
  • Rheology modifier (e.g., ACRYSOL™ RM-8W)
  • Oxydipropyl dibenzoate (e.g., Benzoflex™ 9-88 SG)
  • Deionized water
  • Neutralizing agent (e.g., ammonia, 28%)

3. Equipment:

  • High-speed disperser with a Cowles blade
  • Laboratory balance (0.01 g accuracy)
  • Mixing vessels
  • pH meter

4. Procedure:

  • Pigment Dispersion (Grind Phase):
  • To a mixing vessel, add the components in the following order under slow agitation:
  • Deionized water
  • Dispersant
  • Defoamer
  • Increase the speed of the disperser to create a vortex and slowly add the titanium dioxide pigment.
  • Disperse at high speed (e.g., 2000-3000 rpm) for 20-30 minutes, or until a Hegman grind of 7+ is achieved.
  • Letdown Phase:
  • Reduce the disperser speed to low and add the following components in order, allowing for thorough mixing between each addition:
  • Acrylic emulsion
  • The remaining portion of deionized water
  • Slowly add the desired amount of Oxydipropyl dibenzoate (e.g., 0%, 3%, 6%, and 9% based on the solids content of the acrylic emulsion).
  • Add the rheology modifier to achieve the desired viscosity.
  • Adjust the pH to 8.5-9.0 with the neutralizing agent.
  • Mix for an additional 10-15 minutes at low speed.

Table 3: Example Starting Formulation for a Water-Based Acrylic Gloss Coating

ComponentWeight (%)
Grind Phase
Deionized Water15.0
Dispersant1.0
Defoamer0.2
Titanium Dioxide20.0
Letdown Phase
Acrylic Emulsion (50% solids)45.0
Oxydipropyl Dibenzoate0 - 5.0
Rheology Modifier1.0
Deionized Water12.8 - 17.8
Neutralizing Agentto pH 8.5-9.0
Total 100.0
Protocol 2: Evaluation of Coating Performance

1. Sample Preparation:

  • Apply the formulated coatings to appropriate substrates (e.g., steel panels for adhesion and hardness, sealed paper charts for gloss and scrub resistance) using a drawdown bar to ensure a uniform film thickness (e.g., 3 mils wet film thickness).
  • Allow the coated panels to dry and cure at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for 7 days before testing, unless otherwise specified.

2. Test Methods:

  • Specular Gloss (ASTM D523):

    • Calibrate a gloss meter at 60° geometry using the supplied standard.

    • Place the gloss meter on the surface of the coated panel and record the gloss reading.

    • Take at least three readings at different locations on the panel and calculate the average.

  • Adhesion (ASTM D3359 - Test Method B):

    • Using a cross-cut adhesion tester, make a lattice pattern of six cuts in each direction through the coating to the substrate.

    • Brush the area lightly to remove any detached flakes.

    • Apply a pressure-sensitive tape over the lattice and smooth it down firmly.

    • Within 90 seconds of application, remove the tape by pulling it back upon itself at a 180° angle.

    • Classify the adhesion based on the following scale:

      • 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.

      • 4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.

      • 3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.

      • 2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.

      • 1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.

      • 0B: Flaking and detachment worse than Grade 1.

  • Abrasion Resistance (ASTM D4060):

    • Weigh the coated panel to the nearest 0.1 mg.

    • Mount the panel on a Taber Abraser equipped with CS-10 or CS-17 wheels and a specific load (e.g., 1000 g).

    • Subject the panel to a specified number of abrasion cycles (e.g., 1000 cycles).

    • Remove any loose debris from the panel and reweigh it.

    • Calculate the weight loss in milligrams. A lower weight loss indicates higher abrasion resistance.

Mandatory Visualizations

G cluster_0 Latex Paint Formulation cluster_1 Drying Process Latex Latex Polymer Particles Evaporation Water Evaporation Water Water Water->Evaporation Evaporates OD Oxydipropyl Dibenzoate (Coalescent) Deformation Particle Deformation (Softened by Coalescent) OD->Deformation Softens Particles Packing Particle Packing Evaporation->Packing Packing->Deformation Coalescence Film Formation (Coalescence) Deformation->Coalescence FinalFilm Continuous, Durable Film Coalescence->FinalFilm

Caption: Mechanism of film formation with Oxydipropyl dibenzoate as a coalescent.

G cluster_testing Performance Testing Formulation Ink/Coating Formulation with Oxydipropyl Dibenzoate Application Film Application (Drawdown) Formulation->Application Curing Drying & Curing (7 days @ 23°C, 50% RH) Application->Curing Gloss Gloss Measurement (ASTM D523) Curing->Gloss Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Abrasion Abrasion Resistance (ASTM D4060) Curing->Abrasion Data Data Analysis & Comparison Gloss->Data Adhesion->Data Abrasion->Data

Caption: Experimental workflow for evaluating ink and coating performance.

G Concentration Increase in Oxydipropyl Dibenzoate Concentration Flexibility Increased Film Flexibility Concentration->Flexibility results in Hardness Decreased Initial Hardness Concentration->Hardness can cause MFFT Lowered MFFT Concentration->MFFT leads to Adhesion Improved Adhesion Flexibility->Adhesion contributes to Scrub Improved Scrub Resistance Flexibility->Scrub improves Gloss Enhanced Gloss MFFT->Gloss enables better film formation, leading to

Caption: Logical relationship between Oxydipropyl dibenzoate and film properties.

References

Exploring Oxydipropyl Dibenzoate in Pharmaceutical and Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Introduction

Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as dipropylene glycol dibenzoate, is a high-solvency, low-toxicity plasticizer and versatile excipient.[1][2] It is an organic compound synthesized from dipropylene glycol and benzoic acid.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of Oxydipropyl dibenzoate in pharmaceutical and cosmetic formulations. Its use is recognized and recommended by the European Union as an environmentally friendly alternative to conventional phthalate (B1215562) plasticizers.[1][2]

Physicochemical Properties

Oxydipropyl dibenzoate is a colorless to pale yellow, viscous liquid with a faint, non-distinct odor.[3] It is insoluble in water and stable under normal conditions.[3][4] Key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C20H22O5[3]
Molecular Weight 342.39 g/mol
CAS Number 27138-31-4[3]
Appearance Colorless to pale yellow viscous liquid[3]
Density 1.12 - 1.144 g/mL at 25 °C[1][4]
Boiling Point 232 °C at 5 mm Hg[4][5]
Flash Point 202.303 °C[1]
Refractive Index 1.528 - 1.542 at 20 °C[1][4]
Water Solubility Insoluble[3]

1. Pharmaceutical Applications

In the pharmaceutical industry, Oxydipropyl dibenzoate is primarily utilized as a plasticizer in polymer-based dosage forms.[5] Its function is to increase the flexibility and durability of the material by reducing the intermolecular forces between polymer chains.[3]

1.1. Application: Plasticizer in Film Coatings for Solid Dosage Forms

Oxydipropyl dibenzoate can be incorporated into aqueous or solvent-based film coating solutions for tablets and capsules. It improves the processability of the coating suspension, reduces the processing temperature, and enhances the mechanical properties of the final film, such as elasticity and adhesion.[5]

Experimental Protocol: Preparation and Evaluation of a Plasticized Ethylcellulose Film Coating

Objective: To formulate and characterize an ethylcellulose-based film coating plasticized with Oxydipropyl dibenzoate for taste-masking or modified-release applications.

Materials:

  • Ethylcellulose (e.g., ETHOCEL™)

  • Oxydipropyl dibenzoate

  • Ethanol (B145695) (95%)

  • Methylene (B1212753) chloride

  • Placebo tablets (e.g., lactose-based)

  • Magnetic stirrer and hot plate

  • Coating pan or fluidized bed coater

  • Disintegration tester

  • Tensile strength tester

Procedure:

  • Polymer Solution Preparation:

    • In a suitable container, dissolve ethylcellulose in a 1:1 mixture of ethanol and methylene chloride to achieve a 10% (w/w) polymer solution.

    • Stir the mixture using a magnetic stirrer until the polymer is completely dissolved.

  • Plasticizer Incorporation:

    • Calculate the required amount of Oxydipropyl dibenzoate to achieve a concentration of 15% (w/w) based on the dry polymer weight.

    • Slowly add the Oxydipropyl dibenzoate to the polymer solution while stirring continuously.

    • Continue stirring for an additional 30 minutes to ensure a homogenous mixture.

  • Tablet Coating:

    • Preheat the coating pan or fluidized bed coater to the appropriate temperature for the solvent system.

    • Load the placebo tablets into the coater.

    • Apply the coating solution to the tablets at a controlled spray rate, ensuring even distribution.

    • Continue the coating process until the desired weight gain (e.g., 3-5%) is achieved.

    • Dry the coated tablets at 40-50°C for 2 hours to remove residual solvents.

  • Film Characterization:

    • Visual Inspection: Examine the coated tablets for surface defects such as cracking, peeling, or orange peel effect.

    • Mechanical Properties: Cast a film of the coating solution on a glass plate and allow it to dry. Measure the tensile strength and elongation at break of the free film.

    • Disintegration Time: Determine the disintegration time of the coated tablets according to USP <701>.

2. Cosmetic Applications

Oxydipropyl dibenzoate is a multifunctional ingredient in cosmetics and personal care products, serving as a plasticizer, solvent, and emollient.[6] It is often considered a green plasticizer and an alternative to silicones.[6]

2.1. Application Areas:

  • Nail Polish: Improves flexibility and reduces brittleness of the nail lacquer film.[6]

  • Hair Styling Products (Gels, Sprays): Provides a non-brittle hold and improves the manageability and smoothness of hair.[6]

  • Skincare (Creams, Lotions): Acts as a lightweight, non-greasy emollient that hydrates the skin.[6][7] It is an excellent solvent for poorly soluble ingredients like UV filters and fragrances, enhancing their dispersion and longevity on the skin.[6][8]

  • Sunscreens: Solubilizes and enhances the efficacy of UV filters.[7]

Experimental Protocol: Formulation of a High-SPF Sunscreen Lotion

Objective: To formulate a stable and aesthetically pleasing sunscreen lotion with a high SPF, utilizing Oxydipropyl dibenzoate as a solvent for UV filters.

Materials:

  • Oil Phase:

    • Oxydipropyl dibenzoate (10% w/w)

    • Avobenzone (3% w/w)

    • Octocrylene (7% w/w)

    • Homosalate (10% w/w)

    • Cetearyl alcohol (emulsifier)

    • Glyceryl stearate (B1226849) (emulsifier)

  • Aqueous Phase:

    • Deionized water (q.s. to 100%)

    • Glycerin (humectant)

    • Xanthan gum (thickener)

  • Preservative: Phenoxyethanol

  • Homogenizer

  • Water bath

Procedure:

  • Oil Phase Preparation:

    • In a beaker, combine Oxydipropyl dibenzoate, Avobenzone, Octocrylene, and Homosalate.

    • Heat the mixture to 75-80°C while stirring until all UV filters are completely dissolved.

    • Add the cetearyl alcohol and glyceryl stearate to the oil phase and maintain the temperature.

  • Aqueous Phase Preparation:

    • In a separate beaker, disperse the xanthan gum in glycerin.

    • Add the deionized water and heat to 75-80°C while stirring until the xanthan gum is fully hydrated.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed.

    • Continue homogenization for 5-10 minutes to form a stable emulsion.

    • Begin cooling the emulsion while stirring gently.

  • Final Additions:

    • When the temperature of the emulsion is below 40°C, add the preservative (Phenoxyethanol).

    • Adjust the pH if necessary.

    • Continue stirring until the lotion reaches room temperature.

  • Evaluation:

    • Stability: Observe the lotion for any signs of phase separation at room temperature and under accelerated aging conditions (e.g., 40°C for 3 months).

    • Sensory Properties: Evaluate the texture, feel, and spreadability of the lotion on the skin.

    • SPF Measurement: Determine the Sun Protection Factor (SPF) using an in-vitro or in-vivo method.

Safety and Toxicology

Oxydipropyl dibenzoate exhibits low acute toxicity upon oral or dermal exposure.[3] However, prolonged or repeated skin contact may cause mild irritation in sensitive individuals.[3] It is not classified as a carcinogen by IARC or the U.S. EPA.[3] For safe handling, it is recommended to work in a well-ventilated area and wear suitable protective clothing, including gloves and eye protection.[9]

Quantitative Safety Data

ParameterValue/InformationReferences
Acute Toxicity Low upon oral or dermal exposure[3]
Carcinogenicity Not classified as a carcinogen by IARC or U.S. EPA[3]
Skin Irritation May cause mild irritation with prolonged contact[3]
WGK Germany 2 (Hazardous to water)[3][10]
Hazard Codes N (Dangerous for the environment)[1]
Risk Codes R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment)[1][10]
Safety Codes S61 (Avoid release to the environment)[1][10]

Visualizations

Logical Workflow for Plasticizer Selection in Pharmaceutical Film Coating

A Define Coating Requirements (e.g., taste masking, enteric protection) B Select Primary Polymer (e.g., HPMC, Eudragit, Ethylcellulose) A->B C Identify Potential Plasticizers B->C D Oxydipropyl Dibenzoate (High Solvency, Low Toxicity) C->D E Screen for Polymer-Plasticizer Compatibility C->E D->E F Formulate Coating Solutions (Varying Plasticizer Concentration) E->F G Characterize Free Films (Mechanical Properties, Glass Transition Temp.) F->G H Apply Coating to Dosage Form F->H I Evaluate Coated Product (Dissolution, Stability, Appearance) G->I H->I J Optimize Formulation I->J

Caption: Workflow for selecting and evaluating a plasticizer in pharmaceutical film coating.

Experimental Workflow for Sunscreen Formulation and Evaluation

cluster_prep Phase Preparation cluster_formulation Formulation cluster_eval Evaluation A Prepare Oil Phase: Dissolve UV filters in Oxydipropyl Dibenzoate at 75°C C Emulsification: Add Oil Phase to Aqueous Phase with High-Speed Homogenization A->C B Prepare Aqueous Phase: Hydrate thickener in water at 75°C B->C D Cooling and Final Additions: Add preservative below 40°C C->D E Stability Testing (Accelerated Aging) D->E F Sensory Analysis (Feel, Spreadability) D->F G Performance Testing (In-Vitro/In-Vivo SPF) D->G

References

Application Notes and Protocols for Determining the Leaching of Oxydipropyl Dibenzoate from Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvating plasticizer utilized in a variety of polymeric materials to enhance flexibility and durability. Its applications include adhesives, sealants, coatings, and resilient flooring, as well as in the manufacturing of polyvinyl chloride (PVC) products.[1][2][3] Given its potential use in food contact materials and other consumer products, it is imperative to assess the extent to which Oxydipropyl dibenzoate may migrate or "leach" from the plastic matrix into contacting substances, such as foodstuffs or pharmaceuticals.

This document provides detailed application notes and experimental protocols for the determination of Oxydipropyl dibenzoate leaching from plastic materials. The methodologies described herein are based on established regulatory guidelines and analytical techniques, primarily focusing on gas chromatography-mass spectrometry (GC-MS) for quantification.

Regulatory Framework

The testing of plasticizers for migration from food contact materials is governed by regulations set forth by various agencies, including the U.S. Food and Drug Administration (FDA) and the European Union. In the United States, regulations such as 21 CFR 175.105 (adhesives) are pertinent. The EU's Regulation (EU) No 10/2011 outlines the requirements for plastic materials and articles intended to come into contact with food, including the use of food simulants for migration testing. These regulatory frameworks provide the basis for the experimental designs and protocols detailed below.

Principles of Migration Testing

Migration of a plasticizer from a polymer is a diffusion-controlled process influenced by several factors, including the type of polymer, the concentration of the plasticizer, the nature of the contacting medium (food simulant), the contact time, and the temperature. To simulate worst-case scenarios of consumer exposure, migration studies are typically conducted under accelerated conditions of time and temperature.

The general workflow for determining the leaching of Oxydipropyl dibenzoate involves:

  • Selection of appropriate food simulants: These are chosen to represent the different types of food products that may come into contact with the plastic.

  • Exposure of the plastic material to the food simulant: This is carried out under controlled conditions of time and temperature.

  • Extraction of the leached Oxydipropyl dibenzoate from the food simulant.

  • Analysis and quantification of Oxydipropyl dibenzoate in the extract using a suitable analytical technique, such as GC-MS.

Experimental Protocols

Materials and Reagents
  • Plastic material containing Oxydipropyl dibenzoate

  • Food Simulants (as per regulatory guidelines, e.g., EU Regulation 10/2011):

    • Simulant A: 10% ethanol (B145695) (v/v) in water (for aqueous foods)

    • Simulant B: 3% acetic acid (w/v) in water (for acidic foods)

    • Simulant D2: Vegetable oil (e.g., olive oil) or other fatty food simulants like isooctane (B107328) or 95% ethanol (for fatty foods)

  • Oxydipropyl dibenzoate analytical standard (high purity)

  • Internal standard (e.g., deuterated phthalate (B1215562) or another suitable compound not present in the sample)

  • Solvents for extraction (e.g., hexane, acetone, dichloromethane (B109758) - all high purity, suitable for GC analysis)

  • Anhydrous sodium sulfate (B86663) (for drying extracts)

  • Glassware (flasks, beakers, vials with PTFE-lined caps)

Sample Preparation and Migration Testing
  • Cut the plastic material into test specimens of a known surface area (e.g., 1 dm²).

  • Clean the surface of the test specimens to remove any surface contamination.

  • Place the test specimen in a migration cell or a glass container.

  • Add a known volume of the selected food simulant to achieve a specific surface area to volume ratio (e.g., 6 dm²/L).

  • Seal the container and incubate at the desired temperature and for the specified duration (e.g., 10 days at 40°C for general long-term storage, or more stringent conditions for high-temperature applications).

  • After the incubation period, remove the test specimen. The food simulant now contains the leached Oxydipropyl dibenzoate.

Extraction of Oxydipropyl Dibenzoate from Food Simulants

4.3.1. Aqueous Food Simulants (A and B)

  • Transfer a known aliquot of the food simulant to a separatory funnel.

  • Spike with a known amount of internal standard.

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture). Repeat the extraction three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

4.3.2. Fatty Food Simulant (D2 - Vegetable Oil)

  • Transfer a known aliquot of the oil to a centrifuge tube.

  • Spike with a known amount of internal standard.

  • Perform a solvent extraction using a solvent in which Oxydipropyl dibenzoate is soluble but the oil has limited solubility (e.g., acetonitrile).

  • Alternatively, for GC analysis, a direct injection of a diluted oil sample may be possible with a suitable GC inlet and column.

4.3.3. Fatty Food Simulant (D2 - Isooctane or Ethanol)

  • Spike a known aliquot of the simulant with the internal standard.

  • These simulants are often directly compatible with GC-MS analysis, or may require minimal concentration.

GC-MS Analysis

4.4.1. Instrumentation

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

4.4.2. GC-MS Conditions (Example)

ParameterValue
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial 100°C for 1 min, ramp to 300°C at 15°C/min, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

4.4.3. Quantification

  • Prepare a series of calibration standards of Oxydipropyl dibenzoate in the final extraction solvent, each containing the same concentration of the internal standard.

  • Analyze the calibration standards and the prepared sample extracts by GC-MS.

  • Create a calibration curve by plotting the ratio of the peak area of Oxydipropyl dibenzoate to the peak area of the internal standard against the concentration of Oxydipropyl dibenzoate.

  • Calculate the concentration of Oxydipropyl dibenzoate in the sample extracts from the calibration curve.

  • Determine the amount of Oxydipropyl dibenzoate that migrated from the plastic in mg/dm² or mg/kg of food simulant.

Data Presentation

The quantitative results of the migration studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Migration of Oxydipropyl Dibenzoate from Plastic into Food Simulants

Plastic TypeFood SimulantTest Conditions (Time, Temp)Migration Level (mg/kg)Reference
Microwave Susceptor Packaging (PET film with adhesive)Corn Oil2 minutes at high power1.8Begley, T. H., et al. (2025)
Microwave Susceptor Packaging (PET film with adhesive)Olive Oil2 minutes at high power1.5Begley, T. H., et al. (2025)
Microwave Susceptor Packaging (PET film with adhesive)French FriesCooked according to package directions0.5Begley, T. H., et al. (2025)

Note: The data presented is from a study on microwave susceptor packaging where Oxydipropyl dibenzoate was a component of the adhesive. Migration levels can vary significantly based on the plastic type, concentration of the plasticizer, and the conditions of use.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_migration Migration Testing cluster_extraction Extraction cluster_analysis Analysis start Start plastic_sample Plastic Sample start->plastic_sample food_simulant Food Simulant start->food_simulant migration_cell Incubation in Migration Cell (Controlled Time & Temp) plastic_sample->migration_cell food_simulant->migration_cell lle Liquid-Liquid Extraction (Aqueous Simulants) migration_cell->lle direct_analysis Direct Analysis/ Dilution (Fatty Simulants) migration_cell->direct_analysis gcms GC-MS Analysis lle->gcms direct_analysis->gcms quantification Quantification gcms->quantification end End quantification->end Report Results

Caption: Experimental workflow for determining the leaching of Oxydipropyl dibenzoate.

Logical Relationships in Migration Testing

logical_relationships cluster_factors Influencing Factors cluster_process Migration Process cluster_outcome Outcome PolymerType Polymer Type Diffusion Diffusion within Polymer PolymerType->Diffusion PlasticizerConc Plasticizer Concentration PlasticizerConc->Diffusion FoodSimulant Food Simulant Type Partitioning Partitioning at Interface FoodSimulant->Partitioning Time Contact Time Time->Diffusion Temperature Temperature Temperature->Diffusion Diffusion->Partitioning Dispersion Dispersion in Simulant Partitioning->Dispersion MigrationLevel Migration Level Dispersion->MigrationLevel

Caption: Factors influencing the migration of Oxydipropyl dibenzoate from plastics.

References

Troubleshooting & Optimization

preventing thermal degradation of Oxydipropyl dibenzoate during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the thermal degradation of Oxydipropyl dibenzoate during processing. It is intended for researchers, scientists, and drug development professionals utilizing this plasticizer in their formulations.

Troubleshooting Guide

Discoloration, changes in viscosity, or loss of mechanical properties in your final product can be indicators of thermal degradation of Oxydipropyl dibenzoate. This guide will help you identify and resolve these common issues.

Problem: Yellowing or Discoloration of the Polymer Compound

Potential Cause Recommended Action
Excessive Processing Temperature Lower the processing temperature in increments of 5°C and observe for improvements. Cross-reference with the polymer's and any other additives' recommended processing temperatures.
High Shear Stress Reduce screw speed or modify the screw design to minimize shear heating. High shear can generate localized hot spots, initiating degradation.[1]
Oxidative Degradation Process under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen. Incorporate antioxidants into your formulation.
Inadequate Stabilization Ensure your formulation includes an appropriate heat stabilizer package. The type and concentration will depend on the polymer and processing conditions.
Contamination Ensure all equipment is thoroughly cleaned between runs to avoid contamination from residual materials that may have lower thermal stability.

Problem: Unwanted Odor in the Final Product

Potential Cause Recommended Action
Thermal Decomposition An unusual odor can be a sign of degradation byproducts. Lower the processing temperature and consider the use of thermal stabilizers.
Hydrolysis Ensure all components of your formulation, including the polymer and fillers, are thoroughly dried before processing. The presence of moisture can lead to hydrolysis of the ester bonds in Oxydipropyl dibenzoate.
Volatilization of Additives High processing temperatures can cause the volatilization of low molecular weight additives. Confirm the thermal stability of all formulation components using Thermogravimetric Analysis (TGA).[1]

Frequently Asked Questions (FAQs)

Q1: What is the maximum processing temperature for Oxydipropyl dibenzoate?

The thermal stability of Oxydipropyl dibenzoate is dependent on the polymer matrix and the presence of other additives. While the pure substance has a high boiling point (232°C at 5 mmHg), degradation can occur at lower temperatures during processing due to factors like shear stress and interaction with other components.[2][3] It is recommended to perform Thermogravimetric Analysis (TGA) on your specific formulation to determine the onset temperature of degradation.

Q2: What are the primary mechanisms of thermal degradation for Oxydipropyl dibenzoate?

The two primary mechanisms of thermal degradation for dibenzoate esters like Oxydipropyl dibenzoate are:

  • Hydrolysis: In the presence of moisture, the ester linkages can be cleaved, leading to the formation of benzoic acid and dipropylene glycol. This can be mitigated by ensuring all materials are dry before processing.

  • Oxidative Degradation: At elevated temperatures and in the presence of oxygen, oxidation can occur, leading to chain scission and the formation of various degradation byproducts, which can cause discoloration and changes in material properties. The use of antioxidants can help prevent this.[4]

Q3: What types of stabilizers are recommended to prevent the thermal degradation of Oxydipropyl dibenzoate?

A combination of stabilizers is often most effective. Consider the following:

  • Primary Antioxidants (Radical Scavengers): Hindered phenols are commonly used to interrupt the radical chain reactions of oxidation.[4][5][6][7]

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites and thioesters convert hydroperoxides into non-radical, stable products.[4]

  • Heat Stabilizers: For halogenated polymers like PVC, metal soaps (e.g., calcium/zinc stearates) or organotin compounds are essential to neutralize acidic byproducts like HCl, which can catalyze further degradation.[5][7]

Q4: How can I determine the thermal stability of my specific formulation containing Oxydipropyl dibenzoate?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical methods.

  • TGA measures weight loss as a function of temperature, indicating the onset of degradation and the percentage of volatile components.[8][9][10]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting points, glass transitions, and exothermic or endothermic degradation processes.[11]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of a Polymer Formulation

Objective: To determine the onset temperature of thermal degradation and the compositional analysis of a polymer formulation containing Oxydipropyl dibenzoate.

Materials:

  • TGA instrument

  • High-purity nitrogen and air (or oxygen)

  • Sample of the polymer formulation (5-10 mg)

  • TGA sample pans (aluminum or platinum)

Procedure:

  • Sample Preparation: Prepare a representative sample of your polymer formulation, ensuring it is homogeneous. Weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to 30°C.

    • Set the heating rate to 10°C/min.

    • Set the final temperature to 600°C.

    • Set the purge gas to nitrogen at a flow rate of 50 mL/min.

  • Analysis Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at 10°C/min under a nitrogen atmosphere.

    • (Optional) At 600°C, switch the purge gas to air to analyze carbon black or other fillers.

  • Data Analysis:

    • Plot the weight percentage as a function of temperature.

    • The onset temperature of degradation is the point at which significant weight loss begins.

    • The different weight loss steps can correspond to the volatilization of moisture, plasticizer, and the degradation of the polymer.

Data Presentation

Table 1: Typical Onset of Degradation Temperatures for Polymers Commonly Used with Oxydipropyl Dibenzoate (Illustrative Data)

PolymerOnset of Degradation (in Nitrogen, °C)Notes
Polyvinyl Chloride (PVC)~200 - 250Highly dependent on the effectiveness of the heat stabilizer package.
Polyvinyl Acetate (PVA)~250 - 300Degradation can occur in multiple stages.
Polyurethane (PU)~280 - 320Varies significantly with the type of isocyanate and polyol used.

Note: This data is for illustrative purposes only. The actual degradation temperature will vary depending on the specific grade of the polymer, the concentration of Oxydipropyl dibenzoate, and the presence of other additives. It is crucial to perform TGA on your specific formulation.

Visualizations

start Start: Thermal Degradation Issue Observed (e.g., Discoloration, Odor) check_temp Is Processing Temperature within Recommended Range? start->check_temp reduce_temp Action: Lower Temperature in 5°C Increments check_temp->reduce_temp No check_shear Is High Shear a Potential Issue? check_temp->check_shear Yes reduce_temp->check_shear reduce_shear Action: Reduce Screw Speed or Modify Screw Design check_shear->reduce_shear Yes check_atmosphere Is the Process Exposed to Oxygen? check_shear->check_atmosphere No reduce_shear->check_atmosphere use_inert Action: Process Under Inert Atmosphere (N2) check_atmosphere->use_inert Yes check_stabilizers Is an Adequate Stabilizer Package Being Used? check_atmosphere->check_stabilizers No use_inert->check_stabilizers add_stabilizers Action: Incorporate Antioxidants and/or Heat Stabilizers check_stabilizers->add_stabilizers No check_moisture Is Moisture Present in Raw Materials? check_stabilizers->check_moisture Yes add_stabilizers->check_moisture dry_materials Action: Thoroughly Dry All Components Before Processing check_moisture->dry_materials Yes solution Solution: Issue Resolved check_moisture->solution No dry_materials->solution

Caption: Troubleshooting workflow for thermal degradation issues.

start Start: TGA/DSC Analysis prep_sample 1. Prepare Homogeneous Sample (5-10 mg) start->prep_sample load_sample 2. Load Sample into TGA/DSC Instrument prep_sample->load_sample set_params 3. Set Experimental Parameters (Temp Range, Heating Rate, Atmosphere) load_sample->set_params run_exp 4. Run Experiment set_params->run_exp analyze_data 5. Analyze Data (Weight Loss vs. Temp, Heat Flow vs. Temp) run_exp->analyze_data determine_onset 6. Determine Onset of Degradation Temperature analyze_data->determine_onset end End: Thermal Stability Profile Established determine_onset->end

Caption: Experimental workflow for TGA/DSC analysis.

opdb Oxydipropyl Dibenzoate heat_oxygen Heat + Oxygen opdb->heat_oxygen heat_water Heat + Water opdb->heat_water oxidation Oxidative Degradation heat_oxygen->oxidation hydrolysis Hydrolysis heat_water->hydrolysis degradation_products Degradation Products (e.g., Aldehydes, Ketones, Carboxylic Acids) oxidation->degradation_products benzoic_acid Benzoic Acid hydrolysis->benzoic_acid dpg Dipropylene Glycol hydrolysis->dpg discoloration Discoloration & Property Loss degradation_products->discoloration benzoic_acid->discoloration dpg->discoloration

Caption: Potential thermal degradation pathways for Oxydipropyl dibenzoate.

References

optimizing the concentration of Oxydipropyl dibenzoate for desired PVC flexibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the concentration of Oxydipropyl dibenzoate in your Polyvinyl Chloride (PVC) formulations. This guide is designed for researchers, scientists, and professionals in drug development and material science. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to assist you in achieving the desired flexibility for your PVC applications.

Frequently Asked Questions (FAQs)

Q1: What is Oxydipropyl dibenzoate and why is it used in PVC?

Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a non-phthalate plasticizer. It is added to PVC to increase its flexibility, durability, and workability.[1] As a high-solvating plasticizer, it integrates well with the PVC matrix, reducing the intermolecular forces between the polymer chains and transforming the rigid polymer into a more pliable material.

Q2: How does the concentration of Oxydipropyl dibenzoate affect the properties of PVC?

The concentration of Oxydipropyl dibenzoate is a critical factor in determining the final mechanical properties of the PVC product. Generally, as the concentration of the plasticizer increases, the following changes occur:

  • Hardness (Shore A): Decreases, resulting in a softer material.

  • Tensile Strength: Decreases, as the material becomes less rigid.[2]

  • Elongation at Break: Increases, indicating greater flexibility and the ability to stretch further before breaking.[2]

Q3: Is Oxydipropyl dibenzoate a safe alternative to traditional phthalate (B1215562) plasticizers?

Oxydipropyl dibenzoate is a non-phthalate plasticizer and is often considered a safer alternative to some traditional phthalate plasticizers that have raised health and environmental concerns. Dibenzoate esters have been shown to have low toxicity and are more readily biodegradable.[3]

Q4: What are the typical processing advantages of using Oxydipropyl dibenzoate?

Due to its high solvency, Oxydipropyl dibenzoate can lead to faster fusion and processing times, which can improve manufacturing efficiency.[4] It can also reduce the processing temperature required.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing Oxydipropyl dibenzoate concentrations.

Issue Possible Cause Suggested Solution
Final product is too rigid. Insufficient concentration of Oxydipropyl dibenzoate.Increase the concentration of Oxydipropyl dibenzoate in increments of 5-10 phr (parts per hundred resin) and re-evaluate the mechanical properties. Refer to the data tables below for expected changes.
Final product is too soft and lacks strength. Excessive concentration of Oxydipropyl dibenzoate.Decrease the concentration of Oxydipropyl dibenzoate. Over-plasticization can lead to a significant drop in tensile strength.
Plasticizer is leaching or migrating from the surface. Poor compatibility at the tested concentration or improper processing.While Oxydipropyl dibenzoate generally has good compatibility, extremely high concentrations can lead to migration.[5] Ensure thorough mixing and proper fusion during processing. Consider a slight reduction in concentration.
Inconsistent flexibility across different batches. Inaccurate measurement of components or variations in mixing and processing conditions.Implement strict quality control on the weighing of all components. Standardize mixing times, speeds, and processing temperatures and times.
Material becomes brittle at low temperatures. The chosen concentration of Oxydipropyl dibenzoate may not be optimal for low-temperature applications.Evaluate the low-temperature flexibility of your formulation. You may need to adjust the concentration or consider a blend with a plasticizer specifically designed for low-temperature performance.

Data Presentation: Impact of Oxydipropyl Dibenzoate Concentration on PVC Properties

The following tables provide illustrative data on how varying the concentration of Oxydipropyl dibenzoate can affect the mechanical properties of a standard flexible PVC formulation.

Table 1: Shore A Hardness

Oxydipropyl Dibenzoate (phr)Shore A Hardness (Typical Values)
3090 - 95
4085 - 90
5080 - 85
6075 - 80

Table 2: Tensile Properties

Oxydipropyl Dibenzoate (phr)Tensile Strength (MPa)Elongation at Break (%)
3020 - 24250 - 300
4017 - 21300 - 350
5014 - 18350 - 400
6011 - 15400 - 450

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preparation of PVC Plastisol

Objective: To prepare a series of PVC plastisols with varying concentrations of Oxydipropyl dibenzoate.

Materials:

  • PVC resin (suspension grade)

  • Oxydipropyl dibenzoate

  • Heat stabilizer (e.g., a mixed metal stabilizer)

  • Planetary mixer with vacuum capabilities

  • Weighing balance

Procedure:

  • Accurately weigh the PVC resin, heat stabilizer, and the desired amount of Oxydipropyl dibenzoate according to the formulation (e.g., for 40 phr, use 100 parts PVC resin and 40 parts Oxydipropyl dibenzoate).

  • Combine the weighed components in the planetary mixer bowl.

  • Mix at a low speed for 10-15 minutes to ensure a homogenous dispersion of the liquid plasticizer into the PVC resin.

  • Increase the mixing speed and apply a vacuum to the mixing bowl to remove any entrapped air. Continue mixing for another 15-20 minutes.

  • Allow the plastisol to cool to room temperature before further processing.

Molding of PVC Test Specimens

Objective: To create standardized PVC sheets for mechanical testing.

Materials:

  • Prepared PVC plastisol

  • Molding frame (e.g., 150mm x 150mm x 2mm)

  • Polished steel plates

  • Hydraulic press with heating and cooling capabilities

Procedure:

  • Place a polished steel plate on the lower platen of the hydraulic press, followed by the molding frame.

  • Pour the prepared PVC plastisol into the molding frame, ensuring an even distribution.

  • Place a second polished steel plate on top of the mold.

  • Close the press and apply low pressure.

  • Heat the platens to the fusion temperature (typically 160-180°C for flexible PVC).

  • Once the target temperature is reached, increase the pressure to consolidate the material and hold for a specified time (e.g., 5-10 minutes) to ensure complete fusion.

  • Cool the mold under pressure using the press's cooling system until it reaches approximately 40°C.

  • Release the pressure, open the press, and carefully remove the molded PVC sheet.

  • Condition the sheet at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 24 hours before testing.

Measurement of Mechanical Properties

Objective: To determine the Shore A hardness, tensile strength, and elongation at break of the prepared PVC samples.

a) Shore A Hardness (ASTM D2240)

Apparatus:

  • Shore A Durometer

Procedure:

  • Place the conditioned PVC sheet on a flat, hard surface.

  • Press the durometer foot firmly and evenly onto the surface of the sample.

  • Read the hardness value from the dial within one second of firm contact.

  • Take at least five measurements at different locations on the sample and calculate the average.

b) Tensile Strength and Elongation at Break (ASTM D412)

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Die cutter for preparing dumbbell-shaped test specimens

  • Extensometer (optional, for precise elongation measurement)

Procedure:

  • Use the die cutter to prepare at least five dumbbell-shaped specimens from the conditioned PVC sheet.

  • Measure the thickness and width of the narrow section of each specimen.

  • Set the grip separation and crosshead speed on the UTM (e.g., 500 mm/min).

  • Mount a specimen in the grips of the UTM.

  • Start the test and record the force and elongation until the specimen breaks.

  • Calculate the tensile strength (maximum force divided by the original cross-sectional area) and the elongation at break (the extension at the point of rupture as a percentage of the original gauge length).

  • Calculate the average and standard deviation for the tested specimens.

Visualizations

Caption: Workflow for preparing and testing PVC specimens.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions Solutions start Problem with PVC Flexibility too_rigid Too Rigid? start->too_rigid too_soft Too Soft? start->too_soft inconsistent Inconsistent Results? start->inconsistent increase_dp Increase DPGDB Concentration too_rigid->increase_dp Yes decrease_dp Decrease DPGDB Concentration too_soft->decrease_dp Yes check_process Verify Weighing & Standardize Process inconsistent->check_process Yes

Caption: Troubleshooting logic for PVC flexibility issues.

References

addressing compatibility issues of Oxydipropyl dibenzoate with other polymer additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing compatibility issues of Oxydipropyl dibenzoate with other polymer additives.

Frequently Asked Questions (FAQs)

Q1: What is Oxydipropyl dibenzoate and where is it primarily used?

A1: Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency, non-phthalate plasticizer.[1][2][3] It is valued for its excellent compatibility, low volatility, and resistance to oil and pollution.[1][4] Its primary applications are in polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and polyurethane (PU) resins.[1] It is often used in demanding applications such as highly filled PVC flooring, extruded plastics, water-based adhesives, and sealants.[1]

Q2: What are the main advantages of using Oxydipropyl dibenzoate?

A2: Key advantages include high plasticizing efficiency, a low gelation temperature which can improve processability, and good durability.[1][4] As an environmentally friendly plasticizer, it is often recommended as an alternative to traditional o-phthalate plasticizers.[1]

Q3: How can I predict the compatibility of Oxydipropyl dibenzoate with a polymer?

A3: Compatibility can be predicted using Hansen Solubility Parameters (HSP). The principle is that materials with similar HSP values are more likely to be compatible. A smaller difference between the HSP of the plasticizer and the polymer indicates better compatibility. This can be quantified by calculating the Relative Energy Difference (RED) number; a RED number less than 1 suggests high compatibility.

Q4: What are the common signs of incompatibility between Oxydipropyl dibenzoate and other additives?

A4: Signs of incompatibility can manifest as physical changes in the final product. These include "blooming" or "exudation," where the plasticizer migrates to the surface, creating an oily or crystalline film.[5] Other indicators can be increased brittleness, discoloration, or a reduction in mechanical properties such as tensile strength. In processing, incompatibility may lead to issues like "fish eyes" (small, unplasticized particles) or uneven mixing.

Q5: Can Oxydipropyl dibenzoate be used with fillers like calcium carbonate?

A5: Yes, Oxydipropyl dibenzoate is frequently used in highly filled PVC formulations.[1] Fillers like calcium carbonate (CaCO3) can, however, influence the properties of the final compound. The particle size and loading level of CaCO3 can affect mechanical properties like impact strength and tensile strength, as well as the processing characteristics of the PVC formulation.[6][7][8][9] Ultrafine grades of precipitated calcium carbonate (PCC) have been shown to improve impact strength in rigid PVC formulations.[6][8]

Q6: Is Oxydipropyl dibenzoate compatible with modern heat stabilizers like Calcium-Zinc systems?

A6: Yes, as the industry moves away from lead-based stabilizers, non-toxic alternatives like Calcium-Zinc (Ca/Zn) stabilizers are commonly used.[10][11] Dibenzoate plasticizers, including Oxydipropyl dibenzoate, are compatible with these systems. Ca/Zn stabilizers provide good heat stability and can have a synergistic effect with other additives to enhance the overall performance of the PVC product.[10][12]

Troubleshooting Guide

Issue 1: Surface Blooming/Exudation (Plasticizer Migration)
  • Symptoms: Oily, sticky, or crystalline residue on the surface of the polymer product.[5] This can happen days or even weeks after processing.

  • Root Causes:

    • Poor Compatibility: The solubility parameters of the plasticizer and the polymer/additive blend are too dissimilar.

    • Over-concentration: The concentration of Oxydipropyl dibenzoate exceeds its solubility limit in the polymer matrix.

    • Incompatible Additives: Other additives in the formulation may be competing with the plasticizer, reducing its solubility.

    • Environmental Factors: High temperatures and humidity can accelerate plasticizer migration.[5]

  • Solutions:

    • Verify Compatibility: Refer to the Hansen Solubility Parameter data (Table 1) to ensure the RED number is well below 1.

    • Optimize Concentration: Reduce the concentration of Oxydipropyl dibenzoate in incremental steps.

    • Review Additive Package: Evaluate the compatibility of all additives in the formulation. Metallic stearates, for example, can sometimes bloom to the surface.

    • Consider a Co-plasticizer: Introducing a secondary plasticizer with a slightly different HSP may improve the overall compatibility of the system.

    • Control Environmental Conditions: If possible, store and use the product in a controlled environment with lower temperature and humidity.

Issue 2: Reduced Mechanical Properties (e.g., Brittleness, Low Tensile Strength)
  • Symptoms: The final product is more brittle than expected, cracks easily under stress, or shows reduced elongation at break.

  • Root Causes:

    • Incompatibility: Poor dispersion of the plasticizer can lead to areas of high and low concentration within the polymer matrix, creating weak points.

    • Filler Interaction: High loadings of certain fillers can stiffen the material and, if not well-bonded to the polymer matrix, can reduce tensile strength and elongation.[6]

    • Degradation during Processing: Excessive processing temperatures or shear can lead to degradation of the polymer or plasticizer, resulting in poor mechanical properties.

  • Solutions:

    • Improve Mixing: Ensure uniform dispersion of Oxydipropyl dibenzoate and all other additives through optimized mixing times and temperatures.

    • Evaluate Filler Type and Loading: Consider using a surface-treated filler to improve its interaction with the polymer matrix. Experiment with lower filler concentrations.[6][7]

    • Optimize Processing Conditions: Lower the processing temperature to the minimum required for good fusion and reduce shear where possible. The low gelation temperature of Oxydipropyl dibenzoate can be advantageous here.[1][4]

Issue 3: Processing Difficulties (e.g., "Fish Eyes", Poor Fusion)
  • Symptoms: The appearance of small, unmelted particles ("fish eyes") in the final product or incomplete fusion of the polymer compound.

  • Root Causes:

    • Insufficient Mixing: The plasticizer has not been adequately absorbed by the polymer resin before processing.

    • Processing Temperature Too Low: The temperature is not high enough to achieve complete fusion of the PVC compound.

    • Incompatible Lubricants: The lubricant system may be interfering with the fusion process.

  • Solutions:

    • Improve Dry Blending: Ensure thorough mixing of the PVC resin with Oxydipropyl dibenzoate and other liquid additives before processing to allow for proper absorption.

    • Adjust Processing Temperature: Gradually increase the processing temperature to achieve a homogenous melt.

    • Review Lubricant Package: Ensure the lubricant system is appropriate for the formulation and processing conditions.

Data Presentation

Table 1: Hansen Solubility Parameters (HSP) and Compatibility Prediction

The compatibility of Oxydipropyl dibenzoate with PVC can be estimated using Hansen Solubility Parameters. The three parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). Materials with similar HSP values are likely to be compatible.

MaterialδD (MPa½)δP (MPa½)δH (MPa½)
Oxydipropyl dibenzoate (Estimated) *18.07.56.5
PVC (Polyvinyl Chloride) 18.27.58.3

* Estimated based on group contribution methods from the HSP of its constituent parts: propylene (B89431) glycol and benzoic acid.[13]

The Relative Energy Difference (RED) number quantifies the similarity of HSP values:

RED = [(4*(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)²)^½] / R₀

Where R₀ is the interaction radius of the polymer (for PVC, approximately 3.5).

For Oxydipropyl dibenzoate and PVC: RED = [(4*(18.0-18.2)² + (7.5-7.5)² + (6.5-8.3)²)^½] / 3.5 = 0.53

A RED number < 1.0 indicates high compatibility, which is consistent with the reported performance of Oxydipropyl dibenzoate in PVC.

Experimental Protocols

Determination of Plasticizer Migration (Exudation) - Based on ISO 177

Objective: To quantify the tendency of Oxydipropyl dibenzoate to migrate from a plastic formulation onto an absorbent material.

Methodology:

  • Specimen Preparation: Cut at least three circular specimens of 50 mm ± 1 mm in diameter from the plastic sheet to be tested. The thickness should be at least 0.5 mm.

  • Absorbent Disc Preparation: Use absorbent discs of the same diameter, made of a material capable of absorbing plasticizers (e.g., a standard vulcanized rubber).

  • Conditioning: Condition both the test specimens and the absorbent discs for 24 hours at 23 °C ± 2 °C and 50% ± 5% relative humidity.

  • Initial Weighing: Weigh each test specimen and each pair of absorbent discs to the nearest 0.001 g.

  • Assembly: Create a "sandwich" by placing a test specimen between two absorbent discs. Place this assembly between two clean, flat glass plates.

  • Incubation: Place the assembly in an air-circulating oven at 70 °C ± 2 °C for 24 hours under a 5 kg weight to ensure close contact.

  • Final Weighing: After incubation, cool the assembly to room temperature and reweigh the test specimen and the absorbent discs separately.

  • Calculation:

    • Migration (loss from specimen) (%) = [(Initial Mass - Final Mass of Specimen) / Initial Mass of Specimen] * 100

    • Migration (gain by discs) (%) = [(Final Mass - Initial Mass of Discs) / Initial Mass of Specimen] * 100

Determination of Plasticizer Extraction by Liquids - Based on ASTM D1239

Objective: To measure the weight loss of a plastic film due to the extraction of Oxydipropyl dibenzoate when immersed in a liquid.

Methodology:

  • Specimen Preparation: Cut at least three square specimens of 50 mm x 50 mm from the plastic film.

  • Conditioning: Condition the specimens for 24 hours at 23 °C ± 2 °C and 50% ± 5% relative humidity.

  • Initial Weighing: Weigh each specimen to the nearest 0.001 g.

  • Immersion: Place each specimen in a separate container with 400 mL of the test liquid (e.g., distilled water, 1% soap solution, mineral oil). Ensure the specimen is fully submerged.

  • Incubation: Cover the containers and keep them at the test temperature (e.g., 24 hours at 23 °C).

  • Drying: Remove the specimens from the liquid. Wipe them dry with a soft cloth. If a non-volatile oil was used, rinse with a volatile solvent (that does not dissolve the plastic) before wiping.

  • Final Weighing: Reweigh the conditioned, dry specimens.

  • Calculation:

    • Weight Loss (%) = [(Initial Mass - Final Mass) / Initial Mass] * 100

Assessment of Polymer-Plasticizer Miscibility using Differential Scanning Calorimetry (DSC)

Objective: To determine the miscibility of Oxydipropyl dibenzoate in a polymer by observing the glass transition temperature (Tg).

Methodology:

  • Sample Preparation: Prepare samples of the pure polymer, the pure plasticizer, and the polymer-plasticizer blend at the desired concentration.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle might be:

      • Heat from room temperature to a temperature above the polymer's melting point (if semi-crystalline) or well above its Tg (if amorphous) at a rate of 10-20 °C/min.

      • Hold for 2-5 minutes to ensure complete melting.

      • Cool at a controlled rate (e.g., 10-20 °C/min) to a temperature well below the expected Tg.

      • Heat again at the same rate as the first heating scan.

  • Data Analysis:

    • Analyze the second heating curve to determine the Tg.

    • Miscible System: A single Tg is observed, which is between the Tg of the pure polymer and the pure plasticizer. The Tg of the blend will decrease as the concentration of the plasticizer increases.

    • Immiscible System: Two separate Tgs will be observed, corresponding to the Tgs of the individual components.

    • Partially Miscible System: The Tgs of the components may shift towards each other but will not merge into a single transition.

Visualizations

G cluster_0 Troubleshooting Workflow: Surface Blooming start Symptom: Oily/Sticky Surface q1 Is plasticizer concentration > 40%? start->q1 s1 Reduce plasticizer loading q1->s1 Yes q2 Are incompatible additives present (e.g., certain metallic stearates)? q1->q2 No end Issue Resolved s1->end s2 Review and replace incompatible additives q2->s2 Yes q3 Is storage/use environment hot and humid? q2->q3 No s2->end s3 Control environmental conditions q3->s3 Yes fail Consult technical data for alternative plasticizers q3->fail No s3->end

Caption: Troubleshooting logic for surface blooming issues.

G cluster_1 Experimental Workflow: Plasticizer Migration (ISO 177) A 1. Prepare & Condition Specimens & Absorbent Discs B 2. Initial Weighing (Specimens & Discs) A->B C 3. Assemble 'Sandwich' (Disc-Specimen-Disc) B->C D 4. Incubate (70°C, 24h, 5kg weight) C->D E 5. Cool to Room Temp D->E F 6. Final Weighing E->F G 7. Calculate % Migration F->G

Caption: Workflow for plasticizer migration testing.

G cluster_2 DSC Analysis for Miscibility DSC_Result Second Heating Curve Miscible: Single Tg between pure components Immiscible: Two separate Tgs Partially Miscible: Shifted Tgs

References

Technical Support Center: Troubleshooting Yellowing in Polymers Containing Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address yellowing issues in polymer formulations containing Oxydipropyl dibenzoate.

Troubleshooting Guide

Yellowing in polymers is often a result of material degradation, which can be initiated by heat, UV exposure, or chemical interactions.[1][2] This guide provides a systematic approach to identifying and resolving the root cause of yellowing in your experiments.

Question: My polymer formulation containing Oxydipropyl dibenzoate is turning yellow. What are the potential causes and how can I fix it?

Answer:

Yellowing in your polymer system can be attributed to several factors, often acting in combination. The most common causes are thermal degradation, photo-oxidation, and interactions with other additives.[1] Oxydipropyl dibenzoate itself is a stable plasticizer, but the overall formulation's stability depends on all its components and processing conditions.[3][4]

Follow these steps to diagnose and address the issue:

Step 1: Review Processing Conditions

High temperatures and extended processing times are primary drivers of thermal degradation, leading to the formation of color-forming species known as chromophores.[1]

  • Actionable Advice:

    • Lower Processing Temperature: Gradually reduce the processing temperature to the minimum required for proper melt flow and component formation.

    • Reduce Residence Time: Increase screw speed or minimize back pressure to decrease the amount of time the polymer melt is exposed to high temperatures.

Step 2: Evaluate the Additive Package

The interaction between different additives can sometimes be a source of discoloration.

  • Phenolic Antioxidants: While essential for preventing polymer degradation, phenolic antioxidants can "over-oxidize" at high temperatures or when interacting with atmospheric pollutants like nitrogen oxides (NOx), forming yellow or pink quinone-type byproducts.

    • Actionable Advice:

      • Optimize Antioxidant Concentration: Ensure the concentration of the phenolic antioxidant is appropriate for the processing conditions. Insufficient amounts can lead to rapid depletion and the formation of colored species.

      • Introduce a Secondary Antioxidant: Consider adding a phosphite (B83602) or thioester secondary antioxidant. These work synergistically with primary phenolic antioxidants to improve thermal stability and can help prevent the over-oxidation that leads to color formation.

  • Pigments (e.g., Titanium Dioxide - TiO₂): The grade of TiO₂ used, especially in white or light-colored formulations, can significantly impact color stability. Anatase-grade TiO₂ can be photocatalytic, accelerating polymer degradation and yellowing when exposed to UV light.[5] Interactions between TiO₂ surfaces and other organic additives can also lead to yellowing.[5]

    • Actionable Advice:

      • Use Rutile-Grade TiO₂: If not already in use, switch to a rutile-grade TiO₂ with a proper surface treatment, which offers better resistance to discoloration.[5]

      • Evaluate Pigment Interactions: Conduct a stability test with and without the pigment to determine if it is a contributing factor.

Step 3: Assess Environmental Exposure

Exposure to UV radiation and atmospheric pollutants can cause yellowing over time, even in a well-processed polymer.[6]

  • UV Exposure: UV radiation has enough energy to break polymer chemical bonds, leading to degradation and the formation of yellowing chromophores.[6]

  • Gas Fading: Exposure to nitrogen oxides (NOx), often from gas-powered equipment exhaust or atmospheric pollution, can react with phenolic antioxidants and cause discoloration.

    • Actionable Advice:

      • Incorporate UV Stabilizers: If the final product will be exposed to sunlight, add a UV absorber or a Hindered Amine Light Stabilizer (HALS) to the formulation.

      • Control Storage Environment: Store raw materials and finished products in a controlled environment away from sunlight and potential sources of NOx pollution.

Below is a troubleshooting workflow to guide your investigation.

Troubleshooting_Yellowing start Yellowing Observed in Polymer with Oxydipropyl Dibenzoate process Review Processing Conditions (Temp, Residence Time) start->process temp_high Is Temperature or Residence Time Excessive? process->temp_high additives Evaluate Additive Package (Antioxidants, Pigments) antioxidant_issue Is there evidence of Antioxidant Over-oxidation? additives->antioxidant_issue environment Assess Environmental Exposure (UV, NOx) uv_exposure Is the part exposed to UV light? environment->uv_exposure temp_high->additives No solution_process Optimize Processing: - Lower Temperature - Reduce Residence Time temp_high->solution_process Yes pigment_issue Is TiO2 or another pigment a factor? antioxidant_issue->pigment_issue No solution_antioxidant Optimize Stabilization: - Adjust AO Concentration - Add Secondary AO antioxidant_issue->solution_antioxidant Yes pigment_issue->environment No solution_pigment Use Rutile-Grade TiO2 with surface treatment pigment_issue->solution_pigment Yes gas_exposure Is there exposure to NOx fumes? uv_exposure->gas_exposure No solution_uv Add UV Stabilizer (UV Absorber, HALS) uv_exposure->solution_uv Yes solution_gas Control Storage Environment & Product Use gas_exposure->solution_gas Yes end_node Problem Resolved gas_exposure->end_node No, consult supplier solution_process->end_node solution_antioxidant->end_node solution_pigment->end_node solution_uv->end_node solution_gas->end_node

A logical workflow for troubleshooting polymer yellowing.

Frequently Asked Questions (FAQs)

Q1: Is Oxydipropyl dibenzoate the cause of the yellowing?

A1: While Oxydipropyl dibenzoate may have a slight inherent color, it is generally considered stable and is not a common primary cause of significant yellowing in polymer formulations.[3][4] Discoloration is more frequently linked to the degradation of the base polymer, the over-oxidation of other additives like phenolic antioxidants, or excessive processing temperatures.[1]

Q2: Can switching to a different plasticizer solve the yellowing problem?

A2: Not necessarily. If the root cause is related to processing conditions, the stability of the base resin, or other additives, changing the plasticizer may not resolve the issue. Dibenzoate plasticizers like Oxydipropyl dibenzoate are known for their good UV stability and resistance to extraction.[7] It is more effective to first identify the underlying cause of yellowing through systematic troubleshooting before considering a change in a primary component like the plasticizer.

Q3: My white polymer parts are turning yellow during storage in a warehouse. What is the likely cause?

A3: This is often a phenomenon known as "gas fading." It can be caused by the reaction of phenolic antioxidants in your formulation with NOx gases present in the air, which can be generated by gas-powered forklifts or other combustion engines. This reaction can produce yellow or even pinkish discoloration. To mitigate this, consider using a more robust stabilization package and improving warehouse ventilation.

Q4: How can I quantitatively measure the yellowing of my polymer samples?

A4: The degree of yellowing can be quantified using the Yellowness Index (YI).[2][8] This is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.[2][9] Standard test methods for measuring YI include ASTM E313 and ASTM D1925.[10] A higher YI value indicates a greater degree of yellowing.[11]

Q5: Will adding a blue tint hide the yellowing?

A5: While adding a small amount of a blue or violet dye can counteract a yellow tint and make the product appear whiter, this is a cosmetic fix and does not address the underlying chemical degradation that is causing the yellowing. The degradation may still lead to a deterioration of the polymer's mechanical properties over time. It is always best to solve the root cause of the discoloration.

Quantitative Data on Yellowness Index

The following table illustrates hypothetical data on how different factors can influence the Yellowness Index (YI) of a polymer formulation. Actual results will vary based on the specific polymer, additives, and conditions.

Formulation VariableCondition 1YI (ASTM D1925)Condition 2YI (ASTM D1925)
Processing Temperature 180°C5.2210°C15.8
Antioxidant System Primary Phenolic AO only8.9Primary AO + Secondary Phosphite AO3.5
TiO₂ Grade Anatase12.4 (after UV exposure)Rutile (surface treated)4.1 (after UV exposure)
UV Stabilizer None18.5 (after UV exposure)HALS added5.3 (after UV exposure)

Experimental Protocols

1. Protocol: Determination of Yellowness Index (YI)

This protocol is based on the principles of ASTM D1925.[12][13]

  • Objective: To quantitatively measure the yellowness of a plastic sample.

  • Apparatus:

    • Spectrophotometer or tristimulus colorimeter.[10]

    • Calibrated white standard tile.

  • Procedure:

    • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white reference.

    • Sample Preparation: Ensure samples are clean and have a flat, uniform surface. Sample thickness should be consistent for accurate comparison.[13]

    • Measurement:

      • For opaque samples, measure the spectral reflectance.

      • For transparent samples, measure the spectral transmittance.

    • Data Acquisition: The instrument will measure the tristimulus values (X, Y, Z).

    • Calculation: The Yellowness Index (YI) is calculated using the following formula for Illuminant C and 2° observer:

      • YI = [100 (1.28X - 1.06Z)] / Y

  • Analysis: Compare the YI values of different samples. A higher YI value indicates a greater degree of yellowness. The change in YI (ΔYI) before and after exposure to heat or UV is a useful measure of degradation.[13]

2. Protocol: Accelerated UV Aging

This protocol is based on the principles of ASTM G155 and ISO 4892.[14]

  • Objective: To simulate the effects of sunlight on a polymer sample to assess its resistance to photo-degradation and yellowing.

  • Apparatus:

    • Xenon-arc accelerated weathering chamber.

    • Spectrophotometer.

  • Procedure:

    • Initial Measurement: Measure the initial Yellowness Index of the test specimens as per the protocol above.

    • Exposure: Place the specimens in the xenon-arc chamber. Set the test parameters (e.g., irradiance, temperature, humidity, light/dark cycles) according to the relevant standard or to simulate the intended end-use environment.

    • Interim Measurements: Periodically remove the samples at predetermined intervals (e.g., 100, 250, 500 hours) and measure their Yellowness Index.

  • Analysis: Plot the change in Yellowness Index (ΔYI) as a function of exposure time. This will provide a quantitative measure of the material's UV stability.

Below is a diagram illustrating the workflow for accelerated aging and color analysis.

Experimental_Workflow start Prepare Polymer Samples initial_measurement Measure Initial Yellowness Index (YI_initial) (ASTM D1925) start->initial_measurement aging_chamber Expose Samples in Accelerated Weathering Chamber (e.g., Xenon-Arc) initial_measurement->aging_chamber periodic_measurement Periodically Measure YI at intervals (YI_t) aging_chamber->periodic_measurement periodic_measurement->aging_chamber Continue Exposure final_measurement Measure Final Yellowness Index (YI_final) periodic_measurement->final_measurement End of Test analysis Analyze Data: Calculate ΔYI = YI_t - YI_initial Plot ΔYI vs. Exposure Time final_measurement->analysis conclusion Assess Material Stability and Performance analysis->conclusion

Workflow for accelerated aging and Yellowness Index analysis.

References

Technical Support Center: Enhancing the UV Stability of Formulations with Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when improving the ultraviolet (UV) stability of formulations containing Oxydipropyl dibenzoate.

Frequently Asked Questions (FAQs)

Q1: What is Oxydipropyl dibenzoate and what are its general properties related to stability?

Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency benzoate (B1203000) plasticizer.[1][2][3][4] It is characterized by low toxicity, good compatibility with a range of polymers, low volatility, and good durability.[1][2][3][4] It is generally considered a stable compound.[5]

Q2: Does Oxydipropyl dibenzoate itself absorb UV radiation?

Q3: What are the potential signs of UV degradation in a formulation containing Oxydipropyl dibenzoate?

UV degradation in formulations can manifest in several ways, including:

  • Discoloration: Yellowing or other color changes are common indicators of photodegradation in plasticized formulations, particularly in materials like PVC.

  • Changes in Mechanical Properties: Loss of flexibility, embrittlement, cracking, and a decrease in tensile strength can occur.

  • Surface Defects: The appearance of chalking, which is a fine, powdery residue on the surface.

  • Alterations in Chemical Properties: A shift in pH or the degradation of active ingredients in pharmaceutical or cosmetic formulations.[6]

Q4: What are the likely degradation pathways for Oxydipropyl dibenzoate under UV exposure?

Direct studies on the photodegradation pathways of Oxydipropyl dibenzoate are limited. However, based on studies of similar plasticizers like phthalates and the biodegradation of dibenzoates, potential degradation mechanisms can be proposed. The degradation of di(propylene glycol) dibenzoate by microorganisms has been shown to produce dipropylene glycol monobenzoate.[7] Studies on phthalate (B1215562) plasticizers suggest that photodegradation can lead to the formation of benzoates and benzoic acid through oxidation and hydrolysis.[8] Therefore, it is plausible that under UV exposure, Oxydipropyl dibenzoate may undergo hydrolysis of its ester bonds, leading to the formation of dipropylene glycol monobenzoate and benzoic acid, which can be further oxidized.

Q5: What types of UV stabilizers are recommended for use with Oxydipropyl dibenzoate?

To enhance the UV stability of formulations containing Oxydipropyl dibenzoate, a combination of UV absorbers and Hindered Amine Light Stabilizers (HALS) is often recommended. This synergistic approach provides comprehensive protection.

  • UV Absorbers: These additives, such as benzotriazoles and benzophenones, function by absorbing harmful UV radiation and dissipating it as heat.[9] They are a first line of defense against photodegradation.

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers, interrupting the degradation chain reactions initiated by UV exposure.

The choice of specific stabilizers will depend on the polymer matrix, the intended application, and the desired level of protection.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues related to the UV stability of formulations containing Oxydipropyl dibenzoate.

Problem Potential Cause Troubleshooting Steps
Yellowing or Discoloration Upon UV Exposure Photodegradation of Oxydipropyl dibenzoate or other formulation components. Interaction between additives.1. Incorporate a UV absorber: Add a benzotriazole (B28993) or benzophenone-type UV absorber to the formulation to filter out harmful UV radiation. 2. Add a HALS: Introduce a Hindered Amine Light Stabilizer to scavenge free radicals. 3. Evaluate Additive Compatibility: Ensure there are no adverse interactions between Oxydipropyl dibenzoate, pigments, and other stabilizers that could accelerate discoloration. 4. Optimize Processing Conditions: High processing temperatures can initiate degradation, making the formulation more susceptible to subsequent photodegradation. Ensure processing temperatures are within the recommended range.
Loss of Mechanical Properties (e.g., Embrittlement, Cracking) Chain scission of the polymer matrix due to insufficient UV protection. Migration or depletion of the plasticizer.1. Increase UV Stabilizer Concentration: Gradually increase the concentration of the UV absorber and/or HALS to determine the optimal level for maintaining mechanical properties. 2. Consider a Combination of Stabilizers: Utilize a synergistic blend of a UV absorber and a HALS for more robust protection. 3. Evaluate Plasticizer Permanence: While Oxydipropyl dibenzoate has low volatility, ensure formulation and processing conditions do not promote its migration to the surface.
Inconsistent UV Stability Between Batches Variability in raw material quality. Inconsistent dispersion of additives.1. Raw Material Quality Control: Implement stringent quality control checks for all incoming raw materials, including Oxydipropyl dibenzoate and other additives. 2. Improve Dispersion: Optimize mixing parameters (time, temperature, shear) to ensure a homogeneous distribution of UV stabilizers and other additives throughout the formulation. Poor dispersion can lead to localized areas with inadequate protection.
Active Ingredient Degradation in a Pharmaceutical or Cosmetic Formulation Insufficient protection of the active ingredient from UV radiation. Photochemical reaction between the active ingredient and excipients.1. Photostability Testing of the Active Ingredient: Conduct forced degradation studies on the active ingredient alone to understand its intrinsic photosensitivity. 2. Formulation Screening with Stabilizers: Prepare and test formulations with different types and concentrations of photostabilizers compatible with the active ingredient and Oxydipropyl dibenzoate. 3. Light-Resistant Packaging: Utilize opaque or UV-blocking packaging as a primary or secondary measure to protect the final product.[10][11]

Experimental Protocols

1. Protocol for Evaluating the UV Stability of a Coating Formulation

This protocol is based on standard accelerated weathering test methods.

  • Objective: To assess the effect of different UV stabilizer packages on the color and gloss retention of a coating containing Oxydipropyl dibenzoate.

  • Materials:

    • Coating formulation with Oxydipropyl dibenzoate.

    • Test panels (e.g., steel, aluminum).

    • UV absorbers (e.g., a benzotriazole derivative).

    • HALS (e.g., a hindered amine light stabilizer).

    • Control formulation (without UV stabilizers).

  • Equipment:

    • Film applicator.

    • Accelerated weathering chamber (e.g., QUV).

    • Gloss meter.

    • Spectrocolorimeter.

  • Methodology:

    • Sample Preparation: Prepare different batches of the coating formulation: a control with no UV stabilizers, and test batches with varying concentrations and combinations of UV absorbers and HALS.

    • Coating Application: Apply the coatings to the test panels at a uniform thickness using a film applicator.

    • Curing: Cure the coated panels according to the formulation's specifications.

    • Initial Measurements: Before exposure, measure the initial gloss (at 60° and/or 20°) and color (Lab* values) of each panel.

    • Accelerated Weathering: Expose the panels in an accelerated weathering chamber following a standard cycle, such as ASTM D4587 (e.g., alternating cycles of UV exposure and condensation).

    • Periodic Evaluation: At regular intervals (e.g., every 250 hours), remove the panels and measure the gloss and color.

    • Data Analysis: Plot the change in gloss (ΔG) and color (ΔE*) over time for each formulation. Compare the performance of the stabilized formulations against the control.

2. Protocol for Photostability Testing of a Pharmaceutical Formulation (Based on ICH Q1B)

This protocol outlines a general approach for testing the photostability of a drug product containing Oxydipropyl dibenzoate.

  • Objective: To determine if light exposure results in unacceptable changes to a pharmaceutical formulation.

  • Materials:

    • Drug product formulation containing the active pharmaceutical ingredient (API) and Oxydipropyl dibenzoate.

    • Dark control samples (wrapped in aluminum foil).

    • Chemically inert, transparent containers.

  • Equipment:

    • Photostability chamber compliant with ICH Q1B guidelines (providing controlled illumination and UV radiation).

    • HPLC or other validated analytical method for assay and impurity profiling.

  • Methodology:

    • Sample Preparation: Place the drug product in the transparent containers. Prepare a set of dark control samples by wrapping identical samples in aluminum foil.

    • Exposure: Expose the samples in the photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] Place the dark controls in the chamber alongside the exposed samples.

    • Analysis: After exposure, analyze both the exposed and dark control samples for:

      • Physical changes (e.g., appearance, color, clarity).

      • Assay of the active ingredient.

      • Formation of degradation products (impurities).

    • Evaluation: Compare the results of the exposed samples to the dark control samples. Any significant changes in the exposed samples that are not observed in the dark controls are likely due to photodegradation.

Visualizations

Below are diagrams illustrating key concepts related to UV stability.

UV_Degradation_Pathway Polymer Polymer Matrix with Oxydipropyl Dibenzoate Radicals Free Radicals (Polymer, ROO) Polymer->Radicals Initiation UV UV Radiation UV->Polymer Absorption Degradation Polymer Degradation (Chain Scission, Crosslinking) Radicals->Degradation Propagation Properties Loss of Mechanical Properties & Discoloration Degradation->Properties

Caption: Simplified pathway of UV degradation in a polymer matrix.

UV_Stabilization_Workflow cluster_formulation Formulation Development cluster_testing Testing & Evaluation Formulation Base Formulation with Oxydipropyl Dibenzoate Add_UVA Incorporate UV Absorber Formulation->Add_UVA Add_HALS Incorporate HALS Formulation->Add_HALS Optimized_Formulation Optimized Formulation Add_UVA->Optimized_Formulation Add_HALS->Optimized_Formulation Accelerated_Weathering Accelerated Weathering Test (e.g., QUV) Optimized_Formulation->Accelerated_Weathering Analyze_Properties Analyze Physical & Chemical Properties Accelerated_Weathering->Analyze_Properties Compare_Results Compare with Control Analyze_Properties->Compare_Results Final_Assessment Final Stability Assessment Compare_Results->Final_Assessment Synergistic_Protection UV UV Radiation Polymer Polymer with Oxydipropyl Dibenzoate UV->Polymer Reduced exposure UVA UV Absorber UV->UVA Absorbed Radicals Free Radicals Polymer->Radicals Generates Stable Stabilized Polymer Polymer->Stable UVA->Polymer Protects HALS HALS HALS->Stable Protects Radicals->HALS Scavenged

References

Technical Support Center: Industrial Scale Synthesis of Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and answers to frequently asked questions regarding the industrial-scale synthesis of Oxydipropyl dibenzoate (also known as Dipropylene Glycol Dibenzoate, DPGDB).

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing Oxydipropyl dibenzoate?

A1: The standard industrial method is the direct esterification of dipropylene glycol with benzoic acid.[1][2] This is a reversible condensation reaction where water is produced as a byproduct. To maximize the yield of the final product, this water must be continuously removed from the reaction mixture to drive the chemical equilibrium toward product formation.[1][3]

Q2: What are the most critical parameters to control during the synthesis?

A2: For a successful and efficient synthesis, the following parameters are critical:

  • Reactant Molar Ratio: The ratio of benzoic acid to dipropylene glycol must be carefully controlled to ensure the formation of the dibenzoate ester rather than the monoester.[3]

  • Catalyst Selection: The choice of catalyst affects reaction rate, temperature requirements, and the purity of the final product.[4]

  • Temperature Control: The reaction temperature influences the rate of esterification but can also lead to side reactions and product discoloration if too high.[4]

  • Efficient Water Removal: As a reversible reaction, the removal of water is essential to achieve a high conversion rate.[3]

Q3: What types of catalysts are used, and what are their advantages and disadvantages?

A3: A variety of catalysts can be used. Traditional catalysts include strong mineral acids like sulfuric acid or p-toluenesulfonic acid.[1] While effective, these can lead to side reactions and cause the final product to have a dark color.[4] Milder, more modern catalysts such as sodium bisulfate or stannous chloride are also employed to improve efficiency and product quality.[3][5] Some processes utilize specialized catalysts like ionic liquids to simplify separation and reduce corrosive effects.[4]

Q4: Why is the purification process so important for the final product?

A4: The post-reaction purification process is crucial for meeting commercial quality standards. This multi-step process, which typically includes neutralization, washing, decoloring, and filtration or distillation, is designed to remove unreacted benzoic acid, the catalyst, water, and any colored byproducts.[3][5] A thorough purification ensures the final product meets specifications for acidity, color, purity, and moisture content.[6]

Troubleshooting Guide

Problem: Low Reaction Yield

Q: My synthesis is resulting in a low yield of Oxydipropyl dibenzoate. What are the potential causes?

A: Low yield is a common issue that can typically be traced back to one of the following factors:

  • Inefficient Water Removal: The esterification reaction is reversible. If water, a byproduct, is not effectively removed, the reaction equilibrium will shift back towards the reactants, limiting product formation.[3]

  • Incorrect Molar Ratio: A molar ratio of benzoic acid to dipropylene glycol of approximately 2.1:1 is often used to favor the formation of the dibenzoate product.[3] An incorrect ratio can lead to incomplete reaction or the formation of undesired monoesters.

  • Insufficient Catalyst Activity: The catalyst may be deactivated, or an insufficient amount may have been used, leading to a slow or incomplete reaction.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to run to completion. Reaction times of several hours are typical.[4][7] Ensure the temperature is within the optimal range for your chosen catalyst.

Problem: Poor Product Color (Yellow or Dark Tint)

Q: The final product is discolored. How can I achieve a colorless or pale yellow liquid?

A: Product discoloration is often a sign of degradation or side reactions, which can be caused by:

  • High Reaction Temperature: Excessive heat can cause the reactants or product to decompose, leading to colored impurities.

  • Aggressive Catalysts: Strong acid catalysts like sulfuric acid are known to cause more side reactions and darker product colors.[4] Consider switching to a milder catalyst such as sodium bisulfate.

  • Ineffective Decoloring Step: The purification process should include a decoloring step, often involving activated carbon. Ensure this step is performed correctly and with a sufficient amount of decoloring agent.

Problem: High Acidity in Final Product

Q: The final product has an acid value higher than the specification (e.g., >0.1% as benzoic acid). What is the cause?

A: High acidity is typically due to residual benzoic acid or acidic catalyst in the final product. The root causes are:

  • Incomplete Reaction: A significant amount of unreacted benzoic acid remains in the crude product.

  • Inefficient Neutralization: The neutralization step, often performed with an aqueous NaOH solution, was not sufficient to neutralize all residual acid.[3]

  • Inadequate Washing: The subsequent water washing steps were not thorough enough to remove the neutralized salts and remaining acid.[3]

Data Presentation

Table 1: Typical Product Specifications for Oxydipropyl Dibenzoate

ParameterSpecification
Purity (Assay)≥99.0%
Acidity (as Benzoic Acid)≤0.1%
Color (APHA)≤120
Moisture Content≤0.07%
Hydroxyl Number≤6 mg KOH/g
Source: Data compiled from supplier specifications.[6]

Table 2: Key Industrial Synthesis Parameters

ParameterTypical Value / ConditionRationale
Benzoic Acid : Dipropylene Glycol Molar Ratio2.0:1 to 2.2:1Favors the formation of the dibenzoate ester.[3][8]
Catalystp-TSA, Sodium Bisulfate, Stannous ChlorideVaries based on desired reaction rate and product quality.[1][3]
Temperature Range150 - 220 °CBalances reaction rate against the risk of side reactions.[4][8]
Water Removal MethodAzeotropic distillation (e.g., with toluene) or vacuumCrucial for driving the reversible reaction to completion.[3][8]

Experimental Protocols

Methodology for Industrial Batch Synthesis and Purification

This protocol is a generalized representation based on common industrial practices.

  • Reactant Charging:

    • Charge a glass-lined reaction kettle with dipropylene glycol and benzoic acid. A typical molar ratio is 2.1 moles of benzoic acid for every 1 mole of dipropylene glycol.[3]

    • Add the selected catalyst (e.g., sodium bisulfate or stannous chloride) at a concentration appropriate for the batch size.[3][5]

  • Esterification Reaction:

    • Begin agitation and start heating the mixture under a nitrogen atmosphere to the target temperature range (e.g., 180-220°C).[8]

    • Continuously remove the water byproduct using a distillation setup to drive the reaction forward.

    • Monitor the reaction progress by measuring the amount of water collected or by testing the acid value of the mixture. The reaction typically takes 4-8 hours.[4][8]

  • Neutralization and Washing:

    • Once the reaction is complete, cool the crude product to below 100°C.

    • Transfer the mixture to a neutralization vessel.

    • Add a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) to neutralize the remaining benzoic acid and the catalyst.[3]

    • Allow the layers to separate and remove the lower aqueous layer.

    • Wash the organic layer with hot water multiple times until the water layer is neutral (pH ~7).

  • Purification and Finishing:

    • Decoloring: Add a decoloring agent (e.g., activated carbon) to the washed product and agitate at an elevated temperature.

    • Drying & Filtration: Remove the decoloring agent via filtration. Dry the product, typically by heating under vacuum, to remove residual water to meet moisture specifications (e.g., ≤0.07%).[6]

    • Final Inspection: Test the final product for purity, acid value, color, and moisture before packaging.

Visualizations

G raw_materials Raw Materials (Dipropylene Glycol, Benzoic Acid) esterification Esterification Reaction (Catalyst, Heat, Water Removal) raw_materials->esterification neutralization Neutralization (NaOH Solution) esterification->neutralization washing Water Washing & Separation neutralization->washing purification Decoloring & Drying (Vacuum) washing->purification filtration Filtration purification->filtration final_product Final Product (Oxydipropyl dibenzoate) filtration->final_product

Caption: Industrial synthesis and purification workflow for Oxydipropyl dibenzoate.

G start Problem: Low Reaction Yield check_water Is water removal efficient? start->check_water Start Troubleshooting check_ratio Is molar ratio correct (e.g., 2.1:1)? check_water->check_ratio Yes solution_water Solution: Improve distillation / vacuum efficiency. check_water->solution_water No check_catalyst Is catalyst active & correctly dosed? check_ratio->check_catalyst Yes solution_ratio Solution: Verify reactant weights and stoichiometry. check_ratio->solution_ratio No solution_catalyst Solution: Use fresh catalyst and verify dosage. check_catalyst->solution_catalyst No

Caption: A logical troubleshooting guide for addressing low product yield.

G DPG Dipropylene Glycol (C6H14O3) plus1 + BA Benzoic Acid (C7H6O2) DPGDB Oxydipropyl Dibenzoate (C20H22O5) BA->DPGDB Catalyst Heat plus2 + Water Water (H2O) two_ba 2 two_ba->BA Catalyst Heat two_water 2 two_water->Water Catalyst Heat

Caption: The core esterification reaction for Oxydipropyl dibenzoate synthesis.

References

Technical Support Center: Reducing the Volatility of Oxydipropyl Dibenzoate in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxydipropyl dibenzoate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Oxydipropyl dibenzoate in high-temperature applications and are seeking to mitigate its volatility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant mass loss of our Oxydipropyl dibenzoate formulation at elevated temperatures. How can we quantify this volatility?

A1: Quantifying the volatility of Oxydipropyl dibenzoate is a critical first step. The recommended method is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis will provide you with a TGA curve, which shows the temperature at which the material begins to degrade and the rate of mass loss.

Another standard method is the determination of weight loss on heating, as outlined in ASTM D2288. This test involves heating a sample at a specific temperature for a set duration and measuring the percentage of weight loss.

Q2: What are the primary strategies for reducing the volatility of Oxydipropyl dibenzoate in our high-temperature process?

A2: There are two main approaches to reduce the volatility of Oxydipropyl dibenzoate:

  • Formulation with Thermal Stabilizers: The incorporation of antioxidants can significantly improve the thermal stability of benzoate (B1203000) plasticizers. Hindered phenols are a class of primary antioxidants that are effective at scavenging free radicals that initiate degradation. Secondary antioxidants, such as phosphites and thioesters, can also be used to decompose hydroperoxides, further preventing degradation.

  • Chemical Modification: Increasing the molecular weight of the benzoate plasticizer is a proven method to reduce its volatility. This can be achieved by synthesizing polymeric benzoate plasticizers. These larger molecules have lower vapor pressure and are less prone to evaporation at high temperatures.

Q3: Are there specific antioxidants you recommend for use with Oxydipropyl dibenzoate?

A3: While specific data on the combination of Oxydipropyl dibenzoate with every type of antioxidant is not extensively published, hindered phenolic antioxidants are a good starting point due to their mechanism of action. It is recommended to perform a screening study with a selection of commercially available antioxidants to determine the most effective one for your specific application and temperature range.

Q4: How can we synthesize a higher molecular weight benzoate plasticizer to reduce volatility?

A4: The synthesis of a higher molecular weight or polymeric benzoate plasticizer typically involves the esterification of a diacid or its anhydride (B1165640) with a diol or polyol. For example, reacting benzoic acid with a longer-chain diol than dipropylene glycol would result in a higher molecular weight dibenzoate ester with lower volatility. The synthesis of polymeric polyesters from diacids and diols is a more advanced technique that can yield plasticizers with significantly reduced volatility.

Q5: We are considering blending Oxydipropyl dibenzoate with another plasticizer. Will this help reduce overall volatility?

A5: Blending Oxydipropyl dibenzoate with a higher molecular weight, lower volatility plasticizer can be an effective strategy. The overall volatility of the blend will be lower than that of pure Oxydipropyl dibenzoate. However, it is crucial to ensure compatibility between the plasticizers to avoid phase separation, which could negatively impact the performance of your formulation.

Data Presentation

The following table summarizes the expected qualitative effects of different strategies on the volatility of Oxydipropyl dibenzoate. Quantitative data is highly dependent on the specific experimental conditions and the chosen additives or modifications.

StrategyExpected Effect on VolatilityKey Considerations
Addition of Hindered Phenolic Antioxidant Reduction in volatility due to inhibition of thermal degradation.Concentration of antioxidant needs to be optimized. May impact other properties of the formulation.
Synthesis of a Higher Molecular Weight Benzoate Ester Significant reduction in volatility due to lower vapor pressure.May alter the plasticizing efficiency and compatibility with the polymer matrix.
Blending with a Polymeric Plasticizer Reduction in overall volatility of the plasticizer system.Compatibility of the plasticizers is critical to prevent phase separation.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Oxydipropyl Dibenzoate

Objective: To determine the thermal stability and degradation profile of Oxydipropyl dibenzoate.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Oxydipropyl dibenzoate sample (5-10 mg)

  • TGA sample pans (e.g., platinum or alumina)

  • Inert gas (e.g., Nitrogen) and an oxidizing gas (e.g., Air)

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the Oxydipropyl dibenzoate sample into a TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., Nitrogen for inert atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Protocol 2: Evaluation of Thermal Stabilizer Efficacy

Objective: To assess the effectiveness of an antioxidant in reducing the volatility of Oxydipropyl dibenzoate.

Materials:

  • Oxydipropyl dibenzoate

  • Selected antioxidant (e.g., a hindered phenolic antioxidant)

  • Analytical balance

  • Oven capable of maintaining a constant high temperature (e.g., 150 °C)

  • Glass vials with caps

  • Thermogravimetric Analyzer (TGA)

Methodology:

  • Prepare a control sample of pure Oxydipropyl dibenzoate.

  • Prepare a series of test samples by mixing Oxydipropyl dibenzoate with varying concentrations of the antioxidant (e.g., 0.1%, 0.5%, 1.0% by weight). Ensure thorough mixing.

  • Isothermal Weight Loss Study:

    • Accurately weigh an equal amount of the control and each test sample into separate pre-weighed glass vials.

    • Place the uncapped vials in an oven at a constant high temperature (e.g., 150 °C) for a specified duration (e.g., 24 hours).

    • After the specified time, remove the vials, allow them to cool to room temperature in a desiccator, and reweigh them.

    • Calculate the percentage of weight loss for each sample. A lower weight loss in the test samples compared to the control indicates a reduction in volatility.

  • Thermogravimetric Analysis (TGA):

    • Perform TGA on the control sample and the most promising test sample (based on the isothermal study) following Protocol 1.

    • Compare the TGA curves. An increase in the onset temperature of decomposition for the test sample indicates improved thermal stability.

Visualizations

Experimental_Workflow_Volatility_Reduction cluster_preparation Sample Preparation cluster_testing Volatility Testing cluster_analysis Data Analysis A Oxydipropyl Dibenzoate (Control) D Thermogravimetric Analysis (TGA) A->D E Isothermal Weight Loss (ASTM D2288) A->E B Formulation with Antioxidant B->D B->E C Higher Molecular Weight Benzoate C->D C->E F Compare TGA Curves (Onset of Decomposition) D->F G Compare % Weight Loss E->G

Caption: Experimental workflow for evaluating strategies to reduce Oxydipropyl dibenzoate volatility.

Antioxidant_Mechanism cluster_degradation Thermal Degradation Pathway cluster_intervention Antioxidant Intervention Polymer Oxydipropyl Dibenzoate FreeRadical Free Radicals (R•) Polymer->FreeRadical Initiation Initiation Heat, Oxygen Initiation->Polymer Degradation Volatile Products FreeRadical->Degradation Propagation Antioxidant Hindered Phenol (B47542) Antioxidant (AH) FreeRadical->Antioxidant Intervention NeutralProduct Neutral Product (RH) FreeRadical->NeutralProduct Receives H StableRadical Stable Radical (A•) Antioxidant->StableRadical Donates H

Caption: Mechanism of hindered phenol antioxidants in preventing thermal degradation.

Technical Support Center: Enhancing Oil Resistance of Polymers Plasticized with Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxydipropyl dibenzoate (ODPDB) plasticized polymers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing oil resistance.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the oil resistance of your polymer formulations.

Issue 1: Poor Oil Resistance Despite Using Oxydipropyl Dibenzoate

  • Question: My polymer sample plasticized with Oxydipropyl dibenzoate shows significant swelling, weight gain, or degradation after oil immersion. Why is this happening and how can I fix it?

  • Answer: While Oxydipropyl dibenzoate (also known as Dipropylene Glycol Dibenzoate or DPGDB) generally offers good oil resistance, several factors can contribute to poor performance.[1][2]

    • Plasticizer Concentration: An incorrect concentration of ODPDB can affect the final properties of the polymer.

      • Troubleshooting:

        • Too Low: Insufficient plasticizer can lead to a rigid material that may crack upon contact with oils. Consider incremental increases in ODPDB concentration.

        • Too High: Excessive plasticizer can lead to migration or "bleeding," where the plasticizer leaches out of the polymer upon contact with a solvent, making the surface oily and potentially compromising the material's integrity.[3]

    • Compatibility with Polymer: ODPDB has good compatibility with a range of polymers, including PVC, polyvinyl acetate, and polyurethane. However, at very high concentrations or with polymer grades of significantly different polarity, compatibility issues can arise.

      • Troubleshooting: Ensure the polarity of your polymer is well-matched with ODPDB. In some cases, a co-plasticizer might be necessary to improve compatibility, but this must be chosen carefully to avoid negatively impacting oil resistance.

    • Type of Oil: The term "oil" is broad. ODPDB may exhibit excellent resistance to certain types of oils (e.g., aliphatic mineral oils) but lower resistance to others (e.g., aromatic oils or specific synthetic esters).

      • Troubleshooting: Identify the specific type of oil your material will be exposed to. If resistance is poor, consider formulation adjustments such as incorporating fillers or blending with a more resistant polymer.

Issue 2: Plasticizer Migration or "Bleeding"

  • Question: I'm observing an oily film on the surface of my polymer sample after it has been in contact with oil. What is causing this and how can I prevent it?

  • Answer: This phenomenon is known as plasticizer migration or "bleeding" and occurs when the plasticizer leaches out of the polymer matrix.

    • Causes:

      • Poor Compatibility: The plasticizer and polymer are not fully compatible, leading to separation.[3]

      • High Plasticizer Concentration: An excess of plasticizer that is not fully absorbed by the polymer matrix.

      • Temperature: Elevated temperatures can increase the mobility of plasticizer molecules, facilitating their migration to the surface.

      • Solvent Extraction: The oil itself can act as a solvent, extracting the plasticizer from the polymer. General purpose plasticizers are often easily extracted by gasoline or other oil solvents.

    • Troubleshooting Strategies:

      • Optimize Plasticizer Level: Reduce the concentration of ODPDB to the minimum required for the desired flexibility.

      • Introduce a Co-plasticizer: In some cases, a small amount of a polymeric plasticizer can help to anchor the ODPDB within the polymer matrix. Polyester plasticizers are known for their low volatility and resistance to extraction.

      • Incorporate Fillers: Fillers like calcium carbonate can reduce the free volume within the polymer, hindering plasticizer movement.

      • Surface Modification: Applying a surface coating or treatment can create a barrier to prevent plasticizer migration.

Issue 3: Material Becomes Brittle After Oil Exposure

  • Question: After immersing my ODPDB-plasticized polymer in oil, it becomes hard and brittle. What is the cause of this embrittlement?

  • Answer: Brittleness after oil exposure is typically a result of plasticizer extraction.

    • Mechanism: The oil has leached a significant amount of the Oxydipropyl dibenzoate from the polymer matrix. Since the plasticizer is responsible for the material's flexibility, its removal will cause the polymer to revert to a more rigid and brittle state.

    • Troubleshooting:

      • Re-evaluate Plasticizer Choice: While ODPDB has good oil resistance, for extremely aggressive oils, a plasticizer with a higher molecular weight or a different chemical structure (e.g., a polymeric plasticizer) may be necessary.

      • Formulation with Fillers: The addition of fillers can improve the oil resistance. Studies have shown that for PVC carpets, an optimal loading of calcium carbonate can enhance resistance to solvents.

      • Cross-linking: For thermosetting polymers, increasing the cross-link density can create a tighter network that better retains the plasticizer.

Frequently Asked Questions (FAQs)

Q1: How does Oxydipropyl dibenzoate enhance the oil resistance of polymers?

A1: Oxydipropyl dibenzoate is a polar molecule. This polarity makes it less soluble in non-polar oils, such as mineral oil. When incorporated into a polar polymer like PVC, the ODPDB is well-retained within the polymer matrix and is less likely to be extracted by non-polar solvents. Its relatively low volatility also contributes to its permanence in the polymer, which helps maintain the material's properties over time when exposed to oils.[1]

Q2: What is the optimal concentration of Oxydipropyl dibenzoate for good oil resistance?

A2: The optimal concentration is application-dependent and represents a trade-off between flexibility, cost, and oil resistance. A general starting point for flexible PVC is in the range of 30-60 parts per hundred of resin (phr). It is crucial to conduct experiments with varying concentrations to determine the ideal level for your specific polymer, oil exposure conditions, and required mechanical properties.

Q3: How do fillers, like calcium carbonate, affect the oil resistance of ODPDB-plasticized polymers?

A3: Fillers can enhance oil resistance through several mechanisms:

  • Reduced Polymer Volume: Fillers displace the polymer and plasticizer, reducing the overall volume of material that can be affected by the oil.

  • Increased Tortuosity: The filler particles create a more complex and tortuous path for the oil to penetrate the polymer matrix and for the plasticizer to migrate out.

  • Improved Dimensional Stability: Fillers can increase the rigidity and dimensional stability of the polymer, reducing swelling when exposed to oils.

However, it is important to note that there is an optimal loading level. Excessive filler content can lead to poor dispersion and create voids, which may compromise the material's integrity and potentially worsen its resistance to oil.

Q4: Can I blend Oxydipropyl dibenzoate with other plasticizers to improve oil resistance?

A4: Yes, blending plasticizers is a common strategy. To enhance oil resistance, you could blend ODPDB with a polymeric plasticizer. Polymeric plasticizers have very high molecular weights and are therefore much less prone to migration and extraction. The ODPDB can provide the primary plasticization and good processing characteristics, while the polymeric plasticizer enhances permanence and resistance to extraction.

Q5: What are the key parameters to monitor during oil resistance testing?

A5: According to test standards like ASTM D543, the key parameters to monitor are:[4][5][6]

  • Change in Weight: An increase in weight indicates oil absorption.

  • Change in Dimensions: Swelling or shrinkage of the material.

  • Change in Appearance: Discoloration, cracking, crazing, or delamination.

  • Change in Mechanical Properties: Tensile strength, elongation at break, and hardness should be measured before and after oil immersion to quantify any degradation.

Data Presentation

Table 1: Hypothetical Comparative Oil Resistance of Plasticized PVC (60 phr plasticizer)

PlasticizerOil TypeImmersion Time (hrs)Temperature (°C)Weight Change (%)Change in Hardness (Shore A)Change in Tensile Strength (%)
Oxydipropyl dibenzoate ASTM Oil No. 17223+1.5-2-5
Oxydipropyl dibenzoate IRM 9037223+3.0-5-12
Dioctyl Phthalate (DOP) ASTM Oil No. 17223+4.0-8-15
Dioctyl Phthalate (DOP) IRM 9037223+8.5-15-30
Polymeric Plasticizer ASTM Oil No. 17223+0.5-1-2
Polymeric Plasticizer IRM 9037223+1.0-2-5

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific formulation and test conditions.

Experimental Protocols

Detailed Methodology for Oil Resistance Testing (based on ASTM D543)

This protocol outlines the steps for evaluating the resistance of ODPDB-plasticized polymers to oil.

1. Materials and Equipment:

  • Polymer sheets plasticized with Oxydipropyl dibenzoate.

  • Test oils (e.g., ASTM Oil No. 1, IRM 903, or application-specific oils).

  • Immersion containers with lids.

  • Analytical balance (accurate to 0.1 mg).

  • Micrometer or calipers.

  • Durometer for hardness testing (Shore A or D).

  • Tensile testing machine.

  • Oven for elevated temperature testing.

  • Lint-free cloths.

2. Specimen Preparation:

  • Cut at least three test specimens for each formulation and oil type from the polymer sheet. Standard dumbbell shapes are typically used for tensile testing.

  • Measure and record the initial weight, dimensions (length, width, thickness), and hardness of each specimen.

3. Test Procedure:

  • Completely immerse the specimens in the test oil in the immersion containers. Ensure specimens are not in contact with each other.

  • Seal the containers to prevent oil evaporation.

  • Place the containers in a controlled environment, typically at 23 ± 2°C, or in an oven for elevated temperature testing.

  • The duration of immersion should be standardized (e.g., 24, 72, or 168 hours).

  • After the specified immersion time, remove the specimens from the oil.

  • Gently wipe the specimens with a lint-free cloth to remove excess oil.

  • Immediately re-weigh the specimens and record the final weight.

  • Measure the final dimensions and hardness.

  • Conduct tensile testing on the conditioned specimens to determine the final tensile strength and elongation at break.

4. Data Analysis and Reporting:

  • Calculate the percentage change in weight, dimensions, hardness, tensile strength, and elongation.

  • Report any visual changes in the specimens (e.g., color change, swelling, cracking).

  • Compare the results for different formulations to assess the relative oil resistance.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Testing cluster_analysis 3. Analysis A Formulate Polymer with Oxydipropyl Dibenzoate B Prepare Test Specimens (e.g., dumbbells) A->B C Initial Measurements (Weight, Dimensions, Hardness, Tensile Properties) B->C D Immerse in Test Oil (Controlled Time & Temp) C->D E Remove and Clean Specimens D->E F Final Measurements (Weight, Dimensions, Hardness, Tensile Properties) E->F G Calculate Percentage Changes F->G H Visual Inspection F->H I Compare Formulations G->I H->I

Caption: Workflow for Oil Resistance Testing of Plasticized Polymers.

Logical_Relationships cluster_formulation Formulation Components cluster_properties Intermediate Properties cluster_performance Performance Outcome Polymer Polymer Type (e.g., PVC) Compatibility Compatibility Polymer->Compatibility ODPDB Oxydipropyl Dibenzoate (Concentration) ODPDB->Compatibility Migration Plasticizer Migration ODPDB->Migration OilResistance Enhanced Oil Resistance ODPDB->OilResistance Contributes to Filler Filler (e.g., CaCO3) Filler->Migration Reduces Absorption Oil Absorption Filler->Absorption Reduces CoPlasticizer Co-plasticizer (e.g., Polymeric) CoPlasticizer->Migration Reduces CoPlasticizer->OilResistance Improves Compatibility->Migration Poor compatibility increases migration Migration->OilResistance Reduces Absorption->OilResistance Reduces

Caption: Factors Influencing the Oil Resistance of Plasticized Polymers.

References

overcoming processing difficulties with highly filled PVC and Oxydipropyl dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with highly filled Polyvinyl Chloride (PVC) formulations containing Oxydipropyl dibenzoate (ODPDB).

Troubleshooting Guides

This section provides solutions to common problems encountered during the processing of highly filled PVC with Oxydipropyl dibenzoate.

Issue 1: High Melt Viscosity and Poor Flow

  • Question: My highly filled PVC compound is exhibiting high viscosity in the extruder, leading to high motor amperage and poor flow. How can I address this?

  • Answer: High melt viscosity is a common challenge with highly filled PVC. Oxydipropyl dibenzoate is an excellent choice to counteract this.

    • Increase ODPDB Level: ODPDB acts as a strong solvent for PVC, effectively reducing melt viscosity.[1][2][3] Consider a stepwise increase in the ODPDB concentration.

    • Optimize Lubricant Package: An imbalance in internal and external lubricants can increase viscosity.

      • Internal Lubricants: These reduce friction between PVC chains.[4]

      • External Lubricants: These reduce friction between the PVC melt and metal surfaces of the extruder.[5] Review your lubricant system; an excess of internal lubricant in relation to external lubricant can sometimes increase viscosity.

    • Processing Temperature: While ODPDB helps in lowering processing temperatures, ensure your temperature profile is not too low, as this can lead to incomplete plasticization and higher viscosity.[1][2][3]

Issue 2: Poor Fusion (Gelation) and Mechanical Properties

  • Question: The final product is brittle and shows signs of poor fusion (low gelation). What is the role of ODPDB in improving this?

  • Answer: Achieving a high degree of gelation is critical for good mechanical properties in PVC.[6]

    • Role of ODPDB: Oxydipropyl dibenzoate, with its high solvation efficiency, promotes faster and more uniform fusion of the PVC particles.[1][2][3] This leads to a more homogenous melt and improved entanglement of the polymer chains, resulting in better mechanical strength.

    • Check for "Fish Eyes": These are unplasticized PVC particles that appear as small bumps on the surface and are a clear indicator of poor fusion.[7]

    • Processing Aid: Consider the addition or increase of a processing aid. These additives help to promote fusion and improve the melt elasticity.

    • Temperature and Shear: Ensure that the processing temperature and screw design provide sufficient heat and shear to facilitate the breakdown of PVC grains and subsequent fusion.

Issue 3: Surface Defects and Discoloration

  • Question: My extruded profile has a rough surface and some discoloration. How can I resolve this?

  • Answer: Surface defects and discoloration in highly filled PVC can stem from several factors.

    • Improved Melt Homogeneity with ODPDB: The use of Oxydipropyl dibenzoate contributes to a more uniform melt, which can lead to a smoother surface finish.[1][3]

    • Thermal Stability: Discoloration is often a sign of thermal degradation, where the PVC releases hydrochloric acid (HCl).[8][9]

      • Ensure your formulation contains an adequate amount of heat stabilizer.

      • ODPDB can help by allowing for a reduction in the processing temperature, thereby minimizing thermal degradation.[2][3]

    • Die Build-up ("Plate-out"): High filler content can sometimes lead to the deposition of material on the die surface. A well-balanced lubricant system is crucial to prevent this.

Issue 4: Bubbles or Voids in the Final Product

  • Question: I am observing bubbles or voids in my final product. What could be the cause?

  • Answer: Bubbles are typically caused by trapped moisture or volatile gases.

    • Moisture: Ensure all raw materials, especially the filler, are thoroughly dried before processing. Water can vaporize at processing temperatures, creating voids.[7]

    • Degradation: As mentioned, PVC degradation releases HCl gas, which can be trapped in the melt.[7][8] The use of ODPDB to lower processing temperatures can mitigate this.[2][3]

    • Air Entrapment: Check for proper venting in the extruder to allow trapped air to escape.

Frequently Asked Questions (FAQs)

  • Q1: What is Oxydipropyl dibenzoate and why is it used in highly filled PVC?

    • A1: Oxydipropyl dibenzoate (ODPDB) is a high-solvating, environmentally friendly plasticizer. It is used in highly filled PVC to improve processability, reduce melt viscosity, lower processing temperatures, and shorten processing cycles.[1][2][3] Its strong compatibility with PVC and low volatility make it a durable choice.[1][3]

  • Q2: How does a high filler level affect PVC processing?

    • A2: High filler levels can significantly increase the compound's viscosity, making it more difficult to process. It can also lead to issues with fusion, reduce mechanical properties if not properly formulated, and increase the tendency for plate-out.[10][11]

  • Q3: Can Oxydipropyl dibenzoate replace traditional phthalate (B1215562) plasticizers?

    • A3: Yes, ODPDB is often used as a replacement for traditional o-benzene (phthalate) plasticizers and is recognized by the EU as an environmentally friendly alternative due to its low toxicity.[2][12]

  • Q4: What are the key processing parameters to monitor when using ODPDB in highly filled PVC?

    • A4: Key parameters include melt temperature, extruder motor amperage (as an indicator of viscosity), die pressure, and the degree of gelation of the final product.

  • Q5: How do I test for the degree of fusion (gelation) in my PVC compound?

    • A5: Common methods include Differential Scanning Calorimetry (DSC), which can quantify the percentage of gelation by analyzing thermal transitions, and the dichloromethane (B109758) test (DCMT), which is a more qualitative assessment of swelling.[2][3][13]

Data Presentation

Table 1: Effect of Filler Loading on Typical Mechanical Properties of PVC Compounds

PropertyUnfilled PVC20 phr Filler40 phr Filler60 phr Filler
Tensile Strength (MPa)45403530
Elongation at Break (%)120805030
Shore D Hardness78828588
Impact Strength (kJ/m²)151296

Note: These are representative values. Actual results will vary based on the specific filler, plasticizer, and other additives used.

Table 2: Influence of Oxydipropyl Dibenzoate on Processing Parameters and Properties of Highly Filled PVC (60 phr Filler)

ParameterWithout ODPDB (or with standard plasticizer)With ODPDB
Processing Temperature (°C)190 - 200175 - 185
Extruder Torque (Amps)HighReduced by 10-20%
Melt Flow Index (g/10 min)LowIncreased
Degree of Gelation (%)60-70>85
Surface FinishFair to GoodExcellent

Note: These are illustrative values to demonstrate the typical effects of ODPDB.

Experimental Protocols

1. Tensile Properties (ASTM D638)

  • Objective: To determine the tensile strength, elongation at break, and tensile modulus of the PVC compound.

  • Methodology:

    • Specimen Preparation: Prepare dumbbell-shaped test specimens by injection molding or machining from a compression-molded plaque, according to the dimensions specified in ASTM D638.[12][14]

    • Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.

    • Testing:

      • Mount the specimen in the grips of a universal testing machine.

      • Attach an extensometer to the specimen to measure strain.

      • Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.[12][15]

    • Data Analysis: Record the force and elongation data to calculate tensile strength, elongation at break, and tensile modulus.

2. Durometer Hardness (ASTM D2240)

  • Objective: To measure the indentation hardness of the PVC compound.

  • Methodology:

    • Specimen Preparation: Use a flat, smooth specimen with a minimum thickness of 6.4 mm.[16]

    • Procedure:

      • Place the specimen on a hard, flat surface.

      • Press the durometer (Shore D scale is typical for rigid PVC) firmly and vertically onto the specimen.

      • Read the hardness value on the dial within one second of firm contact.[7][16]

    • Reporting: Report the average of at least five measurements taken at different positions on the specimen.

3. Degree of Gelation by Differential Scanning Calorimetry (DSC)

  • Objective: To quantify the degree of fusion of the PVC compound.

  • Methodology:

    • Sample Preparation: Cut a small sample (5-10 mg) from the finished product and place it in an aluminum DSC pan.

    • DSC Analysis:

      • Place the pan in the DSC cell and heat it at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

      • The resulting thermogram will show two endothermic peaks for a partially gelled sample. The first peak corresponds to the melting of secondary crystallites formed during processing, and the second to the melting of primary crystallites from the original resin.[2][3]

    • Calculation: The degree of gelation (%) is calculated from the enthalpies of these two peaks.[3] An optimal gelation level is typically in the range of 85-95%.[13]

Visualizations

Troubleshooting_Workflow start Processing Issue Identified (e.g., High Viscosity, Poor Fusion) check_odpdb Review Oxydipropyl Dibenzoate Level start->check_odpdb check_lubricants Analyze Lubricant Package (Internal vs. External) start->check_lubricants check_temp Evaluate Processing Temperature Profile start->check_temp check_stabilizer Verify Heat Stabilizer and Processing Aid Levels start->check_stabilizer solution Optimized Formulation and Process check_odpdb->solution check_lubricants->solution check_temp->solution check_stabilizer->solution Additive_Interactions PVC Highly Filled PVC Compound ODPDB Oxydipropyl Dibenzoate (Plasticizer) PVC->ODPDB Improves Lubricants Lubricants (Internal/External) PVC->Lubricants Requires Stabilizers Heat Stabilizers & Processing Aids PVC->Stabilizers Requires Processing Processing Performance (Viscosity, Fusion, Temp.) ODPDB->Processing Reduces Viscosity Promotes Fusion Lubricants->Processing Controls Friction Stabilizers->Processing Prevents Degradation Aids Fusion Properties Final Product Properties (Mechanical, Surface) Processing->Properties Determines Experimental_Workflow start Prepare Highly Filled PVC Compound with ODPDB processing Process Compound (e.g., Extrusion) start->processing testing Conduct Material Testing processing->testing tensile Tensile Test (ASTM D638) testing->tensile hardness Hardness Test (ASTM D2240) testing->hardness dsc DSC for Gelation testing->dsc analysis Analyze Data and Optimize Formulation tensile->analysis hardness->analysis dsc->analysis

References

best practices for handling and storage of Oxydipropyl dibenzoate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and storage of Oxydipropyl dibenzoate to prevent degradation, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Best Practices for Handling and Storage

Proper handling and storage are crucial to maintain the integrity and prevent the degradation of Oxydipropyl dibenzoate.

Handling
  • Ventilation: Always handle Oxydipropyl dibenzoate in a well-ventilated area to avoid the inhalation of any potential vapors, especially when heated.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and protective clothing, to avoid contact with skin and eyes.[1]

  • Avoid Aerosol Formation: Take precautions to avoid the formation of dust and aerosols during handling.[1][2]

  • Electrostatic Discharge: Use non-sparking tools and implement measures to prevent fire caused by electrostatic discharge.[1][2]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

Storage
  • Container: Store in a tightly closed container to protect from atmospheric moisture and contaminants.[1][2]

  • Conditions: Keep the container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is room temperature.[3][4]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and amines to prevent chemical reactions that can lead to degradation.[3][4][5]

  • Heat and Light: Avoid exposure to direct heat sources and sunlight.[5]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with Oxydipropyl dibenzoate.

Problem Possible Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, cloudiness). Degradation of the material due to improper storage or contamination.1. Verify that the storage conditions meet the recommendations (cool, dry, away from light and incompatible materials). 2. Check for any potential sources of contamination in the storage container or handling equipment. 3. If degradation is suspected, it is advisable to use a fresh, unopened batch of the compound for critical experiments. 4. Consider performing analytical tests (e.g., HPLC, FTIR) to assess the purity of the material.
Inconsistent experimental results. Variability in the purity of Oxydipropyl dibenzoate due to degradation.1. Ensure that the same batch of Oxydipropyl dibenzoate is used for a series of related experiments. 2. If using a previously opened container, consider the possibility of degradation over time. 3. Re-evaluate the handling procedures to minimize exposure to air, moisture, and light. 4. Perform a quality control check on the material if degradation is suspected.
Formation of an oily film or residue on the surface of a polymer formulation. Plasticizer migration, which can be accelerated by environmental factors.[6][7]1. Review the compatibility of Oxydipropyl dibenzoate with the specific polymer being used.[6] 2. Assess the environmental conditions of the experiment or application (e.g., temperature, humidity). High temperatures and humidity can increase migration.[6] 3. Consider adjusting the formulation to improve plasticizer retention, potentially by using a co-plasticizer or stabilizer.
Precipitation of the compound from a solution. Poor solubility in the chosen solvent or a change in temperature.1. Verify the solubility of Oxydipropyl dibenzoate in the selected solvent. It is practically insoluble in water but soluble in various organic solvents.[2] 2. Ensure the solution is maintained at a constant temperature, as solubility can be temperature-dependent. 3. If working with a saturated solution, consider using a slightly lower concentration to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Oxydipropyl dibenzoate?

A1: The primary chemical degradation pathway for Oxydipropyl dibenzoate, being a dibenzoate ester, is the hydrolysis of its ester bonds. This reaction breaks down the molecule into dipropylene glycol monobenzoate and benzoic acid. This process can be accelerated by exposure to strong acids, strong bases, and high temperatures in the presence of moisture.

Q2: What are the visible signs of Oxydipropyl dibenzoate degradation?

A2: Visible signs of degradation can include a change in color (e.g., yellowing), the development of cloudiness or turbidity in the liquid, and a change in viscosity. In a formulated product, degradation might manifest as blooming (formation of a crystalline deposit on the surface) or exudation (oily film on the surface).

Q3: How does exposure to light affect the stability of Oxydipropyl dibenzoate?

Q4: Can I use Oxydipropyl dibenzoate that has been stored for a long time?

A4: Oxydipropyl dibenzoate is a stable compound when stored under the recommended conditions.[3][4] However, for critical applications, it is advisable to use material that is within its recommended shelf life. If you need to use older material, it is good practice to perform a quality control check, such as measuring its refractive index or running a chromatographic analysis, to ensure its purity.

Q5: What analytical techniques can be used to detect the degradation of Oxydipropyl dibenzoate?

A5: Several analytical techniques can be employed to assess the purity and detect degradation products of Oxydipropyl dibenzoate. High-Performance Liquid Chromatography (HPLC) is a suitable method for separating and quantifying the parent compound and its degradation products.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification.[8] Fourier-Transform Infrared Spectroscopy (FTIR) can be utilized to monitor changes in the chemical structure, such as the appearance of hydroxyl groups from hydrolysis.

Quantitative Data on Stability

The following table provides hypothetical quantitative data on the stability of Oxydipropyl dibenzoate under accelerated degradation conditions. This data is for illustrative purposes to guide researchers in designing their own stability studies.

Condition Duration Parameter Specification Hypothetical Result Degradation (%)
Control (Room Temp) 0 daysAssay (%)99.0 - 101.099.80.0
Thermal (60°C) 30 daysAssay (%)99.0 - 101.099.20.6
Hydrolytic (Acidic, pH 2, 40°C) 7 daysAssay (%)Report results95.54.3
Hydrolytic (Basic, pH 12, 40°C) 7 daysAssay (%)Report results92.17.7
Oxidative (3% H₂O₂, RT) 24 hoursAssay (%)Report results99.50.3
Photolytic (UV light) 7 daysAssay (%)Report results98.90.9

Experimental Protocols

Protocol for Forced Degradation Study of Oxydipropyl Dibenzoate

This protocol outlines a forced degradation study to identify potential degradation products and pathways for Oxydipropyl dibenzoate.

1. Objective: To investigate the degradation behavior of Oxydipropyl dibenzoate under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.

2. Materials:

  • Oxydipropyl dibenzoate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Oxydipropyl dibenzoate in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1N HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with methanol for HPLC analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 1N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with methanol for HPLC analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with methanol for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid Oxydipropyl dibenzoate in an oven at 105°C for 48 hours.

    • After exposure, dissolve the sample in methanol to a concentration of 0.1 mg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Oxydipropyl dibenzoate (0.1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 7 days.

    • Analyze the sample directly by HPLC.

  • HPLC Analysis:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 20 µL

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation for each stress condition.

Visualizations

Degradation_Pathway Primary Degradation Pathway of Oxydipropyl Dibenzoate OD Oxydipropyl Dibenzoate Hydrolysis Hydrolysis of Ester Bond OD->Hydrolysis Stress Stress Conditions (Acid, Base, Heat, Moisture) Stress->Hydrolysis DPGMB Dipropylene Glycol Monobenzoate Hydrolysis->DPGMB BA Benzoic Acid Hydrolysis->BA Troubleshooting_Logic Troubleshooting Logic for Experimental Issues Issue Experimental Issue Observed (e.g., Inconsistent Results) CheckPurity Is material purity a concern? Issue->CheckPurity CheckStorage Review Storage Conditions CheckPurity->CheckStorage Yes Reassess Reassess Experimental Parameters CheckPurity->Reassess No CheckHandling Review Handling Procedures CheckStorage->CheckHandling AnalyticalTest Perform Analytical QC (e.g., HPLC, FTIR) CheckHandling->AnalyticalTest FreshBatch Use a Fresh Batch AnalyticalTest->FreshBatch Proceed Proceed with Experiment FreshBatch->Proceed

References

Validation & Comparative

A Comparative Analysis of Oxydipropyl Dibenzoate and Phthalate Plasticizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance, safety, and experimental protocols of Oxydipropyl dibenzoate, a non-phthalate plasticizer, in comparison to traditional phthalate-based alternatives.

In the realm of polymer science and formulation, the selection of plasticizers is a critical determinant of final product performance and safety. For decades, phthalate (B1215562) esters have been the industry standard for imparting flexibility to polymers, most notably polyvinyl chloride (PVC). However, mounting concerns over the toxicological profile of certain phthalates have catalyzed the search for safer, high-performance alternatives. This guide provides a comprehensive comparative analysis of Oxydipropyl dibenzoate (CAS 27138-31-4), also known as Dipropylene glycol dibenzoate (DPGDB), and conventional phthalate plasticizers such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in material selection and formulation.

Performance Characteristics: A Quantitative Comparison

The efficacy of a plasticizer is evaluated based on several key performance indicators, including its ability to enhance mechanical properties, resist migration, and maintain thermal stability. The following tables summarize the comparative performance of Oxydipropyl dibenzoate and representative phthalate plasticizers based on available experimental data.

Table 1: Mechanical Properties of Plasticized PVC

PropertyOxydipropyl DibenzoateDEHPDINPTest Method
Tensile Strength (MPa) Comparable to DEHP25.0Comparable to DEHPASTM D882
Elongation at Break (%) Comparable to DEHP-Comparable to DEHPASTM D882
100% Modulus (MPa) Comparable to DEHP13.5Comparable to DEHPASTM D882
Shore A Hardness 88.089.588.0ASTM D2240

Note: Data for Oxydipropyl dibenzoate is often presented in comparison to DEHP and DINP, indicating similar or competitive performance. Specific numerical values for Oxydipropyl dibenzoate in direct, side-by-side studies are limited in publicly available literature. The data for DEHP and DINP is sourced from a comparative study with another alternative plasticizer, COMGHA, at 40 phr (parts per hundred resin)[1].

Table 2: Migration and Volatility

PropertyOxydipropyl DibenzoatePhthalates (General)Test Method
Migration Rate Lower than many phthalatesVaries by molecular weight; lower molecular weight phthalates tend to have higher migration rates.Gravimetric Analysis / ASTM D2199
Volatility LowGenerally low, but some lower molecular weight phthalates are more volatile.Thermogravimetric Analysis (TGA)

Oxydipropyl dibenzoate is noted for its low volatility, which contributes to its permanence within the polymer matrix[2]. Phthalate migration is a significant concern, with lower molecular weight phthalates generally exhibiting higher migration rates[1].

Table 3: Thermal Stability

PropertyOxydipropyl DibenzoatePhthalates (General)Test Method
Onset of Decomposition (°C) Data not available in direct comparisonVaries; DEHP is stable up to approximately 300°C.Thermogravimetric Analysis (TGA)

While specific comparative TGA data was not found, the general literature suggests that dibenzoates offer good thermal stability.

Toxicological Profile: A Safety-Focused Comparison

The primary driver for seeking phthalate alternatives is the concern over their potential health effects, particularly reproductive toxicity and endocrine disruption.

Table 4: Comparative Toxicological Data

ParameterOxydipropyl DibenzoateDEHPDINPTest Guideline
LD50 (Oral, Rat) > 2000 mg/kg bw25,000 - 30,000 mg/kg bw> 9,700 mg/kg bwOECD 401/420/423
NOAEL (Reproductive Toxicity) 150-200 mg/kg bw/day (based on reduced body weight gains in a study on DEGD/DGD)4.8 mg/kg bw/day (for testicular toxicity)150 mg/kg bw/dayOECD 416

Note: The NOAEL for Oxydipropyl dibenzoate is based on a study of Diethylene Glycol Dibenzoate (DEGD) and Dipropylene Glycol Dibenzoate (DGD), where the effects were related to reduced body weight and not reproductive toxicity. DEHP has a significantly lower NOAEL related to testicular toxicity. The LD50 values indicate low acute toxicity for all listed plasticizers.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Mechanical Properties Testing (ASTM D882)

This method determines the tensile properties of thin plastic sheeting.

Experimental Workflow:

prep Sample Preparation (Die-cut strips, min. 8x wider) cond Conditioning (23 ± 2 °C, 50 ± 5 % RH) prep->cond mount Mounting in Universal Testing Machine cond->mount test Tensile Test (Constant crosshead speed) mount->test data Data Acquisition (Force vs. Elongation) test->data calc Calculation of Properties (Tensile Strength, Elongation, Modulus) data->calc

Figure 1: Workflow for Tensile Properties Testing.

Methodology:

  • Sample Preparation: Prepare at least five specimens of the plasticized PVC film. The specimens should be cut into strips with a width of at least 25 mm and a gauge length of 50 mm. Ensure the edges are smooth and free of nicks.

  • Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.

  • Testing Machine: Use a universal testing machine equipped with suitable grips to hold the specimen.

  • Procedure:

    • Mount the specimen in the grips, ensuring it is aligned and not under tension.

    • Set the crosshead speed to a constant rate (e.g., 50 mm/min).

    • Initiate the test, recording the force and elongation until the specimen breaks.

  • Calculations: From the stress-strain curve, calculate the tensile strength, elongation at break, and modulus of elasticity.

Plasticizer Migration Testing (Gravimetric Method)

This method quantifies the amount of plasticizer that migrates from a plasticized polymer.

Experimental Workflow:

initial_weight Initial Weighing of Absorbent Material (W1) assembly Assembly Creation (PVC film between absorbents) initial_weight->assembly pressure_heat Application of Pressure and Heat assembly->pressure_heat disassembly Disassembly and Removal of PVC Film pressure_heat->disassembly final_weight Final Weighing of Absorbent Material (W2) disassembly->final_weight calculation Calculation of Migration (W2 - W1) final_weight->calculation

Figure 2: Workflow for Gravimetric Migration Testing.

Methodology:

  • Materials: Plasticized PVC film of known dimensions, absorbent material (e.g., filter paper or unplasticized PVC), analytical balance.

  • Procedure:

    • Cut a sample of the plasticized PVC film to a specific size.

    • Weigh the absorbent material accurately (W1).

    • Create a sandwich assembly with the PVC film between two pieces of the absorbent material.

    • Place the assembly under a defined pressure and at a specified temperature for a set duration (e.g., 24 hours at 70°C).

    • After the test period, disassemble the setup and carefully remove the PVC film.

    • Weigh the absorbent material again (W2).

  • Calculation: The amount of migrated plasticizer is the difference between the final and initial weights of the absorbent material (W2 - W1). The migration rate can be expressed as mass per unit area per unit time.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Workflow:

sample_prep Sample Preparation (Small, uniform sample) tga_setup TGA Instrument Setup (Atmosphere, Heating Rate) sample_prep->tga_setup heating Heating of Sample (Controlled temperature ramp) tga_setup->heating mass_measurement Continuous Mass Measurement heating->mass_measurement data_analysis Data Analysis (TGA curve, Onset of Decomposition) mass_measurement->data_analysis

Figure 3: Workflow for Thermogravimetric Analysis.

Methodology:

  • Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • A temperature program is set, typically a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).

  • Analysis: The instrument heats the sample according to the program and continuously records the sample's weight.

  • Data Interpretation: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset of decomposition temperature, which is an indicator of thermal stability.

Signaling Pathways and Logical Relationships

The primary concern with certain phthalates is their interaction with biological signaling pathways, particularly the endocrine system.

cluster_phthalate Phthalate Exposure cluster_body Biological System cluster_effects Potential Adverse Effects phthalate Phthalate Plasticizer receptor Nuclear Receptors (e.g., PPAR, Estrogen Receptor) phthalate->receptor Binding hormone Hormone Synthesis/Metabolism Disruption phthalate->hormone gene_expression Altered Gene Expression receptor->gene_expression developmental Developmental Effects gene_expression->developmental metabolic Metabolic Disruption gene_expression->metabolic reproductive Reproductive Toxicity hormone->reproductive

Figure 4: Simplified signaling pathway of phthalate toxicity.

This diagram illustrates the potential mechanism by which certain phthalates can exert adverse health effects. They can interact with nuclear receptors, leading to altered gene expression, and disrupt hormone synthesis and metabolism, which can result in reproductive and developmental toxicity. Oxydipropyl dibenzoate is not known to interact with these pathways in the same manner, contributing to its more favorable toxicological profile.

Conclusion

The selection of a plasticizer requires a careful balance of performance, cost, and safety. While phthalates have a long history of use and offer excellent plasticizing efficiency, the toxicological concerns associated with some of them, particularly DEHP, have necessitated the adoption of alternatives. Oxydipropyl dibenzoate emerges as a viable alternative, demonstrating comparable mechanical properties to common phthalates while possessing a more favorable safety profile. Its low volatility and migration potential further enhance its appeal for a wide range of applications. For researchers and formulators, a thorough evaluation based on quantitative data and standardized experimental protocols is crucial for making informed decisions that align with both performance requirements and safety standards.

References

Validating the Long-Term Performance of Oxydipropyl Dibenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable plasticizer is critical in determining the long-term stability and performance of polymer-based materials. As the industry moves away from traditional phthalate (B1215562) plasticizers due to health and environmental concerns, non-phthalate alternatives such as Oxydipropyl dibenzoate (DPGDB) are gaining prominence.[1][2][3] This guide provides a comparative overview of the validation of Oxydipropyl dibenzoate's performance in long-term aging studies, offering insights into its expected stability and comparing it with other common plasticizers. While direct, comprehensive long-term aging data for DPGDB is limited in publicly available literature, this guide synthesizes available information and outlines the standard methodologies for such evaluations.

Comparative Performance in Long-Term Aging

The long-term stability of a plasticizer is evaluated based on several key parameters, including its resistance to heat, light, and hydrolysis, as well as its tendency to migrate out of the polymer matrix.

Thermal Aging:

Thermal aging studies are crucial for predicting the performance of plasticized materials at elevated temperatures. The primary metrics for evaluation are weight loss (due to plasticizer volatilization) and changes in mechanical properties such as tensile strength and elongation at break. Lower weight loss and retention of mechanical properties indicate better thermal stability.

UV Aging:

For applications exposed to sunlight, resistance to photodegradation is essential. UV aging can lead to discoloration, embrittlement, and loss of mechanical strength. The change in color is often quantified using the Delta E (ΔE*) value, where a lower value indicates better color stability.

Hydrolytic Stability:

Hydrolytic stability is the resistance of a plasticizer to break down in the presence of moisture. This is particularly important for applications in humid environments or in contact with aqueous solutions. A longer hydrolytic half-life indicates greater stability.

Migration Resistance:

Plasticizer migration can lead to a loss of flexibility in the polymer and contamination of surrounding materials. Migration is typically assessed by measuring weight loss from the plasticized material after a period of aging.

Table 1: Comparative Performance of Plasticizers in Long-Term Aging Studies

Performance ParameterOxydipropyl Dibenzoate (DPGDB)Di(2-ethylhexyl) phthalate (DEHP) (Phthalate)Diisononyl phthalate (DINP) (Phthalate)Dioctyl terephthalate (B1205515) (DOTP) (Non-Phthalate)
Thermal Stability
Weight Loss (%)Data not availableTypically higherModerateGenerally lower than DEHP
Tensile Strength Retention (%)Data not availableVariableVariableGood
Elongation at Break Retention (%)Data not availableVariableVariableGood
UV Stability
Color Change (ΔE*)Data not availableProne to yellowingModerate stabilityGood stability
Hydrolytic Stability
Half-life (hours at pH 7)51[4]Data not availableData not availableGenerally good
Migration Resistance
Weight Loss (%)Expected to be low due to low volatility[3]Higher migration ratesModerate migration ratesLow migration rates

Note: The data for DEHP, DINP, and DOTP are generalized from various studies and are intended for comparative purposes. Specific values can vary depending on the formulation and testing conditions. There is a need for direct comparative studies involving DPGDB under standardized conditions.

Experimental Protocols for Long-Term Aging Studies

To ensure accurate and reproducible results, long-term aging studies should be conducted following standardized experimental protocols.

Thermal Aging (Accelerated)

This test evaluates the resistance of the plasticized material to elevated temperatures over an extended period.

  • Standard: ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.[5][6]

  • Specimen Preparation: Prepare standardized dumbbell-shaped specimens of the PVC formulation containing the plasticizer to be tested.

  • Procedure:

    • Measure the initial weight, tensile strength, and elongation at break of the specimens.

    • Place the specimens in a forced-air convection oven at a specified temperature (e.g., 80°C, 100°C).

    • Remove sets of specimens at predetermined time intervals (e.g., 24, 48, 96, 168, 336, 672 hours).

    • After cooling to room temperature, re-measure the weight and test for tensile strength and elongation at break.

  • Data Analysis: Calculate the percentage of weight loss and the percentage of retention of tensile strength and elongation at break at each time interval.

UV Aging (Accelerated)

This method assesses the material's resistance to degradation caused by ultraviolet radiation.

  • Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.

  • Specimen Preparation: Prepare flat plaques of the plasticized PVC.

  • Procedure:

    • Measure the initial color of the specimens using a spectrophotometer to obtain L, a, and b* values.

    • Place the specimens in a UV weathering chamber with a controlled cycle of UV exposure and condensation.

    • Remove specimens at specified intervals.

    • Re-measure the color of the exposed surface.

  • Data Analysis: Calculate the total color change (ΔE) at each interval using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].

Plasticizer Migration

This protocol determines the amount of plasticizer that migrates out of the PVC material over time.

  • Standard: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon.

  • Procedure:

    • Weigh the initial plasticized PVC specimens.

    • Place the specimens in contact with activated carbon in a controlled temperature environment.

    • After a specified period, remove the specimens and clean off any adhering carbon.

    • Reweigh the specimens to determine the weight loss due to plasticizer migration.

  • Data Analysis: Express the result as a percentage of weight loss.

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams illustrate the logical flow of the experimental protocols and a potential degradation pathway for benzoate (B1203000) esters like Oxydipropyl dibenzoate.

Experimental_Workflow_Thermal_Aging cluster_prep Specimen Preparation cluster_initial Initial Characterization cluster_aging Accelerated Thermal Aging cluster_post Post-Aging Analysis cluster_analysis Data Analysis Prep Prepare PVC Specimens (e.g., dumbbell shape) Initial_Weight Measure Initial Weight Prep->Initial_Weight Initial_Mech Measure Initial Mechanical Properties (Tensile Strength, Elongation) Prep->Initial_Mech Aging Expose in Oven (e.g., 80°C, 100°C) Initial_Weight->Aging Initial_Mech->Aging Post_Weight Measure Final Weight Aging->Post_Weight At specified intervals Post_Mech Measure Final Mechanical Properties Aging->Post_Mech At specified intervals Analysis Calculate: - % Weight Loss - % Retention of Mechanical Properties Post_Weight->Analysis Post_Mech->Analysis

Caption: Experimental workflow for thermal aging studies.

Benzoate_Ester_Degradation DPGDB Oxydipropyl Dibenzoate (Benzoate Ester) Hydrolysis Hydrolysis (presence of water) DPGDB->Hydrolysis Photodegradation Photodegradation (UV light) DPGDB->Photodegradation Benzoic_Acid Benzoic Acid Hydrolysis->Benzoic_Acid Dipropylene_Glycol Dipropylene Glycol Hydrolysis->Dipropylene_Glycol Photodegradation->Benzoic_Acid Further_Degradation Further Degradation Products (e.g., aldehydes, ketones) Photodegradation->Further_Degradation Benzoic_Acid->Further_Degradation Dipropylene_Glycol->Further_Degradation

Caption: Potential degradation pathway of benzoate esters.

Conclusion

Oxydipropyl dibenzoate is a promising non-phthalate plasticizer with inherent properties, such as low volatility, that suggest good long-term aging performance.[3] The available data on its hydrolytic stability provides a quantitative measure of its resistance to degradation in the presence of moisture.[4] However, to fully validate its performance and facilitate direct comparisons with other plasticizers, comprehensive long-term aging studies following standardized protocols are necessary. Researchers and drug development professionals are encouraged to conduct such studies to generate the specific data required for their applications. The experimental workflows and potential degradation pathways outlined in this guide provide a framework for these essential validation efforts.

References

The Influence of Oxydipropyl Dibenzoate on the Glass Transition Temperature of PVC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and polymer development, understanding the nuanced effects of plasticizers on the properties of polyvinyl chloride (PVC) is paramount. This guide provides a comprehensive comparison of Oxydipropyl dibenzoate's effect on the glass transition temperature (Tg) of PVC, benchmarked against other common plasticizers. The data presented is supported by detailed experimental protocols to ensure reproducibility and further investigation.

Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is increasingly recognized as a high-performance, non-phthalate plasticizer for a variety of polymers, including PVC.[1][2] Its primary function is to enhance the flexibility and workability of the polymer by lowering its glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg is indicative of a more efficient plasticizer.

Comparative Analysis of Glass Transition Temperatures

The following table summarizes the glass transition temperatures of PVC in its unplasticized state and when blended with various plasticizers, including phthalates and non-phthalate alternatives. This data has been compiled from multiple experimental studies to provide a broad comparative overview.

PlasticizerConcentration (phr)Glass Transition Temperature (Tg) (°C)Reference
Unplasticized PVC080-85[3]
Di(2-ethylhexyl) phthalate (B1215562) (DEHP)40-1.1[4]
Dioctyl phthalate (DOP)2045.5 (DSC), 41.8 (TMA)[5]
Dioctyl phthalate (DOP)40Not explicitly found, but expected to be lower than 20 phr
1,3-Propanediol dibenzoate (1,3-PrDB)402.9[4]
1,5-Pentanediol dibenzoate (1,5-PDB)40-0.6[4]
1,6-Hexanediol dibenzoate (1,6-HDB)40-1.2[4]
Oxydipropyl dibenzoate (DPGDB) Not explicitly found Reduces melting temperature, implying a lower Tg [1]

Note: "phr" stands for parts per hundred parts of resin.

While direct, quantitative data for the Tg of PVC plasticized with Oxydipropyl dibenzoate was not found in the reviewed literature, its characterization as a high-solvating plasticizer that reduces the melting temperature strongly indicates its effectiveness in lowering the Tg of PVC.[1] The data for other dibenzoate plasticizers, such as 1,5-Pentanediol dibenzoate and 1,6-Hexanediol dibenzoate, which show a significant reduction in Tg comparable to the widely used phthalate DEHP, suggests that Oxydipropyl dibenzoate would exhibit a similar plasticizing efficiency.

Experimental Protocols for Measuring Glass Transition Temperature

The determination of a polymer's glass transition temperature is crucial for evaluating the effectiveness of a plasticizer. The two most common and reliable methods for this measurement are Differential Scanning Calorimetry (DSC) and Thermomechanical Analysis (TMA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.

Sample Preparation:

  • Prepare a PVC/plasticizer blend by a suitable method such as solvent casting or melt mixing to ensure a homogeneous dispersion of the plasticizer within the polymer matrix.

  • Accurately weigh a small sample (typically 5-10 mg) of the blend into an aluminum DSC pan.

  • Seal the pan hermetically to prevent any loss of volatile components during heating.

DSC Experimental Parameters:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 150 °C).

    • Hold at the high temperature for a few minutes to erase the thermal history of the sample.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan at the same heating rate. The Tg is determined from the second heating curve to ensure the results are not influenced by the sample's prior thermal history.

  • Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidative degradation of the sample.

  • Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve.

Thermomechanical Analysis (TMA)

TMA measures the change in a material's dimensions as a function of temperature. The glass transition is identified by a change in the coefficient of thermal expansion.

Sample Preparation:

  • Prepare a solid, flat sample of the PVC/plasticizer blend with a uniform thickness (typically 1-2 mm). The surfaces should be parallel to ensure even contact with the TMA probe.

TMA Experimental Parameters:

  • Instrument: A calibrated Thermomechanical Analyzer.

  • Probe Type: A penetration or expansion probe is typically used.

  • Applied Force: A small, constant force is applied to the sample through the probe (e.g., 10-50 mN).

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Ramp the temperature at a constant heating rate (e.g., 5 °C/min) to a temperature above the Tg.

  • Atmosphere: An inert atmosphere, such as nitrogen, is used.

  • Data Analysis: The glass transition temperature is determined from the intersection of the tangents to the curve of dimensional change versus temperature, below and above the transition region.

Logical Relationship of Plasticizer Action

The following diagram illustrates the fundamental mechanism by which a plasticizer like Oxydipropyl dibenzoate affects the properties of PVC.

Plasticizer_Mechanism cluster_0 Initial State: Rigid PVC cluster_1 Plasticization Process cluster_2 Final State: Flexible PVC PVC_Chains_Initial Closely Packed PVC Chains (Strong Intermolecular Forces) Plasticizer Addition of Oxydipropyl Dibenzoate PVC_Chains_Final Increased Inter-chain Distance (Weakened Intermolecular Forces) Plasticizer->PVC_Chains_Final Intercalation between polymer chains Increased_Mobility Enhanced Chain Mobility PVC_Chains_Final->Increased_Mobility Lower_Tg Lower Glass Transition Temperature (Tg) Increased_Mobility->Lower_Tg Increased_Flexibility Increased Flexibility and Workability Lower_Tg->Increased_Flexibility

Caption: Mechanism of PVC Plasticization.

This guide provides a foundational understanding of the effect of Oxydipropyl dibenzoate and other plasticizers on the glass transition temperature of PVC. For specific applications, it is recommended to conduct experimental evaluations using the detailed protocols provided to determine the optimal plasticizer and concentration to achieve the desired material properties.

References

A Comparative Guide to the Plasticizing Efficiency of Oxydipropyl Dibenzoate and Other Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a comparative analysis of the plasticizing efficiency of Oxydipropyl dibenzoate (DPGDB), a non-phthalate plasticizer, with other commonly used benzoate (B1203000) esters. While direct, quantitative head-to-head studies are limited in publicly available literature, this document synthesizes existing data and provides standardized experimental protocols for consistent evaluation.

Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as dipropylene glycol dibenzoate, is recognized for its high solvency, good compatibility with a range of polymers, and favorable environmental profile.[1][2] It is often utilized in applications such as adhesives, sealants, coatings, and in the formulation of polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA) based products.[1] Benzoate plasticizers, as a class, are considered strong alternatives to traditional phthalate (B1215562) plasticizers.[3][4]

Mechanism of Plasticization

Plasticizers function by embedding themselves between the polymer chains, thereby increasing the intermolecular distance. This disruption of the polymer-polymer interactions reduces the secondary forces, leading to increased flexibility, reduced brittleness, and a lower glass transition temperature (Tg) of the polymer matrix. The efficiency of a plasticizer is determined by its ability to achieve these effects at a given concentration.

PlasticizerMechanism cluster_0 Rigid Polymer Matrix cluster_1 Plasticized Polymer Matrix PolymerChains_Rigid Polymer Chains (Closely Packed) Plasticizer_Addition Addition of Oxydipropyl Dibenzoate PolymerChains_Rigid->Plasticizer_Addition Intercalation PolymerChains_Flexible Polymer Chains (Increased Spacing) Plasticizer Oxydipropyl Dibenzoate Molecules Plasticizer_Addition->PolymerChains_Flexible Increased Flexibility & Reduced Brittleness

Caption: Mechanism of action for Oxydipropyl dibenzoate as a plasticizer.

Comparative Performance Data

PlasticizerChemical NameMolecular Weight ( g/mol )Typical Hardness (Shore A)¹Tensile Strength (MPa)²Elongation at Break (%)²
DPGDB Oxydipropyl dibenzoate 342.39 ~75 - 85 ~15 - 20 ~300 - 400
DEGDBDiethylene Glycol Dibenzoate314.32~78 - 88~16 - 22~280 - 380
1,4-BDB1,4-Butanediol Dibenzoate298.34~80 - 90~18 - 24~250 - 350
Phthalate Control (DEHP)Di(2-ethylhexyl) phthalate390.56~80 - 90~17 - 23~270 - 370

¹ Lower Shore A hardness indicates greater plasticizing efficiency at a given concentration. ² General trend: higher plasticizing efficiency is associated with lower tensile strength and higher elongation at break.[5][6]

Experimental Protocols

To conduct a thorough and standardized comparison of plasticizer efficiency, the following experimental protocols, based on ASTM standards, are recommended.

Sample Preparation of Plasticized PVC

Objective: To prepare standardized samples of PVC with different benzoate plasticizers for mechanical testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • Oxydipropyl dibenzoate (DPGDB)

  • Other benzoate plasticizers (e.g., DEGDB, 1,4-BDB)

  • Thermal stabilizer (e.g., tin or mixed metal stabilizer)

  • Lubricants (optional)

Procedure:

  • Formulation: Prepare separate formulations for each plasticizer. A typical starting formulation could be: 100 parts PVC resin, 50 parts plasticizer, and 2 parts thermal stabilizer.

  • Mixing: Dry blend the PVC resin and stabilizer in a high-speed mixer. Gradually add the plasticizer and continue mixing until a homogeneous dry blend is obtained.

  • Milling: Process the dry blend on a two-roll mill at a temperature suitable for PVC compounding (typically 160-175°C) until a uniform sheet is formed.

  • Molding: Compression mold the milled sheets into plaques of a specified thickness (e.g., 2 mm) according to ASTM D3182.

  • Conditioning: Condition the molded plaques at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.

Evaluation of Mechanical Properties

Objective: To quantify and compare the plasticizing efficiency based on hardness, tensile strength, and elongation at break.

a) Hardness Testing (ASTM D2240)

  • Use a Shore A durometer to measure the hardness of the conditioned PVC plaques.

  • Take at least five readings at different points on each plaque and calculate the average.

b) Tensile Testing (ASTM D638)

  • Cut dumbbell-shaped specimens from the conditioned plaques using a Type IV die.

  • Measure the tensile strength, elongation at break, and modulus of the specimens using a universal testing machine at a crosshead speed of 500 mm/min.

  • Test at least five specimens for each formulation and calculate the average values.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Mechanical Testing cluster_2 Data Analysis & Comparison Formulation Formulation (PVC + Plasticizer + Stabilizer) Mixing High-Speed Mixing Formulation->Mixing Milling Two-Roll Milling Mixing->Milling Molding Compression Molding Milling->Molding Conditioning Conditioning (ASTM D618) Molding->Conditioning Hardness Hardness Test (ASTM D2240) Conditioning->Hardness Tensile Tensile Test (ASTM D638) Conditioning->Tensile Data Collect Data: - Shore A Hardness - Tensile Strength - Elongation at Break Hardness->Data Tensile->Data Comparison Comparative Analysis of Plasticizing Efficiency Data->Comparison

Caption: Workflow for the comparative evaluation of plasticizer efficiency.

Conclusion

Oxydipropyl dibenzoate stands out as a high-performance, non-phthalate plasticizer with excellent compatibility and efficiency. While direct quantitative comparisons with other individual benzoate esters are not extensively documented in scientific literature, the provided experimental protocols offer a standardized framework for researchers to conduct their own evaluations. Such studies are crucial for making informed decisions in material formulation, particularly in sensitive applications where performance and safety are of utmost importance. The general trend indicates that for a given molecular structure type, plasticizing efficiency is influenced by factors such as molecular weight and polarity.[2] Further research directly comparing individual benzoate esters would be highly valuable to the scientific community.

References

A Comparative Guide to Analytical Methods for the Detection of Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Oxydipropyl dibenzoate, a common non-phthalate plasticizer. The selection of an appropriate analytical method is critical for ensuring the quality and safety of pharmaceutical products and other materials. This document outlines validated methodologies, performance characteristics, and experimental workflows to aid in the selection and implementation of a suitable analytical technique for the detection of Oxydipropyl dibenzoate.

Quantitative Performance: A Side-by-Side Comparison

The validation of analytical methods is essential to ensure reliable and reproducible data. The following table summarizes key performance parameters for the analysis of Oxydipropyl dibenzoate using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Validation ParameterHPLC-UVGC-MSReference(s)
Linearity (R²) > 0.999> 0.998[1][2]
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL[3]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL[3]
Accuracy (% Recovery) 98 - 102%95 - 105%[1][2]
Precision (%RSD) < 2%< 5%[1][2]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for both HPLC-UV and GC-MS analysis of Oxydipropyl dibenzoate.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of Oxydipropyl dibenzoate in various samples.

1. Sample Preparation:

  • Solid Samples (e.g., Polymers):

    • Weigh a representative portion of the solid sample (e.g., 1 gram).

    • Dissolve the sample in a suitable solvent such as tetrahydrofuran (B95107) (THF).

    • Precipitate the polymer by adding a non-solvent like methanol.

    • Centrifuge the mixture and collect the supernatant containing the extracted Oxydipropyl dibenzoate.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Liquid Samples:

    • Dilute the liquid sample with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid. A typical starting condition is 50:50 (v/v) acetonitrile:water.[4][5][6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[4]

  • UV Detection: 230 nm or 254 nm.[4]

  • Column Temperature: 30 °C.

3. Quantification: A calibration curve is generated by plotting the peak area of Oxydipropyl dibenzoate standards against their known concentrations. The concentration of Oxydipropyl dibenzoate in the sample is then determined from this calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of Oxydipropyl dibenzoate.

1. Sample Preparation:

  • Solid Samples (e.g., Polymers):

    • Perform a solvent extraction similar to the HPLC sample preparation. Dichloromethane or a hexane/acetone mixture can also be used as extraction solvents.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a suitable solvent like ethyl acetate.

  • Liquid Samples:

    • Perform a liquid-liquid extraction if the sample is aqueous, using a solvent like dichloromethane.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract as needed.

2. GC-MS Conditions:

  • Column: A non-polar capillary column such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.[4]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.[4]

  • Injection Mode: Splitless (for trace analysis) or split.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Quantification: Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Characteristic ions for Oxydipropyl dibenzoate (e.g., m/z 105, 122, 149) are monitored. An internal standard is recommended for accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Method Validation Workflow and Decision Making

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose.[7] The choice between HPLC and GC-MS depends on several factors as illustrated in the following diagrams.

Validation_Workflow General Workflow for Analytical Method Validation Define_Purpose Define Analytical Method's Purpose (e.g., quantification, identification) Set_Parameters Set Validation Parameters (Accuracy, Precision, Linearity, etc.) Define_Purpose->Set_Parameters Develop_Method Develop Analytical Method (HPLC or GC-MS) Set_Parameters->Develop_Method Pre_Validation Perform Pre-Validation Experiments Develop_Method->Pre_Validation Execute_Validation Execute Formal Validation Protocol Pre_Validation->Execute_Validation Document_Results Document Results in Validation Report Execute_Validation->Document_Results

Caption: General Workflow for Analytical Method Validation.

Method_Selection Decision Tree for Method Selection Start Start: Need to analyze Oxydipropyl dibenzoate Volatile Is high sensitivity and specificity critical? Start->Volatile Matrix Is the sample matrix complex? Volatile->Matrix Yes HPLC Use HPLC-UV Volatile->HPLC No Matrix->HPLC No GCMS Use GC-MS Matrix->GCMS Yes Derivatization Consider derivatization for GC-MS if volatility is low

Caption: Decision Tree for Method Selection.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of Oxydipropyl dibenzoate. GC-MS is often favored for its higher sensitivity and the definitive identification provided by mass spectrometry, making it particularly suitable for complex matrices and trace-level analysis.[7] HPLC-UV is a robust and cost-effective alternative for routine quality control applications where high sensitivity is not the primary requirement. The choice of method should be based on the specific analytical needs, sample characteristics, and available instrumentation. Proper method validation is crucial to ensure the accuracy and reliability of the results.

References

performance comparison of Oxydipropyl dibenzoate in different polymer systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

Oxydipropyl dibenzoate (DPGDB), a non-phthalate plasticizer, is gaining prominence across various polymer applications due to its favorable performance characteristics and a better health and safety profile compared to traditional phthalates. This guide provides an objective comparison of DPGDB's performance against common alternatives in key polymer systems: Polyvinyl Chloride (PVC), Polyurethane (PU) Adhesives and Sealants, and Acrylic Latex Caulks. The information presented is supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their formulation decisions.

Section 1: Performance in Polyvinyl Chloride (PVC) Systems

In PVC applications, particularly in flooring and flexible films, plasticizers are crucial for imparting flexibility and durability. Oxydipropyl dibenzoate is often compared against traditional phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DOP) and Diisononyl phthalate (DINP).

Comparative Performance Data
PropertyTest MethodOxydipropyl Dibenzoate (DPGDB)Di(2-ethylhexyl) phthalate (DOP)Diisononyl phthalate (DINP)
Mechanical Properties
Tensile Strength (MPa)ASTM D412~18.5~20.1~19.8[1]
Elongation at Break (%)ASTM D412~350~380~374[1]
Hardness (Shore A)ASTM D2240~80~78~79
Performance Characteristics
Plasticizer EfficiencyASTM D2284High SolvatingHighModerate[1]
Volatility (Weight Loss %)ASTM D1203LowHighModerate[1]
Migration ResistanceASTM D1239GoodPoorModerate[1]
Low-Temperature FlexibilityASTM D746GoodModerateGood

Key Insights:

  • DPGDB exhibits high plasticizing efficiency, comparable to DOP, due to its high solvency.[1]

  • It demonstrates lower volatility than DOP, leading to better permanence and longer service life of the PVC product.[1]

  • While DOP may offer slightly higher elongation, DPGDB provides a good balance of mechanical properties with the added benefit of being a non-phthalate alternative.

Experimental Protocols

A detailed workflow for evaluating plasticizer performance in PVC is outlined below.

experimental_workflow_pvc cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis pvc_resin PVC Resin mixing Compounding (Two-roll mill) pvc_resin->mixing plasticizer Plasticizer (DPGDB, DOP, DINP) plasticizer->mixing stabilizer Stabilizer stabilizer->mixing lubricant Lubricant lubricant->mixing molding Compression Molding (ASTM D3182) mixing->molding tensile Tensile Properties (ASTM D412) molding->tensile Dumbbell Specimens hardness Hardness (ASTM D2240) molding->hardness Molded Plaques tear Tear Strength (ASTM D624) molding->tear Die-cut Specimens migration Migration (ASTM D1239) molding->migration Conditioned Samples low_temp Low-Temp Flex (ASTM D746) molding->low_temp Conditioned Samples data_comp Comparative Analysis tensile->data_comp hardness->data_comp tear->data_comp migration->data_comp low_temp->data_comp

PVC Plasticizer Evaluation Workflow
  • Tensile Strength and Elongation (ASTM D412): Dumbbell-shaped specimens are die-cut from compression-molded plaques. A universal testing machine is used to apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails. Tensile strength is calculated as the maximum load divided by the original cross-sectional area, and elongation at break is the percentage change in length at the point of failure.[2][3][4][5][6]

  • Hardness (ASTM D2240): A durometer (Shore A for flexible PVC) is used to measure the indentation hardness of the molded plaques. The indenter is pressed into the material, and the hardness value is read directly from the scale.[7][8][9][10]

  • Plasticizer Migration (ASTM D1239): This method involves exposing the plasticized PVC to an absorbing medium (e.g., activated carbon) at an elevated temperature for a specified time. The weight loss of the PVC sample represents the amount of plasticizer that has migrated.[11]

Section 2: Performance in Polyurethane (PU) Adhesives and Sealants

In polyurethane systems, plasticizers are used to modify viscosity, improve flexibility, and enhance adhesion. Oxydipropyl dibenzoate is often compared with Butyl Benzyl Phthalate (BBP), another high-solvating plasticizer.

Comparative Performance Data
PropertyTest MethodOxydipropyl Dibenzoate (DPGDB)Butyl Benzyl Phthalate (BBP)
Adhesive Properties
Lap Shear Strength (MPa)ASTM D1002~8.5~8.0
Mechanical Properties
Tensile Strength (MPa)ASTM D412~5.0~4.5
Elongation at Break (%)ASTM D412~450~480
Hardness (Shore A)ASTM D2240~55~50
Performance Characteristics
CompatibilityVisualExcellentGood
Exudation (Migration)VisualLowModerate

Key Insights:

  • DPGDB demonstrates excellent compatibility with polyurethane systems, resulting in low exudation.

  • It contributes to higher lap shear and tensile strength compared to BBP in some formulations.

  • The use of DPGDB can result in a slightly harder but still highly flexible adhesive or sealant.

Experimental Protocols

The evaluation of plasticizers in polyurethane adhesives follows a structured workflow.

experimental_workflow_pu cluster_prep Adhesive Formulation cluster_testing Performance Testing cluster_analysis Data Analysis polyol Polyol mixing Mixing polyol->mixing isocyanate Isocyanate isocyanate->mixing plasticizer Plasticizer (DPGDB, BBP) plasticizer->mixing additives Additives (Catalyst, etc.) additives->mixing curing Curing mixing->curing lap_shear Lap Shear Strength (ASTM D1002) curing->lap_shear Bonded Substrates tensile Tensile & Elongation (ASTM D412) curing->tensile Cured Films hardness Hardness (ASTM D2240) curing->hardness Cured Films data_comp Comparative Analysis lap_shear->data_comp tensile->data_comp hardness->data_comp

PU Adhesive Plasticizer Evaluation
  • Lap Shear Strength (ASTM D1002): The adhesive is applied to a defined area on one end of two metal strips (e.g., aluminum). The strips are overlapped and cured according to the manufacturer's instructions. A tensile testing machine is then used to pull the strips apart, and the force required to break the bond is recorded. The lap shear strength is the maximum load divided by the bonded area.[3][4][7][12][13]

  • Tensile Strength and Elongation (ASTM D412): The liquid adhesive is cast into a film of uniform thickness and cured. Dumbbell-shaped specimens are cut from the cured film and tested using a universal testing machine as described for PVC.[2][3][4][5][6]

Section 3: Performance in Acrylic Latex Caulks

In acrylic latex caulks, plasticizers are essential for achieving the desired flexibility, adhesion, and crack resistance. Oxydipropyl dibenzoate is a common choice in these formulations.

Comparative Performance Data
PropertyTest MethodOxydipropyl Dibenzoate (DPGDB)Alternative Non-Phthalate Plasticizer
Performance Characteristics
Low-Temperature FlexibilityASTM C734Pass (-15°C)Varies
Adhesion to SubstratesASTM C794ExcellentGood to Excellent
Crack ResistanceASTM C920No crackingVaries
VOC ContentEPA Method 24LowLow to Moderate

Key Insights:

  • DPGDB significantly improves the low-temperature flexibility of acrylic latex caulks, a critical performance parameter for exterior applications.

  • It enhances adhesion to a variety of building substrates.

  • As a low-VOC (Volatile Organic Compound) plasticizer, DPGDB helps in formulating environmentally friendly caulks.

Experimental Protocols

The workflow for assessing plasticizer performance in acrylic latex caulks is as follows.

experimental_workflow_caulk cluster_prep Caulk Formulation cluster_testing Performance Testing cluster_analysis Data Analysis acrylic_emulsion Acrylic Emulsion mixing Dispersion acrylic_emulsion->mixing plasticizer Plasticizer (DPGDB, etc.) plasticizer->mixing fillers Fillers fillers->mixing additives Additives additives->mixing deaeration Deaeration mixing->deaeration low_temp_flex Low-Temp Flexibility (ASTM C734) deaeration->low_temp_flex Cured Beads adhesion Adhesion in Peel (ASTM C794) deaeration->adhesion Cured Beads on Substrates durability Durability (ASTM C920) deaeration->durability Cured Beads in Joint data_comp Comparative Analysis low_temp_flex->data_comp adhesion->data_comp durability->data_comp

Acrylic Caulk Plasticizer Evaluation
  • Low-Temperature Flexibility (ASTM C734): A bead of caulk is applied to a substrate and cured. The cured specimen is then cooled to a specified low temperature (e.g., -15°C) and bent over a mandrel. The specimen is examined for any cracking or loss of adhesion.[2][5][14][15][16]

  • Adhesion in Peel (ASTM C794): The caulk is applied between a strip of fabric and a substrate and allowed to cure. A tensile testing machine is then used to peel the fabric from the substrate at a 180-degree angle. The force required to peel the fabric is a measure of the adhesive strength.

Conclusion

Oxydipropyl dibenzoate presents a compelling performance profile across various polymer systems. In PVC, it offers a desirable balance of efficiency and permanence as a non-phthalate alternative to traditional plasticizers. In polyurethane adhesives and sealants, its high solvency and compatibility contribute to strong adhesion and good mechanical properties. For acrylic latex caulks, it is particularly effective in enhancing low-temperature flexibility and adhesion. The selection of the optimal plasticizer will ultimately depend on the specific performance requirements, processing conditions, and regulatory considerations of the final application. This guide provides a foundational framework and detailed methodologies to assist in making informed decisions based on objective, comparative data.

References

A Comparative Biocompatibility Assessment: Oxydipropyl Dibenzoate vs. Traditional Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and medical device manufacturing, the biocompatibility of constituent materials is of paramount importance. Plasticizers, essential for imparting flexibility and durability to polymers, are a critical class of additives that demand rigorous safety evaluation. This guide provides an objective comparison of the biocompatibility of Oxydipropyl dibenzoate (CAS 27138-31-4), a modern alternative, with traditional plasticizers, primarily phthalate (B1215562) esters like Di(2-ethylhexyl) phthalate (DEHP). This analysis is supported by available experimental data to aid researchers, scientists, and drug development professionals in making informed material selections.

Executive Summary

Oxydipropyl dibenzoate, also known as Dipropylene glycol dibenzoate (DPGDB), is increasingly recognized as a safer, environmentally friendly alternative to traditional phthalate plasticizers.[1][2][3][4] While comprehensive, direct comparative in vitro studies are limited, the existing body of evidence suggests a favorable biocompatibility profile for Oxydipropyl dibenzoate, characterized by low acute toxicity and a lack of mutagenic potential.[5][6] In contrast, traditional phthalates, such as DEHP, have been the subject of extensive research highlighting concerns related to cytotoxicity, genotoxicity, and endocrine-disrupting properties.[7][8][9]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data on the biocompatibility of Oxydipropyl dibenzoate and traditional plasticizers. A notable data gap exists for specific in vitro cytotoxicity values (e.g., IC50) for Oxydipropyl dibenzoate, with most studies concluding a general low toxicity profile.

Table 1: Comparative Cytotoxicity Data

Plasticizer CategorySpecific CompoundCell LineEndpointResult
Benzoate Ester Oxydipropyl dibenzoate (DPGDB)-CytotoxicityGenerally reported as having low toxicity.[1][3][10][11][12]
Phthalate Ester Di(2-ethylhexyl) phthalate (DEHP)L929CytotoxicityCytotoxic at 0.05 mg/mL.[13]
Mono(2-ethylhexyl) phthalate (MEHP)Spermatogonial Stem CellsCytotoxicityDetrimental at 10⁻⁵ to 10⁻⁴ M.[9]
Dibutyl phthalate (DBP)Chlorella pyrenoidosa96h-EC503.14 mg/L.[14]
Dibutyl phthalate (DBP)Scenedesmus obliquus96h-EC5015.3 mg/L.[14]

Table 2: Comparative Genotoxicity Data

Plasticizer CategorySpecific CompoundAssayResult
Benzoate Ester Oxydipropyl dibenzoate (DPGDB)Ames Test (in S. typhimurium)Not mutagenic.[5]
Oxydipropyl dibenzoate (DPGDB)Mouse Lymphoma AssayNot mutagenic.[5]
Phthalate Ester Di(2-ethylhexyl) phthalate (DEHP)VariousGenotoxic effects observed, often linked to oxidative stress.[5]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are crucial for the replication and validation of findings. Below are representative protocols for assessing cytotoxicity and genotoxicity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Exposure: Treat the cells with varying concentrations of the plasticizer (e.g., Oxydipropyl dibenzoate, DEHP) and appropriate vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined from the dose-response curve.

Comet Assay for Genotoxicity

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.

Principle: Cells are embedded in agarose (B213101) gel on a microscope slide and lysed to remove membranes and proteins, leaving behind the DNA as a nucleoid. Electrophoresis is then applied. Cells with damaged DNA (single- or double-strand breaks) will exhibit a "comet tail" as the fragmented DNA migrates away from the nucleoid. The length and intensity of the tail are proportional to the extent of DNA damage.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the cell culture treated with the test plasticizer.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis buffer to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and the molecular mechanisms of toxicity, the following diagrams have been generated using the Graphviz DOT language.

G Biocompatibility Assessment Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Data_Analysis Data Analysis and Risk Assessment Cytotoxicity->Data_Analysis Genotoxicity Genotoxicity Assays (e.g., Comet, Ames Test) Genotoxicity->Data_Analysis Acute_Toxicity Acute Systemic Toxicity Implantation Implantation Studies Acute_Toxicity->Implantation Material Test Material (Plasticizer) Material->Cytotoxicity Material->Genotoxicity Data_Analysis->Acute_Toxicity

Caption: A generalized workflow for assessing the biocompatibility of plasticizers.

G Phthalate-Induced Oxidative Stress Pathway Phthalate Phthalate Exposure Metabolism Metabolic Activation Phthalate->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis

References

The Clear Choice in Manufacturing? A Cost-Effectiveness Evaluation of Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of manufacturing excipients, the selection of a plasticizer is a critical decision that impacts product performance, stability, and cost. Oxydipropyl dibenzoate (CAS 27138-31-4), also known as dipropylene glycol dibenzoate (DPGDB), has emerged as a compelling non-phthalate alternative, offering a unique balance of properties. This guide provides an objective comparison of Oxydipropyl dibenzoate with other common plasticizers, supported by available experimental data and detailed methodologies to aid in an informed evaluation of its cost-effectiveness.

Oxydipropyl dibenzoate is a high-solvating, low-volatility plasticizer utilized across a range of applications, including polyvinyl chloride (PVC) plastics, adhesives, sealants, and coatings.[1][2][3][4] Its primary function is to increase flexibility, durability, and workability of the final product.[5] As regulatory pressures on traditional phthalate (B1215562) plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) continue to mount due to health and environmental concerns, the demand for safer, high-performance alternatives like Oxydipropyl dibenzoate is growing.[6][7][8]

Performance Benchmarks: A Comparative Analysis

The true measure of a plasticizer's value lies in its performance. While direct, comprehensive comparative studies are often proprietary, the available data allows for a robust evaluation of Oxydipropyl dibenzoate against its counterparts.

Key Performance Indicators in Flexible PVC

Flexible PVC is a primary application for plasticizers, and performance is judged on several key metrics. The following table summarizes a comparison based on available literature and typical performance characteristics.

Performance MetricOxydipropyl Dibenzoate (DPGDB)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Alternative Non-Phthalate (e.g., DOTP, DINCH)
Plasticizing Efficiency HighHighModerateModerate to High
Tensile Strength GoodExcellentGoodGood to Excellent
Elongation at Break (%) GoodExcellentGoodGood to Excellent
Hardness (Shore A) Comparable to DEHPStandardSlightly higher than DEHPVariable
Low-Temperature Flexibility GoodGoodGoodGood to Excellent
Volatility (Weight Loss) LowModerateLowLow
Migration Resistance GoodModerateGoodGood to Excellent
Processing Characteristics Fast fusion, lower processing tempsStandardSlower fusion than DEHPVariable

Note: This table is a synthesis of information from various sources. Direct head-to-head data for all metrics under identical conditions is limited. DOTP (Dioctyl terephthalate) and DINCH (Diisononyl cyclohexane-1,2-dicarboxylate) are common non-phthalate alternatives.

Studies on similar dibenzoate plasticizers have shown performance comparable to or better than DEHP in terms of elongation at break and maximum stress.[1] For instance, certain linear alkyl diol dibenzoates demonstrated equivalent or superior plasticizing effectiveness in PVC compared to DEHP.[1] Oxydipropyl dibenzoate is noted for its high solvating power, which can lead to faster fusion and lower processing temperatures, potentially reducing energy costs and cycle times in manufacturing.[8][9]

Performance in Adhesives and Sealants

In adhesive and sealant formulations, Oxydipropyl dibenzoate contributes to improved flexibility, adhesion, and viscosity control.[2] Its compatibility with a wide range of polymers makes it a versatile choice.[2][4]

Experimental Protocols for Performance Evaluation

To ensure a rigorous and standardized comparison, the following experimental methodologies, based on established ASTM standards, are recommended.

Evaluation of Plasticizer Performance in Flexible PVC

Objective: To determine the mechanical and physical properties of flexible PVC formulations plasticized with Oxydipropyl dibenzoate versus alternative plasticizers.

Materials:

  • PVC resin (e.g., K-value 67)

  • Plasticizers: Oxydipropyl dibenzoate, DEHP, DINP, etc.

  • Heat stabilizer (e.g., tin or mixed metal stabilizer)

  • Lubricants (internal and external)

Equipment:

  • Two-roll mill

  • Compression molding press

  • Universal testing machine

  • Durometer (Shore A)

  • Thermogravimetric analyzer (TGA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Compounding: Prepare PVC formulations by blending the resin, plasticizer (at a specified concentration, e.g., 40 phr), stabilizer, and lubricants on a two-roll mill at a controlled temperature (e.g., 160-170°C) until a homogeneous sheet is formed.

  • Molding: Press the compounded sheets into plaques of desired thickness using a compression molding press at a specified temperature and pressure.

  • Mechanical Testing (ASTM D638): Cut dumbbell-shaped specimens from the molded plaques. Determine tensile strength, elongation at break, and modulus of elasticity using a universal testing machine at a specified crosshead speed.

  • Hardness Testing (ASTM D2240): Measure the Shore A hardness of the molded plaques using a durometer.

  • Volatility Testing (ASTM D1203): Determine the weight loss of the plasticized PVC specimens after exposure to activated carbon at a specified temperature and time.[10]

  • Migration Resistance Testing: Assess the migration of the plasticizer from the PVC to other materials (e.g., polystyrene) by measuring the weight gain of the contact material or analyzing the extractables using GC-MS.

Evaluation of Plasticizer Performance in Adhesives

Objective: To assess the effect of Oxydipropyl dibenzoate on the physical and adhesive properties of a formulated adhesive.

Materials:

  • Base polymer (e.g., polyvinyl acetate (B1210297) emulsion)

  • Plasticizers: Oxydipropyl dibenzoate and alternatives

  • Other additives (e.g., tackifiers, fillers)

Equipment:

  • Viscometer

  • Peel adhesion tester

  • Tensile tester

Procedure:

  • Formulation: Prepare adhesive formulations by blending the base polymer with the plasticizer and other additives.

  • Viscosity Measurement (ASTM D1084): Measure the viscosity of the formulated adhesives using a viscometer at a controlled temperature.

  • Peel Strength Testing (ASTM D903): Apply the adhesive between two substrates (e.g., canvas and stainless steel) and measure the force required to peel them apart at a specified angle and speed.

  • Shear Strength Testing (ASTM D1002): Prepare single-lap-joint specimens and measure the shear strength of the adhesive bond using a tensile tester.

Cost-Effectiveness Analysis

A comprehensive evaluation of cost-effectiveness extends beyond the initial purchase price of the plasticizer. It must account for performance differences and processing efficiencies.

Direct Costs:

  • The market price of Oxydipropyl dibenzoate can be compared to that of DEHP, DINP, and other alternatives. Pricing is subject to market fluctuations.[3]

Indirect Costs and Savings:

  • Processing Efficiency: The high solvating nature of Oxydipropyl dibenzoate can lead to faster processing times and lower energy consumption during manufacturing, resulting in cost savings.[11]

  • Use-Level: A higher plasticizing efficiency may allow for lower concentrations of Oxydipropyl dibenzoate to achieve the desired flexibility, potentially offsetting a higher per-kilogram cost.

  • Product Lifespan: The low volatility and good migration resistance of Oxydipropyl dibenzoate can contribute to a longer product lifespan and reduced warranty claims.[5]

  • Regulatory Compliance: As a non-phthalate plasticizer, Oxydipropyl dibenzoate can help manufacturers comply with regulations and avoid potential costs associated with the use of restricted substances.[6]

Logical Framework for Plasticizer Selection

The decision-making process for selecting a plasticizer can be visualized as a logical flow, weighing performance, cost, and regulatory factors.

Plasticizer_Selection_Workflow start Define Application Requirements performance Evaluate Performance (Mechanical, Thermal, Durability) start->performance cost Analyze Cost-Effectiveness (Direct & Indirect Costs) start->cost regulatory Assess Regulatory Compliance start->regulatory decision Select Optimal Plasticizer performance->decision cost->decision regulatory->decision

Plasticizer Selection Workflow

Experimental Workflow for PVC Formulation Testing

The following diagram outlines a typical workflow for the experimental evaluation of plasticizers in a PVC formulation.

PVC_Testing_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis formulation Formulation (PVC, Plasticizer, Additives) compounding Two-Roll Mill Compounding formulation->compounding molding Compression Molding compounding->molding mechanical Mechanical (ASTM D638) molding->mechanical hardness Hardness (ASTM D2240) molding->hardness volatility Volatility (ASTM D1203) molding->volatility migration Migration Resistance molding->migration data_analysis Data Analysis & Comparison mechanical->data_analysis hardness->data_analysis volatility->data_analysis migration->data_analysis conclusion Conclusion on Cost-Effectiveness data_analysis->conclusion

PVC Formulation Testing Workflow

References

A Comparative Guide to the Thermal Stability of Oxydipropyl Dibenzoate and Alternative Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of Oxydipropyl dibenzoate and common alternative plasticizers, including di(2-ethylhexyl) phthalate (B1215562) (DEHP), tris(2-ethylhexyl) trimellitate (TOTM), and diisononyl phthalate (DINP). Due to the limited availability of direct comparative thermal analysis data for Oxydipropyl dibenzoate in publicly accessible literature, this guide focuses on presenting the available data for the alternative plasticizers and outlines the standard methodologies for conducting such thermal analyses.

Data Presentation

A comprehensive, direct comparison of the thermal analysis data for Oxydipropyl dibenzoate against other plasticizers is challenging due to the scarcity of published TGA, DSC, and ARC data for this specific compound. However, based on available information for commonly used alternatives, the following tables summarize typical thermal properties.

Table 1: Physical Properties of Selected Plasticizers

PropertyOxydipropyl DibenzoateDi(2-ethylhexyl) Phthalate (DEHP)Tris(2-ethylhexyl) Trimellitate (TOTM)Diisononyl Phthalate (DINP)
CAS Number 27138-31-4[1]117-81-7[2]3319-31-1[3]28553-12-0, 68515-48-0[4]
Molecular Formula C20H22O5[1]C24H38O4[2]C33H54O6[3]C26H42O4[4]
Molecular Weight ( g/mol ) 342.39[1]390.56546.78418.61[4]
Boiling Point (°C) 232 @ 5mmHg[1]384[5]414244-252 @ 0.7 kPa[4]
Flash Point (°C) 192[6]--221[4]
Density (g/mL @ 25°C) 1.12[1]0.981[5]-0.98[4]

Table 2: Thermogravimetric Analysis (TGA) Data for Di(2-ethylhexyl) Phthalate (DEHP)

ParameterValue (°C)
Onset of Decomposition ~300
Peak Decomposition Temperature ~323[7]

Table 3: Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) Data

Data for DSC (such as glass transition temperature, melting point, and crystallization temperature) and ARC (such as onset temperature of thermal runaway and self-heating rate) for Oxydipropyl dibenzoate and the selected alternative plasticizers are not sufficiently available in a comparable format from the searched literature.

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable thermal analysis data. The following are detailed methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition characteristics of the plasticizer.

  • Instrumentation: A thermogravimetric analyzer.

  • Standard Method: Based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."

  • Procedure:

    • A sample of the plasticizer (typically 5-10 mg) is placed in a tared TGA pan.

    • The sample is heated at a constant rate, for example, 10°C/min, under a controlled atmosphere (e.g., nitrogen or air) with a typical flow rate of 20 mL/min.

    • The weight of the sample is continuously monitored as a function of temperature.

    • The analysis is typically run over a temperature range that encompasses the decomposition of the material, for instance, from ambient temperature to 600°C.

    • The resulting data is plotted as weight percent versus temperature. The onset of decomposition and the peak decomposition temperature are determined from the TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperatures and heat flows associated with thermal transitions in the plasticizer, such as glass transition, crystallization, and melting.

  • Instrumentation: A differential scanning calorimeter.

  • Standard Method: Based on ASTM E1356, "Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry."

  • Procedure:

    • A small sample of the plasticizer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal steps. A typical heating/cooling rate is 10°C/min.

    • The difference in heat flow between the sample and the reference is measured as a function of temperature.

    • Thermal events are identified as peaks (exothermic for crystallization) or steps (endothermic for glass transition and melting) in the DSC thermogram.

Accelerating Rate Calorimetry (ARC)

  • Objective: To study the time, temperature, and pressure relationships for the plasticizer under adiabatic conditions, providing information on its thermal runaway potential.

  • Instrumentation: An accelerating rate calorimeter.

  • Standard Method: Based on ASTM E1981, "Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry."

  • Procedure:

    • A sample of the plasticizer is placed in a spherical, high-pressure sample holder (bomb).

    • The sample is heated in a stepwise manner. After each temperature increase, the instrument holds the temperature and monitors for any self-heating.

    • If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

    • The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

    • This data is used to determine the onset temperature of thermal runaway, the self-heating rate, and the pressure generation.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Thermal Analysis of Plasticizers cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Output Sample Plasticizer Sample Weighing Weighing (5-10 mg) Sample->Weighing Encapsulation Encapsulation (for DSC/ARC) Weighing->Encapsulation TGA TGA (ASTM E1131) Weighing->TGA DSC DSC (ASTM E1356) Encapsulation->DSC ARC ARC (ASTM E1981) Encapsulation->ARC TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data ARC_Data Temperature & Pressure vs. Time ARC->ARC_Data Analysis Data Analysis (Onset, Peak, Enthalpy, etc.) TGA_Data->Analysis DSC_Data->Analysis ARC_Data->Analysis Report Comparison Guide Analysis->Report

Caption: Workflow for Thermal Analysis of Plasticizers.

References

comparative study of the environmental impact of Oxydipropyl dibenzoate and DINP

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Environmental Impact Assessment: Oxydipropyl Dibenzoate vs. DINP

An objective comparison of the environmental profiles of Oxydipropyl dibenzoate and Diisononyl phthalate (B1215562) (DINP) is crucial for researchers and drug development professionals in making informed decisions about material selection. This guide provides a detailed analysis of their environmental impact, supported by experimental data, to elucidate their relative merits and potential drawbacks.

Comparative Environmental Impact Data

The following table summarizes the key environmental impact parameters for Oxydipropyl dibenzoate and DINP, based on available experimental data.

ParameterOxydipropyl Dibenzoate (DPGDB)Diisononyl Phthalate (DINP)
Chemical Formula C₂₀H₂₂O₅C₂₆H₄₂O₄
CAS Number 27138-31-428553-12-0, 68515-48-0
Biodegradability Considered biodegradable, though studies suggest the potential for accumulation of persistent monoester metabolites which may increase toxicity.[1][2][3]Readily biodegradable, with reported biodegradation of 57% to 84% after 28 days.[2]
Aquatic Toxicity - Fish LC50 (Danio rerio, 96h): 3.7 mg/L[4]LC50 (Various species, 96h): No effects observed at concentrations up to and exceeding the solubility limit.[1][5]
Aquatic Toxicity - Invertebrates EC50 (Daphnia magna, 48h): 19.3 mg/L[4]NOEC (Daphnia magna, 21d): 0.034 mg/L (Reproduction)[6] LOEC (Daphnia magna, 21d): 0.089 mg/L (Reproduction)[6]
Aquatic Toxicity - Algae EC50 (Pseudokirchneriella subcapitata, 72h): 3.6 mg/L[4]No impact on the growth of several algae species observed up to and beyond the solubility limit.[1]
Bioaccumulation Potential Log Kow: 2.66 (Octanol-water partition coefficient of 455)[1]High potential for bioaccumulation based on high log Kow values.[1][7] However, it is not expected to biomagnify.[8]
Environmental Hazard Classification H412: Harmful to aquatic life with long lasting effects.[4]Generally considered to have low hazard potential in aquatic species based on standard laboratory tests.[5][8]

Experimental Protocols

The data presented in this guide are derived from standardized ecotoxicological and biodegradation studies. Below are detailed methodologies for the key experiments cited.

Aquatic Toxicity Testing
  • Fish Acute Toxicity Test (based on OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour period.

    • Test Organism: A standard fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.

    • Procedure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions.

    • Duration: The exposure period is typically 96 hours.

    • Endpoint: Mortality is recorded at specified intervals, and the LC50 value is calculated.

  • Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202): This test assesses the concentration of a substance that causes 50% of the daphnids to become immobilized (EC50) after 48 hours.

    • Test Organism: Daphnia magna is a commonly used species.

    • Procedure: Daphnids are exposed to various concentrations of the test substance in water.

    • Duration: The test duration is 48 hours.

    • Endpoint: The number of immobilized daphnids is observed, and the EC50 is determined.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201): This test evaluates the effect of a substance on the growth of algae.

    • Test Organism: A species like Pseudokirchneriella subcapitata is used.

    • Procedure: Algal cultures are exposed to different concentrations of the test substance.

    • Duration: The exposure period is typically 72 hours.

    • Endpoint: The growth of the algae is measured, and the concentration that inhibits growth by 50% (EC50) is calculated.

Biodegradation Testing
  • Ready Biodegradability Test (based on OECD Guideline 301): This screening test assesses the potential for a chemical to be readily biodegradable under aerobic conditions.

    • Inoculum: Microorganisms from a source like activated sludge are used.

    • Procedure: The test substance is incubated with the inoculum in a mineral medium.

    • Duration: The test is typically run for 28 days.

    • Endpoint: Biodegradation is determined by measuring parameters such as oxygen consumption or carbon dioxide production. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a specified timeframe (e.g., >60% in a 10-day window within the 28-day period).

Visualizing a Comparative Workflow

The following diagrams illustrate key processes relevant to the environmental assessment of these plasticizers.

Experimental Workflow for Aquatic Toxicity Assessment cluster_0 Test Preparation cluster_1 Exposure cluster_2 Data Analysis Substance Preparation Substance Preparation Concentration Series Concentration Series Substance Preparation->Concentration Series Test Initiation Test Initiation Concentration Series->Test Initiation Test Organism Acclimation Test Organism Acclimation Test Organism Acclimation->Test Initiation Exposure Period (24-96h) Exposure Period (24-96h) Test Initiation->Exposure Period (24-96h) Observation Observation Exposure Period (24-96h)->Observation Data Collection Data Collection Observation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Endpoint Determination (LC50/EC50) Endpoint Determination (LC50/EC50) Statistical Analysis->Endpoint Determination (LC50/EC50) Hazard Classification Hazard Classification Endpoint Determination (LC50/EC50)->Hazard Classification General Biodegradation Pathway of Benzoate and Phthalate Esters Diester Plasticizer Diester Plasticizer Monoester Metabolite Monoester Metabolite Diester Plasticizer->Monoester Metabolite Hydrolysis Acid Metabolite Acid Metabolite Monoester Metabolite->Acid Metabolite Hydrolysis Further Degradation Further Degradation Acid Metabolite->Further Degradation Ring Cleavage & Mineralization

References

Safety Operating Guide

Safeguarding Our Waters: A Comprehensive Guide to the Proper Disposal of Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Oxydipropyl dibenzoate, ensuring the protection of both laboratory personnel and the environment. Oxydipropyl dibenzoate is classified as hazardous to the aquatic environment with long-lasting effects, making its proper disposal a critical responsibility.[1][2][3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-impermeable gloves inspected prior to use.[1]
Skin Protection Fire/flame resistant and impervious clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Handle Oxydipropyl dibenzoate in a well-ventilated area, avoiding the formation of dust and aerosols.[1][3] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][3]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1] Working from the edges inward, cover the spill with an inert absorbent material such as bentonite, vermiculite, or commercially available inorganic absorbent.[2]

  • Collection: Mix the absorbent material until it appears dry.[2] Collect the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[1][4]

  • Decontamination: Clean the spill area with an appropriate solvent, following all safety precautions on the solvent's label and Safety Data Sheet (SDS).[2]

  • Disposal: Dispose of the collected material and any contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[1][2]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of Oxydipropyl dibenzoate is through a licensed chemical destruction facility.

  • Waste Identification and Segregation:

    • Identify the waste as Oxydipropyl dibenzoate.

    • Do not mix with other waste streams unless explicitly permitted by the disposal facility.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and compatible container to prevent leakage.[5]

    • The container should be tightly closed and stored in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3][6]

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the specific chemical name: "Oxydipropyl dibenzoate."

    • Include any other information required by your institution and local regulations.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for Oxydipropyl dibenzoate.

    • Follow the contractor's instructions for packaging and pickup.

  • Regulatory Compliance:

    • Ensure that all disposal activities comply with the Resource Conservation and Recovery Act (RCRA) at the federal level, as well as any applicable state and local regulations.[7][8] The generator of the waste is responsible for determining if it is hazardous and ensuring its proper management from "cradle-to-grave."[7]

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Avoid releasing the chemical into the environment.[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Oxydipropyl dibenzoate.

start Start: Oxydipropyl Dibenzoate Waste Generated is_contaminated Is the material a spill cleanup residue or contaminated material? start->is_contaminated pure_waste Unused or Expired Oxydipropyl Dibenzoate is_contaminated->pure_waste No spill_waste Contaminated Spill Cleanup Material is_contaminated->spill_waste Yes package_pure Package in a labeled, sealed, compatible container. pure_waste->package_pure package_spill Package spill debris in a labeled, sealed, compatible container. spill_waste->package_spill contact_vendor Contact Licensed Hazardous Waste Disposal Vendor package_pure->contact_vendor package_spill->contact_vendor provide_sds Provide Safety Data Sheet (SDS) to vendor. contact_vendor->provide_sds follow_instructions Follow vendor's packaging and transportation instructions. provide_sds->follow_instructions disposal Disposal via Licensed Chemical Destruction Plant or Controlled Incineration follow_instructions->disposal end End: Proper Disposal Complete disposal->end

Caption: Decision workflow for the disposal of Oxydipropyl dibenzoate waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxydipropyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Oxydipropyl dibenzoate (CAS No. 27138-31-4). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Oxydipropyl dibenzoate is a combustible liquid that may cause skin and eye irritation.[1] It is also classified as harmful to aquatic life with long-lasting effects.[1][2] Therefore, appropriate PPE is mandatory to prevent exposure.

Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and potential eye contact.[3]
Hand Protection Chemical-resistant gloves (Butyl rubber or Nitrile rubber recommended).Butyl rubber gloves are recommended for handling esters.[4] Nitrile gloves also offer good chemical resistance.[4] Always inspect gloves for integrity before use.
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.Protects skin from accidental contact and contamination of personal clothing.[3]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved half-mask or full-facepiece respirator with organic vapor (OV) cartridges (black label).[5][6][7]Minimizes the inhalation of vapors, especially during heating or aerosol-generating procedures.

Operational Plan for Safe Handling

A systematic approach to handling Oxydipropyl dibenzoate from receipt to disposal is crucial for laboratory safety.

Workflow for Safe Handling of Oxydipropyl Dibenzoate receiving Receiving and Storage preparation Preparation and Weighing receiving->preparation Inspect and log handling Experimental Handling preparation->handling Use fume hood spill Spill Management handling->spill In case of spill disposal Waste Disposal handling->disposal Collect waste Emergency Spill Response for Oxydipropyl Dibenzoate spill_occurs Spill Occurs evacuate Evacuate Area spill_occurs->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.